molecular formula C14H27BrO2 B089345 2-Bromotetradecanoic acid CAS No. 10520-81-7

2-Bromotetradecanoic acid

Cat. No.: B089345
CAS No.: 10520-81-7
M. Wt: 307.27 g/mol
InChI Key: GBBKJNDQLLKTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromotetradecanoic acid is a non-metabolizable fatty acid analog that serves as a critical tool for probing lipid-mediated signaling and metabolic pathways in biological research. Its primary research value stems from the bromine substitution at the alpha-carbon, which blocks beta-oxidation, allowing it to mimic the biological activity of natural medium-to-long-chain fatty acids while resisting metabolic breakdown. This property has been instrumental in elucidating the mechanism of fatty acid-induced secretion of hormones like cholecystokinin (CCK), with studies demonstrating its ability to directly induce a rise in intracellular calcium concentration in enteroendocrine cell lines, independent of metabolism . Recent bioassay-guided research has identified this compound as a potent anthelmintic fragment, showing significant activity against Caenorhabditis elegans and suggesting its potential as a hit compound for novel anthelmintic drug development . Furthermore, this compound and its analogs are the subject of patent claims for their use in preparing medicaments to treat herpes and other viral infections, indicating a broader scope of investigational therapeutic applications . By serving as a chemically stabilized mimic, this compound provides researchers with a powerful means to investigate fatty acid signal transduction, explore new anti-parasitic strategies, and develop antiviral agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKJNDQLLKTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884484
Record name 2-Bromotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10520-81-7, 135312-82-2
Record name 2-Bromotetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10520-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010520817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromotetradecanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanoic acid, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromotetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromotetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromotetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathways to 2-bromotetradecanoic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, offers detailed experimental protocols, and discusses the critical parameters that govern the successful synthesis and purification of this alpha-bromo fatty acid.

Introduction: The Significance of this compound

This compound, also known as α-bromomyristic acid, is a derivative of the saturated fatty acid, tetradecanoic acid (myristic acid).[1][2] The introduction of a bromine atom at the alpha-position to the carboxyl group significantly enhances the molecule's reactivity, making it a versatile building block in organic synthesis. This functionalization opens up avenues for nucleophilic substitution reactions, enabling the introduction of various functional groups to produce a wide array of derivatives, such as α-hydroxy and α-amino fatty acids, which are of considerable interest in medicinal chemistry and materials science.

The Hell-Volhard-Zelinsky Reaction: The Principal Synthetic Pathway

The most established and widely employed method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4][5] This reaction facilitates the α-bromination of a carboxylic acid upon treatment with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][4]

Mechanistic Insights

The HVZ reaction proceeds through a multi-step mechanism that begins with the conversion of the carboxylic acid to an acyl bromide. This initial step is crucial as the acyl bromide readily enolizes, a transformation that is not favorable for the carboxylic acid itself. The resulting enol then undergoes electrophilic attack by bromine at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product, this compound.

graph "Hell_Volhard_Zelinsky_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Carboxylic_Acid [label="Tetradecanoic Acid", fillcolor="#F1F3F4"]; Acyl_Bromide [label="Tetradecanoyl Bromide", fillcolor="#F1F3F4"]; Enol [label="Acyl Bromide Enol", fillcolor="#F1F3F4"]; Alpha_Bromo_Acyl_Bromide [label="2-Bromotetradecanoyl Bromide", fillcolor="#F1F3F4"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carboxylic_Acid -> Acyl_Bromide [label="+ PBr₃", color="#4285F4"]; Acyl_Bromide -> Enol [label="Tautomerization", color="#EA4335"]; Enol -> Alpha_Bromo_Acyl_Bromide [label="+ Br₂", color="#FBBC05"]; Alpha_Bromo_Acyl_Bromide -> Final_Product [label="+ H₂O (Hydrolysis)", color="#4285F4"]; }

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for this compound synthesis.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction

This protocol is a detailed procedure for the synthesis of this compound based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials and Equipment:

  • Tetradecanoic acid

  • Red phosphorus

  • Bromine

  • Dry diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or recrystallization setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place tetradecanoic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture will typically fade from reddish-brown to a straw yellow.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously add water to the flask to hydrolyze the intermediate 2-bromotetradecanoyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with distilled water and a saturated solution of sodium bisulfite to remove any unreacted bromine.

  • Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nTetradecanoic Acid + Red Phosphorus", fillcolor="#F1F3F4"]; Addition [label="Dropwise Addition of Bromine", fillcolor="#F1F3F4"]; Reflux [label="Heat under Reflux", fillcolor="#F1F3F4"]; Workup [label="Work-up:\nHydrolysis with Water", fillcolor="#F1F3F4"]; Extraction [label="Extraction with Diethyl Ether", fillcolor="#F1F3F4"]; Washing [label="Wash Organic Layer", fillcolor="#F1F3F4"]; Drying [label="Dry and Concentrate", fillcolor="#F1F3F4"]; Purification [label="Purification:\nRecrystallization or Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Addition; Addition -> Reflux; Reflux -> Workup; Workup -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; Purification -> End; }

Caption: Experimental workflow for the synthesis of this compound.
Purification of this compound

The crude product obtained after the work-up can be purified by either recrystallization or vacuum distillation.

  • Recrystallization: Due to the long alkyl chain, this compound has limited solubility in highly polar solvents like water. A suitable solvent for recrystallization would be a moderately polar organic solvent or a mixed solvent system. Hexane or a mixture of hexane and ethyl acetate are good starting points for solvent screening. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Vacuum Distillation: For larger scale purifications, distillation under reduced pressure is an effective method to obtain high-purity this compound.

Alternative Synthetic Approaches

While the Hell-Volhard-Zelinsky reaction is the most common method, other synthetic strategies can be employed for the synthesis of α-bromo carboxylic acids.

  • Bromination of the Acid Chloride with N-Bromosuccinimide (NBS): An alternative to using elemental bromine is the reaction of the corresponding acid chloride with N-bromosuccinimide (NBS) in the presence of a radical initiator. This method can sometimes offer milder reaction conditions.

  • From α-Amino Acids: In some cases, α-bromo acids can be synthesized from the corresponding α-amino acids through a diazotization reaction followed by treatment with a bromide source.

Physicochemical Properties and Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₂₇BrO₂
Molecular Weight 307.27 g/mol
CAS Number 10520-81-7
Appearance Solid
Boiling Point 731.49 K (calculated)
Melting Point Data not readily available
Solubility Insoluble in water; soluble in organic solvents

Conclusion

The synthesis of this compound is a well-established process, with the Hell-Volhard-Zelinsky reaction being the method of choice for its reliability and efficiency. This guide has provided a comprehensive overview of the synthesis, including a detailed mechanistic explanation, a step-by-step experimental protocol, and purification strategies. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can consistently produce high-quality this compound for their downstream applications in drug discovery and materials science.

References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 10520-81-7). Available at: [Link]

  • SynArchive. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

  • NIST. This compound. In: NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. 2-Bromohexanoyl chloride. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. Available at: [Link]

  • Organic Syntheses. Linolenic acid. Available at: [Link]

  • Florida A&M University. Lab Report Recrystallization. Available at: [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. Available at: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]

  • YouTube. Synthesis strategies using carboxylic acid derivatives V4. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available at: [Link]

  • ResearchGate. Reagents and Synthetic Methods; 14. A Facile Synthesis of Carboxylic Acid Bromides and Esters under Neutral Conditions via Reaction of the Trimethylsilyl Esters with Triphenylphophine Dibromide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. Available at: [Link]

  • Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available at: [Link]

  • Biophysical Journal. Mechanism of Long-Chain Free Fatty Acid Protonation at the Membrane-Water Interface. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. Isolation of Alpha-linolenic acid (ALA) from tasar, Antherea mylitta pupal oil and its. Available at: [Link]

  • MDPI. Separation and Purification of ω-6 Linoleic Acid from Crude Tall Oil. Available at: [Link]

  • Google Patents. Process for purifying fatty acid amides.

Sources

An In-Depth Technical Guide to α-Bromomyristic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Tool for Chemical Innovation

α-Bromomyristic acid, systematically known as 2-bromotetradecanoic acid, is a halogenated derivative of the saturated fatty acid, myristic acid. This compound emerges as a pivotal intermediate in organic synthesis and a valuable probe in biochemical research. The introduction of a bromine atom at the α-position to the carboxyl group significantly alters the molecule's reactivity, transforming it from a relatively inert fatty acid into a versatile building block for the synthesis of a wide array of more complex molecules. Its structural similarity to endogenous fatty acids also makes it a compelling tool for investigating cellular processes involving lipid metabolism and protein modification. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of α-bromomyristic acid, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

α-Bromomyristic acid is a C14 long-chain fatty acid bearing a bromine substituent on the carbon atom adjacent to the carboxyl group. This structural feature is the cornerstone of its chemical utility.

Chemical Structure

The molecule consists of a thirteen-carbon chain terminating in a carboxyl group, with a bromine atom attached to the second carbon (the α-carbon).

HVZ_Mechanism Hell-Volhard-Zelinsky Reaction Mechanism CarboxylicAcid Myristic Acid (R-CH₂-COOH) AcylBromide Myristoyl Bromide (R-CH₂-COBr) CarboxylicAcid->AcylBromide Formation of Acyl Bromide PBr3 PBr₃ (catalyst) Enol Enol Intermediate AcylBromide->Enol Tautomerization (Enolization) AlphaBromoAcylBromide α-Bromo Myristoyl Bromide (R-CHBr-COBr) Enol->AlphaBromoAcylBromide Bromination Br2 Br₂ AlphaBromoAcid α-Bromomyristic Acid (R-CHBr-COOH) AlphaBromoAcylBromide->AlphaBromoAcid Hydrolysis H2O H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

This protocol is a generalized procedure for the Hell-Volhard-Zelinsky bromination of a long-chain fatty acid like myristic acid. [1] Materials:

  • Myristic acid

  • Red phosphorus

  • Bromine

  • Dry, inert solvent (e.g., carbon tetrachloride or dichloromethane, optional)

  • Water

  • Sodium bisulfite solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Gas trap (containing NaOH or NaHSO₃ solution)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or recrystallization setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask, place myristic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq). If myristic acid is solid at room temperature, it can be gently warmed to melt or dissolved in a minimal amount of a dry, inert solvent.

  • Bromine Addition: Attach a dropping funnel containing bromine (1.1-1.5 eq) to the flask. The top of the reflux condenser should be connected to a gas trap to neutralize the evolved hydrogen bromide (HBr) gas. Add the bromine dropwise to the reaction mixture with stirring. The reaction is exothermic and will generate HBr.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to 60-80 °C. The reaction time will vary depending on the scale and specific conditions but is typically several hours. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any unreacted phosphorus halides. This step is highly exothermic and will generate more HBr gas.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure proper phase separation. Wash the organic layer sequentially with water and a saturated solution of sodium bisulfite to remove any unreacted bromine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: The crude α-bromomyristic acid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

HVZ_Workflow Experimental Workflow for HVZ Synthesis Start Start: Myristic Acid & Red P AddBr2 Add Bromine Dropwise Start->AddBr2 Heat Heat (60-80 °C) AddBr2->Heat Workup Aqueous Workup (H₂O) Heat->Workup Extract Extraction & Washing Workup->Extract Dry Drying & Solvent Removal Extract->Dry Purify Purification (Distillation/Recrystallization) Dry->Purify End End: Pure α-Bromomyristic Acid Purify->End

Caption: Experimental workflow for HVZ synthesis.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized α-bromomyristic acid. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • The proton on the α-carbon (CH-Br) is expected to appear as a triplet downfield, typically in the range of 4.1-4.4 ppm, due to deshielding by both the bromine and the carbonyl group.

  • The methylene protons adjacent to the α-carbon will appear as a multiplet around 2.0-2.2 ppm.

  • The long aliphatic chain will show a broad multiplet between 1.2-1.6 ppm.

  • The terminal methyl group will be an upfield triplet at approximately 0.9 ppm.

  • The acidic proton of the carboxyl group will be a broad singlet, highly dependent on the solvent and concentration, typically >10 ppm.

¹³C NMR:

  • The carbonyl carbon (C=O) will be the most downfield signal, expected in the range of 170-180 ppm.

  • The α-carbon (CH-Br) will be significantly deshielded, appearing around 45-55 ppm.

  • The carbons of the long alkyl chain will resonate in the typical aliphatic region of 14-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for α-bromomyristic acid are expected as follows:

Wavenumber (cm⁻¹)Assignment
2800-3300 (broad)O-H stretch of the carboxylic acid
2850-2960C-H stretches of the alkyl chain
~1710C=O stretch of the carboxylic acid
~1465C-H bend (scissoring) of CH₂
~1200-1300C-O stretch of the carboxylic acid
500-700C-Br stretch

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound for further reference. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of α-bromomyristic acid will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 306 and 308.

Key Fragmentation Pathways:

  • α-Cleavage: Loss of the carboxyl group (•COOH) or the entire bromo-carboxyl moiety.

  • McLafferty Rearrangement: Possible if the alkyl chain is long enough, though less common for the molecular ion of carboxylic acids.

  • Loss of HBr: A peak corresponding to [M-HBr]⁺ may be observed.

  • Cleavage of the C-Br bond: A peak at [M-Br]⁺ would be significant.

The NIST Chemistry WebBook hosts the mass spectrum of this compound, which can be consulted for detailed fragmentation analysis. [3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of α-bromomyristic acid stems from the reactivity of the C-Br bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the α-position.

Common Reactions:

  • Synthesis of α-Hydroxy Acids: Reaction with a hydroxide source (e.g., aqueous NaOH) followed by acidification yields 2-hydroxytetradecanoic acid.

  • Synthesis of α-Amino Acids: Reaction with ammonia or an amine source can produce 2-aminotetradecanoic acid, a non-proteinogenic amino acid.

  • Esterification: The carboxyl group can be esterified under standard conditions (e.g., Fischer esterification) to produce α-bromo esters, which are also valuable synthetic intermediates.

  • Formation of α,β-Unsaturated Acids: Elimination of HBr using a base can lead to the formation of 2-tetradecenoic acid.

Applications in Research and Drug Development

α-Bromomyristic acid and its analogues, particularly 2-bromopalmitate, have been instrumental as chemical probes to study fundamental biological processes. Their application in drug discovery is an area of growing interest.

Inhibition of Protein Acylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage. This process is crucial for protein trafficking, stability, and function. 2-Bromopalmitate, a close analogue of α-bromomyristic acid, is a widely used inhibitor of protein palmitoylation. [4][5]It is believed to act by irreversibly binding to the active site of protein acyltransferases (PATs), the enzymes responsible for palmitoylation. [6]Given its structural similarity, α-bromomyristic acid is expected to exhibit similar inhibitory activity and can be employed in studies to elucidate the role of palmitoylation in various cellular pathways and disease states, including cancer and neurological disorders.

Probing Fatty Acid Metabolism

α-Brominated fatty acids can serve as valuable tools to investigate fatty acid metabolism. They can act as competitive inhibitors or alternative substrates for enzymes involved in fatty acid activation, transport, and β-oxidation. For instance, 2-bromopalmitoyl-CoA has been shown to be a potent and specific inhibitor of mitochondrial fatty acid oxidation. [4]By analogy, α-bromomyristic acid can be used to study the enzymes and pathways involved in the metabolism of myristic acid and other long-chain fatty acids.

Precursor in Drug Synthesis

As a versatile synthetic intermediate, α-bromomyristic acid can be a starting material for the synthesis of more complex bioactive molecules. The ability to introduce various functional groups at the α-position allows for the generation of libraries of novel fatty acid derivatives for screening in drug discovery programs. These derivatives could be designed to target enzymes involved in lipid signaling or to have specific antimicrobial or anticancer properties.

Safety and Handling

α-Bromomyristic acid should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: It is expected to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

α-Bromomyristic acid is a molecule of significant interest to both synthetic chemists and biomedical researchers. Its straightforward synthesis via the Hell-Volhard-Zelinsky reaction and the versatile reactivity of its α-bromo substituent make it a valuable building block for organic synthesis. Furthermore, its structural analogy to myristic acid positions it as a powerful tool for investigating the intricacies of fatty acid metabolism and protein acylation. As our understanding of the roles of these processes in health and disease continues to expand, the utility of α-bromomyristic acid and its derivatives in drug discovery and development is poised to grow. This guide has provided a foundational understanding of this important chemical entity, intended to empower researchers to harness its full potential in their scientific endeavors.

References

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10520-81-7). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of this compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of this compound with retention time (RT)= 16.694. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • ALL ABOUT CHEMISTRY. (2020, July 7). Hell-Volhard-Zelinsky Bromination. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-tetradecanoic acid, ethyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-tetradecanoic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemguide. (n.d.). The mass spectra of the individual halogenoalkanes. Retrieved from [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE, 8(10), e75232.
  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1912-1917.
  • ResearchGate. (n.d.). Metabolic transitions regulate global protein fatty acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Carbonyl halide catalyst for alpha-bromination of aliphatic acids.
  • ResearchGate. (n.d.). (PDF) 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. Retrieved from [Link]

  • ACS Publications. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • The Journal of Clinical Investigation. (1995). Interactions of a Very Long Chain Fatty Acid with Model Membranes and Serum Albumin. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • University of Utah. (n.d.). ¹³C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). Brominating higher fatty acids and esters.
  • MDPI. (n.d.). Role of Long Chain Fatty Acids in Developmental Programming in Ruminants. Retrieved from [Link]

  • PubMed. (n.d.). Interactions of long-chain fatty acids and albumin: determination of free fatty acid levels using the fluorescent probe ADIFAB. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2021). Discovery and characterization of bromodomain 2-specific inhibitors of BRDT. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Enriched α-Bromonitriles From Amino Acids. Retrieved from [Link]

  • Nature. (2019). Bromodomain biology and drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Retrieved from [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Cellular Mechanism of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromotetradecanoic acid (2-BTD), also known as α-bromomyristic acid, is a synthetic, halogenated derivative of the 14-carbon saturated fatty acid, myristic acid. In cellular and molecular biology, fatty acids and their derivatives are not merely metabolic fuels or structural components of membranes; they are critical players in a vast array of signaling and regulatory processes. The covalent attachment of fatty acids to proteins, a post-translational modification known as acylation, is a key mechanism for controlling protein localization, stability, and function. 2-BTD serves as a powerful chemical probe to investigate these processes, primarily through its function as an inhibitor of N-myristoylation. This guide provides a comprehensive overview of the molecular mechanisms through which 2-BTD exerts its effects on cells, details its impact on critical signaling pathways, and presents validated experimental workflows for its study.

Part 1: The Primary Mechanism of Action: Inhibition of N-Myristoyltransferase (NMT)

The principal mechanism by which 2-BTD affects cellular function is through the potent inhibition of N-myristoyltransferase (NMT). NMT is the enzyme responsible for catalyzing N-myristoylation—the irreversible attachment of myristate to the N-terminal glycine residue of a wide range of substrate proteins.[1] This modification is fundamental for promoting protein-membrane interactions and facilitating protein-protein interactions.[1]

The NMT Catalytic Cycle

The NMT catalytic cycle follows an ordered Bi-Bi mechanism.[1] First, myristoyl-Coenzyme A (Myr-CoA), the activated form of myristic acid, binds to the enzyme. This induces a conformational change in NMT, creating a binding pocket for the N-terminal sequence of the substrate protein.[1][2] The N-terminal glycine's alpha-amino group then performs a nucleophilic attack on the thioester carbonyl of Myr-CoA, transferring the myristoyl group to the protein. Finally, CoA and the myristoylated protein are released.[1]

Competitive Inhibition by this compound

As a structural analog of myristic acid, 2-BTD acts as a competitive inhibitor of NMT.[3] Within the cell, 2-BTD is first activated to its coenzyme A thioester, 2-bromomyristoyl-CoA. This analog then competes with the endogenous Myr-CoA for binding to the active site of NMT. The presence of the bulky bromine atom at the α-carbon sterically hinders the proper positioning of the substrate peptide and the subsequent nucleophilic attack by the N-terminal glycine. This effectively blocks the transfer of the fatty acid, leading to an accumulation of non-myristoylated proteins.

NMT_Inhibition cluster_normal Normal NMT Catalysis cluster_inhibition Inhibition by 2-BTD Myr-CoA Myr-CoA NMT NMT Myr-CoA->NMT Binds First 2-BTD_CoA 2-Bromomyristoyl-CoA Protein Protein NMT->Protein Binds Substrate CoA CoA NMT->CoA Releases Products Myr_Protein Myristoylated Protein Protein->Myr_Protein Catalytic Transfer NMT_Inhib NMT 2-BTD_CoA->NMT_Inhib Competes with Myr-CoA and Binds NMT Protein_Unmod Unmodified Protein NMT_Inhib->Protein_Unmod Catalysis Blocked Src_Signaling_Disruption cluster_normal_src Normal Src Signaling cluster_inhibited_src Src Signaling after 2-BTD Treatment RTK_N Growth Factor Receptor (RTK) Src_N Myr-Src (Active) RTK_N->Src_N Activates Downstream_N Downstream Signaling (e.g., MAPK, PI3K/AKT) Src_N->Downstream_N Phosphorylates Membrane_N Plasma Membrane Output_N Proliferation, Survival, Migration Downstream_N->Output_N RTK_I Growth Factor Receptor (RTK) Src_I Src (Non-myristoylated, Inactive, Cytosolic) RTK_I->Src_I Cannot Activate Downstream_I Downstream Signaling Src_I->Downstream_I No Signal Membrane_I Plasma Membrane Output_I Inhibition of Proliferation, Apoptosis Downstream_I->Output_I

Figure 2. Disruption of Src-Mediated Signaling by 2-BTD.

Part 3: Alternative Mechanism: Inhibition of Fatty Acid β-Oxidation

While NMT inhibition is the most prominent mechanism of action, it is important to recognize that 2-bromo substituted fatty acids can also interfere with mitochondrial fatty acid β-oxidation. Studies on related compounds, such as 2-bromopalmitate and 2-bromooctanoate, have shown that they can inhibit key enzymes in this pathway. [4]Specifically, these compounds have been demonstrated to inhibit carnitine palmitoyltransferase I (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria, and 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral. [4][5][6]By analogy, 2-BTD may also exert some of its cellular effects by limiting energy production from fatty acids, although this is generally considered a secondary mechanism compared to its potent effect on N-myristoylation.

Part 4: Experimental Workflows and Data Analysis

To investigate the cellular effects of this compound, a series of well-established experimental protocols can be employed.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. [8] Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight. [9]2. Compound Treatment: Prepare serial dilutions of 2-BTD in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 2-BTD (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator. [9]4. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [10]5. Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals. [10]6. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [9][10]7. Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [7]8. Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells.

Table 1: Representative Dose-Response Data for 2-BTD

2-BTD Concentration (µM) Mean Absorbance (570 nm) % Cell Viability (Relative to Control)
0 (Vehicle Control) 1.25 100%
1 1.21 97%
5 1.05 84%
10 0.88 70%
25 0.61 49%
50 0.35 28%

| 100 | 0.15 | 12% |

Protocol 2: Analysis of Global N-Myristoylation by Metabolic Labeling

This protocol uses a myristic acid analog containing a bioorthogonal tag (e.g., an alkyne) to directly measure the inhibition of N-myristoylation. [11]The alkyne tag allows for the covalent attachment of a reporter molecule, such as biotin or a fluorophore, via a copper-catalyzed click chemistry reaction. [12][13] Methodology:

  • Pre-treatment with Inhibitor: Culture cells to ~80% confluency. Pre-treat the cells with various concentrations of 2-BTD or vehicle control for 1-2 hours.

  • Metabolic Labeling: Add an alkyne-modified myristic acid analog (e.g., 12-azidododecanoate or YnMyr) to the culture medium at a final concentration of 25-50 µM. [14][15]Incubate for 4-6 hours to allow for its incorporation into proteins.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

  • Click Chemistry Reaction: Normalize protein concentration for all samples. To 50-100 µg of protein lysate, add the click chemistry reaction cocktail. This typically includes a copper (I) catalyst, a reducing agent, a copper chelator, and an azide- or alkyne-functionalized reporter tag (e.g., Azide-Alexa Fluor 488 for in-gel fluorescence or Biotin-Azide for pulldown).

  • Sample Preparation & Analysis:

    • For In-Gel Fluorescence: After the reaction, precipitate the protein, resuspend in SDS-PAGE loading buffer, and resolve by electrophoresis. Visualize the labeled proteins using a gel imager. A decrease in fluorescence intensity indicates inhibition of myristoylation.

    • For Western Blot/Proteomics: Use a biotin tag. After the click reaction, the biotinylated proteins can be captured on streptavidin-coated beads, washed, eluted, and analyzed by Western blot for specific candidate proteins (e.g., c-Src) or by mass spectrometry for global proteomic analysis. [11]

Metabolic_Labeling_Workflow A 1. Treat Cells with 2-BTD B 2. Add Alkyne-Myristate Analog A->B C 3. Cell Lysis B->C D 4. Click Chemistry: Add Azide-Reporter Tag (Fluorophore or Biotin) C->D E 5a. In-Gel Fluorescence Analysis D->E Visualize F 5b. Streptavidin Pulldown (for Biotin Tag) D->F Enrich G Western Blot or Mass Spectrometry F->G Identify

Figure 3. Experimental Workflow for Metabolic Labeling of Myristoylated Proteins.

Table 2: Key Myristoylated Proteins Affected by 2-BTD Treatment (Based on known NMT substrates that would show reduced labeling in a proteomic screen)

Protein NameFamily/FunctionCellular Role Disrupted by NMT Inhibition
c-Src Src Family KinaseSignal transduction, cell proliferation, membrane anchoring [16][17]
Lyn Src Family KinaseB-cell receptor signaling, angiogenesis [18]
Fyn Src Family KinaseT-cell receptor signaling, neuronal development [16]
Gαi/Gαo G-protein α subunitSignal transduction from GPCRs
ARF1 ADP-ribosylation factorVesicular trafficking, Golgi function
HIV-1 Gag Viral structural proteinVirus assembly and budding

Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of protein N-myristoylation in cellular physiology and disease. Its primary mechanism of action involves the competitive inhibition of N-myristoyltransferase, which leads to a global reduction in the myristoylation of a large cohort of proteins. The functional consequences are profound, most notably the mislocalization and inactivation of key signaling molecules like Src family kinases, resulting in the suppression of pathways that drive cell proliferation and survival. While potential off-target effects on fatty acid oxidation should be considered, 2-BTD remains an indispensable reagent for researchers and drug development professionals seeking to understand and target the critical process of protein myristoylation.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jabir, M. S. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Patwardhan, P., & Resh, M. D. (2010). Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity. Molecular and Cellular Biology, 30(17), 4094–4107. [Link]

  • Kim, S., et al. (2017). Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression. Cancer Research, 77(24), 6950-6962. [Link]

  • Kim, S., et al. (2017). Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Cancer Research. [Link]

  • AACR. (2017). Data from Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression. Figshare. [Link]

  • Heal, W. P., et al. (2011). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Nature Protocols, 7(1), 105-117. [Link]

  • Charron, G., et al. (2009). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal, 23(1), 95-105. [Link]

  • Hagiwara, M., et al. (2024). N-myristoyltransferase 1-mediated Src Myristoylation Promotes Non-receptor Tyrosine Kinase Pathways in Oral Squamous Cell Carcinoma. Anticancer Research, 44(1), 137-147. [Link]

  • Broncel, M., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(11), 2846-2854. [Link]

  • ResearchGate. (n.d.). Figure 1. Metabolic labelling allows for enrichment and visualisation.... Retrieved from [Link]

  • Wright, M. H., et al. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. [Link]

  • Pain, R., et al. (2023). N-myristoylation inhibition reduces angiogenesis and cancer cell migration. Cancer Research, 83(7_Suppl), Abstract nr 3620. [Link]

  • Jones, M. L., et al. (2020). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLOS Biology, 18(12), e3001002. [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755-6762. [Link]

  • Jones, M. L., et al. (2020). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress, and invasion. ResearchGate. [Link]

  • Boutin, J. A. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 749. [Link]

  • Chen, Y., et al. (2024). Inhibition of N-myristoyltransferase activity promotes androgen receptor degradation in prostate cancer. The Prostate, 84(3), 254-268. [Link]

  • Carr, R., et al. (2023). N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Myricx Bio. [Link]

  • Mehandzhiyski, A. Y., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International Journal of Molecular Sciences, 23(17), 9687. [Link]

  • Sherratt, H. S. (1988). Inhibitors of fatty acid oxidation. Pharmacology & Therapeutics, 38(3), 319-355. [Link]

  • Patsnap Synapse. (2024). What are NMT2 inhibitors and how do they work?. Retrieved from [Link]

  • Fujiwara, M., et al. (2022). TNF-α-induced Inhibition of Protein Myristoylation Via Binding Between NMT1 and Sorbs2 in Osteoblasts. In Vivo, 36(6), 2639-2646. [Link]

  • Mehandzhiyski, A. Y., et al. (2022). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 23(19), 11929. [Link]

  • Mehandzhiyski, A. Y., et al. (2022). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC. [Link]

  • Creative Biolabs. (n.d.). N-myristoyltransferase (NMT). Retrieved from [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Journal of Biological Chemistry, 254(9), 3303-3310. [Link]

  • Begriche, K., et al. (2013). Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis. ResearchGate. [Link]

  • Wikipedia. (n.d.). N-myristoyltransferase inhibitors. Retrieved from [Link]

  • Asare-Bediako, B., & Akabutu, J. (2023). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Metabolites, 13(2), 273. [Link]

Sources

Topic: N-myristoyltransferase Inhibition by 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of target proteins, is a critical co- and post-translational modification in all eukaryotes.[1][2] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper localization and function of a multitude of proteins involved in signal transduction, protein trafficking, and cellular architecture.[2][3][4] Consequently, NMT has emerged as a promising therapeutic target for various diseases, including cancer, and fungal, parasitic, and viral infections.[1][5][6] 2-Bromotetradecanoic acid (2-Br-T), also known as α-bromomyristic acid, is a myristic acid analog that serves as a valuable tool for studying the functional outcomes of NMT inhibition. This guide provides a comprehensive technical overview of the mechanism of NMT, its inhibition by 2-Br-T, the downstream cellular consequences, and detailed protocols for assessing NMT activity and inhibition in both in vitro and cellular contexts.

The Central Role of N-Myristoylation

Protein N-myristoylation is an irreversible lipid modification that attaches a myristoyl group from myristoyl-coenzyme A (Myr-CoA) to the N-terminal glycine residue of a substrate protein.[7][8] This process is fundamental for mediating weak protein-protein and protein-lipid interactions that are vital for cellular function.[2]

Key roles of N-myristoylation include:

  • Membrane Targeting: The attached myristoyl group increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a prerequisite for the function of many signaling proteins like Src family kinases.[9]

  • Signal Transduction: Many proteins in critical signaling pathways, including G-protein α subunits and kinases, require myristoylation to localize correctly and interact with their downstream effectors.[2][3][10][11]

  • Protein Stability and Conformation: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by ligand binding or other signals, acting as a "myristoyl switch" to control protein activity and localization.[2][12]

  • Viral Assembly: Viruses often hijack the host cell's NMT to myristoylate viral proteins, such as the HIV-1 Gag protein, which is essential for viral particle assembly and budding.[5][9][12]

N-Myristoyltransferase (NMT): The Catalytic Engine

N-myristoyltransferase is the sole enzyme responsible for catalyzing protein N-myristoylation.[2][13] In vertebrates, two isozymes, NMT1 and NMT2, exist, sharing high sequence identity but exhibiting some differences in substrate specificity.[2][14][15]

Catalytic Mechanism: NMT follows an ordered Bi-Bi reaction mechanism.[12] This process involves two substrates and results in two products.

  • Myr-CoA Binding: The enzyme first binds to the Myr-CoA substrate, which induces a conformational change.[12]

  • Peptide Substrate Binding: This conformational change exposes the binding site for the N-terminal glycine of the target protein.[12]

  • Catalysis: NMT then catalyzes the nucleophilic attack of the N-terminal glycine's alpha-amino group on the thioester carbonyl of Myr-CoA.

  • Product Release: The myristoylated protein and Coenzyme A (CoA) are then released, and the enzyme returns to its initial state, ready for the next catalytic cycle.[12]

The essential and ubiquitous nature of NMT in eukaryotes, coupled with its absence in prokaryotes, makes it an attractive target for antimicrobial and anticancer drug development.[1][16]

The Inhibitor: this compound

This compound (2-Br-T) is a synthetic analog of myristic acid where a bromine atom replaces a hydrogen atom at the α-carbon (carbon-2) position. This seemingly minor modification has profound implications for its interaction with the NMT catalytic cycle. While its longer-chain cousin, 2-bromopalmitate, is widely used as an inhibitor of protein S-palmitoylation[17][18], 2-Br-T is the specific analog for probing N-myristoylation.

PropertyValueSource
Alternate Name α-Bromomyristic acid[19]
CAS Number 135312-82-2 (or 10520-81-7)[19][20]
Molecular Formula C₁₄H₂₇BrO₂[19][20]
Molecular Weight 307.27 g/mol [19][21]

Mechanism of NMT Inhibition by this compound

2-Br-T acts as a mechanism-based inhibitor. Inside the cell, it is first activated by being converted to 2-bromotetradecanoyl-CoA (2-Br-T-CoA) by an acyl-CoA synthetase. This activated form then serves as a substrate analog that can enter the NMT catalytic cycle.

The proposed mechanism of inhibition follows these steps:

  • Cellular Uptake and Activation: 2-Br-T enters the cell and is converted to 2-Br-T-CoA.

  • Binding to NMT: 2-Br-T-CoA binds to the Myr-CoA site on the NMT enzyme.

  • Abortive Catalysis: The presence of the electronegative bromine atom at the α-carbon position hinders the catalytic transfer of the fatty acid to the N-terminal glycine of the protein substrate. This may lead to the formation of a stalled ternary complex (NMT•2-Br-T-CoA•peptide), effectively sequestering the enzyme.

  • Potential for Irreversible Inhibition: The bromine atom makes the α-carbon an electrophilic center, creating the potential for it to alkylate a nucleophilic residue within the NMT active site, leading to irreversible covalent modification and inactivation of the enzyme. This mechanism is analogous to how 2-bromopalmitoyl-CoA is known to covalently label enzymes.[22][23]

NMT Catalytic Cycle and Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway NMT NMT (Free Enzyme) NMT_MyrCoA NMT-MyrCoA Complex NMT->NMT_MyrCoA + Myr-CoA NMT_Inhibitor NMT-Inhibitor Complex NMT->NMT_Inhibitor + 2-Br-T-CoA NMT_Ternary NMT-MyrCoA-Peptide (Ternary Complex) NMT_MyrCoA->NMT_Ternary + Peptide NMT_Ternary->NMT Catalysis Myr_Peptide Myristoylated Peptide NMT_Ternary->Myr_Peptide CoA CoA NMT_Ternary->CoA Inhibitor 2-Br-T-CoA Inhibitor->NMT_Inhibitor Stalled_Complex Stalled Complex (NMT-Inhibitor-Peptide) NMT_Inhibitor->Stalled_Complex + Peptide Inactive_NMT Inactive NMT (Covalently Modified) Stalled_Complex->Inactive_NMT Potential Alkylation Cellular Consequences of NMT Inhibition Inhibition NMT Inhibition (e.g., by 2-Br-T) NonMyr Accumulation of Non-Myristoylated Proteins (e.g., c-Src, ARF) Inhibition->NonMyr Mislocalization Protein Mislocalization & Dysfunction NonMyr->Mislocalization ERStress ER Stress & Unfolded Protein Response NonMyr->ERStress G1Arrest G1 Cell Cycle Arrest Mislocalization->G1Arrest Disrupted Growth Signaling ERStress->G1Arrest Apoptosis Apoptosis ERStress->Apoptosis G1Arrest->Apoptosis

Caption: Downstream cellular effects resulting from NMT inhibition.

Experimental Protocols for Studying NMT Inhibition

To accurately assess the inhibitory potential of compounds like 2-Br-T, validated in vitro and cellular assays are essential.

Protocol 1: In Vitro Fluorescence-Based NMT Inhibition Assay

This protocol describes a continuous, fluorescence-based assay that measures the production of Coenzyme A (CoA), a product of the NMT reaction. [8][24]The free thiol group on the released CoA reacts with a pro-fluorescent maleimide dye, generating a quantifiable fluorescent signal.

A. Materials and Reagents:

  • Recombinant human NMT1 or NMT2 enzyme

  • Myristoyl-CoA (Myr-CoA)

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like c-Src)

  • This compound (or other test inhibitor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100

  • CPM dye (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)

  • DMSO for inhibitor dilution

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 380-390 nm, Emission: 460-470 nm)

B. Experimental Workflow:

  • Inhibitor Preparation: Prepare a serial dilution of 2-Br-T in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate mix containing Myr-CoA and the peptide substrate in assay buffer.

    • Prepare a CPM dye solution in assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of diluted inhibitor (or DMSO for positive control) to each well.

    • Add 20 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • To initiate the reaction, add 20 µL of the 2X substrate mix to each well.

    • For negative controls, use wells with no enzyme.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of the CPM dye solution.

    • Incubate for an additional 10 minutes to allow the dye to react with the generated CoA.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

C. Data Analysis:

  • Subtract the background fluorescence (negative control wells) from all other readings.

  • Normalize the data to the positive control (DMSO-only wells), which represents 100% enzyme activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTargetApparent IC₅₀ (nM)
Compound X (Control) HsNMT15
2-Br-T (Hypothetical) HsNMT1500 - 5000
Compound Y (Control) HsNMT28
2-Br-T (Hypothetical) HsNMT2600 - 6000

This table presents hypothetical IC₅₀ values to illustrate typical results. Actual values must be determined experimentally.

In Vitro Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Prepare Inhibitor (2-Br-T) Dilutions A1 Add Inhibitor/DMSO to 384-well plate P1->A1 P2 Prepare 2X Enzyme & 2X Substrate Mix A2 Add 2X Enzyme (Pre-incubate) P2->A2 A3 Add 2X Substrate Mix (Start Reaction) P2->A3 A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 A5 Add CPM Dye (Stop & Detect) A4->A5 D1 Read Fluorescence (Ex/Em: 390/470 nm) A5->D1 D2 Normalize Data & Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the in vitro fluorescence-based NMT inhibition assay.

Protocol 2: Cellular NMT Inhibition Assay via Metabolic Labeling

This protocol uses a myristic acid analog containing a clickable alkyne group (e.g., Y-Myr or YnMyr) to visualize the extent of protein N-myristoylation in living cells. [25][26]Inhibition of NMT by 2-Br-T results in a decreased incorporation of the clickable probe, which can be detected after click chemistry ligation to a reporter tag.

A. Materials and Reagents:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • This compound (2-Br-T)

  • YnMyr (12-azidododecanoic acid or equivalent alkyne probe)

  • Lysis Buffer: RIPA buffer with protease inhibitors

  • Click Chemistry Reagents: Copper (II) sulfate (CuSO₄), TBTA ligand, sodium ascorbate

  • Reporter Tag: Azide- or alkyne-functionalized fluorophore (e.g., TAMRA-azide) or biotin (e.g., Biotin-azide)

  • SDS-PAGE and Western blotting equipment

B. Experimental Workflow:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 2-Br-T (and a DMSO vehicle control) for 2-4 hours in complete medium.

  • Metabolic Labeling:

    • Add the YnMyr probe to the media of all wells to a final concentration of 25-50 µM.

    • Incubate for an additional 16-18 hours.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells directly on the plate with ice-cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant (e.g., via BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction cocktail (pre-mixed CuSO₄, TBTA, reporter tag, and freshly prepared sodium ascorbate).

    • Incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.

  • Sample Analysis:

    • Quench the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • For fluorescent tags: Visualize the gel directly using a fluorescence scanner.

    • For biotin tags: Transfer the proteins to a PVDF membrane and detect using streptavidin-HRP followed by chemiluminescence. A loading control (e.g., anti-HSP90 or anti-Actin) should be probed on the same blot.

C. Data Interpretation:

  • A dose-dependent decrease in the fluorescent or chemiluminescent signal across the entire lane indicates successful inhibition of global protein N-myristoylation.

  • Quantify the total lane intensity and normalize to the loading control to determine the relative inhibition at each concentration of 2-Br-T.

Conclusion and Future Directions

This compound is a powerful chemical tool for elucidating the complex roles of N-myristoylation in cellular physiology and disease. By providing a means to acutely block NMT activity, it allows researchers to dissect the downstream consequences on signaling networks, cell viability, and pathogen replication. The protocols detailed in this guide offer robust and validated methods for quantifying NMT inhibition, serving as a foundation for both basic research and early-stage drug discovery. Future work will likely focus on developing more potent and isozyme-selective NMT inhibitors, moving from tool compounds like 2-Br-T to clinically viable therapeutics that target the N-myristoylation-dependent vulnerabilities of cancer cells and infectious agents. [1][27][28]

References

  • Recent advances in the discovery of N-myristoyltransferase inhibitors. PubMed. [Link]

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology. [Link]

  • N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. PMC - PubMed Central. [Link]

  • Mechanisms of action of NIP71 on N-myristoyltransferase activity. PubMed. [Link]

  • N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. J-Stage. [Link]

  • N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Semantic Scholar. [Link]

  • Protein N-myristoylation: functions and mechanisms in control of innate immunity. PMC. [Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PMC - NIH. [Link]

  • What are NMT2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • What are NMT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Myristoylation. Wikipedia. [Link]

  • Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega. [Link]

  • 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PubMed. [Link]

  • Mass spectrometry analysis of synthetically myristoylated peptides. PubMed - NIH. [Link]

  • N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Myricx Bio. [Link]

  • An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide. PubMed. [Link]

  • N-myristoylation Analysis Service. MtoZ Biolabs. [Link]

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. PMC - PubMed Central. [Link]

  • Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. PubMed. [Link]

  • Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. NIH. [Link]

  • Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Unknown Source. [No URL available]
  • Effects on Cellular N-myristoylation, N-myristoyltransferases, and... ResearchGate. [Link]

  • The role of N-myristoyltransferase 1 in tumour development. PMC - NIH. [Link]

  • (PDF) 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. PubMed. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. PMC - NIH. [Link]

  • Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS Chemical Biology. [Link]

  • Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation.. PNAS. [Link]

  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PubMed - NIH. [Link]

  • NMT1 (N-myristoyltransferase 1). PMC - NIH. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate. [Link]

  • Glycylpeptide N-tetradecanoyltransferase 2. Wikipedia. [Link]

  • NMT assay. Major components of the NMT activity assay are indicated,... ResearchGate. [Link]

  • Chemical Properties of this compound (CAS 10520-81-7). Cheméo. [Link]

  • This compound. NIST WebBook. [Link]

Sources

The Antifungal Potential of 2-Bromotetradecanoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Fungal Lipid Metabolism

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic targets. Among the promising avenues is the disruption of essential lipid metabolic pathways in fungi. One such critical process is protein N-myristoylation, catalyzed by the enzyme N-myristoyltransferase (NMT). This enzyme attaches a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine of a multitude of cellular proteins, a modification vital for their function and localization. As this process is essential for the viability of pathogenic fungi like Candida albicans, NMT has emerged as a compelling target for the development of new antifungal agents.[1]

This guide provides an in-depth technical overview of 2-bromotetradecanoic acid, a myristic acid analog, and its derivatives as potent inhibitors of fungal NMT with significant antifungal properties. We will delve into the mechanism of action, structure-activity relationships, synthesis, and the requisite experimental protocols for evaluating the efficacy of these compounds, offering a comprehensive resource for researchers in mycology and drug discovery.

Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound exerts its antifungal effect primarily by acting as a putative inhibitor of N-myristoyltransferase (NMT).[2] The structural similarity of this compound to myristic acid allows it to be recognized by the fungal NMT. However, the presence of the bromine atom at the alpha-carbon (C-2) position is thought to interfere with the catalytic process.

The proposed mechanism involves the compound acting as a competitive inhibitor, binding to the myristoyl-CoA binding site of the NMT enzyme. This prevents the natural substrate, myristoyl-CoA, from binding and subsequent transfer of the myristoyl group to target proteins. The inhibition of N-myristoylation disrupts the function of numerous essential proteins involved in signal transduction, protein trafficking, and structural integrity, ultimately leading to fungal cell death.[1] One study reported that (±)-2-bromotetradecanoic acid reduced NMT activity by 86% at a concentration of 0.5 mM, providing strong evidence for this mechanism.[3]

Mechanism_of_Action Proposed Mechanism of this compound cluster_fungal_cell Fungal Cell NMT N-Myristoyltransferase (NMT) Myristoylated_Proteins Functional Myristoylated Proteins NMT->Myristoylated_Proteins Catalyzes Myristoylation Non_Functional_Proteins Non-Functional Proteins NMT->Non_Functional_Proteins Inhibition leads to Myristoyl_CoA Myristoyl-CoA (Natural Substrate) Myristoyl_CoA->NMT Bromo_Acid This compound (Inhibitor) Bromo_Acid->NMT Competitive Inhibition Target_Proteins N-Terminal Glycine Target Proteins Target_Proteins->NMT Cell_Death Fungal Cell Death Non_Functional_Proteins->Cell_Death

Caption: Proposed mechanism of this compound as a competitive inhibitor of N-Myristoyltransferase.

Synthesis of this compound

The synthesis of this compound and other α-bromo fatty acids can be reliably achieved through the Hell-Volhard-Zelinskii reaction. This classic organic reaction involves the α-bromination of a carboxylic acid.

The process begins with the reaction of the parent carboxylic acid, tetradecanoic acid (myristic acid), with a brominating agent, typically bromine (Br₂), in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ converts the carboxylic acid into an acid bromide, which more readily enolizes. The enol form of the acid bromide then reacts with Br₂ to introduce a bromine atom at the α-carbon. Subsequent hydrolysis of the α-bromo acid bromide yields the final product, this compound.

In Vitro Antifungal Activity

Studies have demonstrated the potent in vitro antifungal activity of this compound against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing antifungal potency.

Fungal SpeciesMIC (µM)
Candida albicans39
Cryptococcus neoformans20
Saccharomyces cerevisiae10
Aspergillus niger<42
Data from Parang et al. (1997)[2]

These results highlight the broad-spectrum potential of this compound, with notable activity against both yeasts and filamentous fungi.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide array of this compound derivatives are not extensively documented, key insights can be drawn from research on related halogenated fatty acids and other myristic acid analogs.

  • Fatty Acid Chain Length: The 14-carbon chain of myristic acid is crucial for recognition by fungal NMT. Deviations from this length can significantly impact binding affinity and inhibitory activity.

  • α-Halogenation: The presence of a halogen at the C-2 position is a critical feature for the antifungal activity of this class of compounds. Studies on 2-halotetradecanoic acids have shown that bromo- and chloro- analogs exhibit potent activity.

  • Position of Halogenation: Halogenation at the α-position appears to be more effective than at other positions along the fatty acid chain, likely due to its proximity to the catalytic site of the enzyme.

  • Esterification: Esterification of the carboxylic acid group can influence the compound's cell permeability and, consequently, its antifungal activity. This modification warrants further investigation for optimizing drug delivery.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the generation of reproducible and comparable data for novel antifungal compounds like this compound derivatives, adherence to standardized protocols is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a target fungal isolate.

Materials:

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Target fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • Spectrophotometer

  • Humidified incubator (35°C)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure a pure and viable culture.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Assay Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution in RPMI-1640 medium to achieve the desired concentration range. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted test compound.

    • Include the following controls:

      • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum.

      • Sterility Control: 200 µL of RPMI-1640 medium.

      • Solvent Control: 100 µL of RPMI-1640 medium with the highest concentration of DMSO used in the assay + 100 µL of fungal inoculum.

  • Incubation:

    • Incubate the microtiter plate at 35°C in a humidified incubator for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the test compound that shows no visible growth.

Antifungal_Susceptibility_Workflow Broth Microdilution Workflow cluster_workflow Experimental Workflow Prep_Compound Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (No Visible Growth) Incubate->Read_MIC

Sources

Physical and chemical characteristics of 2-Bromotetradecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Bromotetradecanoic Acid

Executive Summary: this compound, also known as α-bromomyristic acid, is a halogenated derivative of the saturated fatty acid, myristic acid. This document provides a comprehensive technical overview of its physicochemical properties, chemical reactivity, synthesis, and spectral characteristics. As a Senior Application Scientist, this guide aims to synthesize established data with practical insights for researchers in organic synthesis, biochemistry, and drug development. The molecule's utility extends beyond its role as a synthetic intermediate; it demonstrates significant biological activity, including potent antifungal properties and enzymatic inhibition, marking it as a compound of interest for further investigation.

Introduction to α-Bromo Fatty Acids

α-Bromo fatty acids are a class of molecules characterized by a bromine atom positioned on the carbon adjacent (the alpha-carbon) to the carboxylic acid functional group. This unique structural feature imparts a dual reactivity: the carboxyl group can undergo typical reactions such as esterification and amidation, while the alpha-carbon becomes an electrophilic center susceptible to nucleophilic substitution. This makes them highly versatile building blocks in organic synthesis. This compound, the C14 member of this family, serves as a prime example of this class, offering a lipophilic carbon chain combined with targeted reactivity. Its applications are increasingly recognized in the biological sciences, where it and its derivatives can act as probes and inhibitors for lipid-modifying enzymes.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its handling, purification, and application in various experimental setups.

Identifiers and Nomenclature

It is crucial for researchers to be aware of the different identifiers used for this compound across various databases and suppliers to ensure accurate procurement and data retrieval.

IdentifierValueSource
IUPAC Name This compound[1]
Common Name α-Bromomyristic acid[1][2]
CAS Number 10520-81-7, 135312-82-2[2][3]
Molecular Formula C₁₄H₂₇BrO₂[2][3]
Molecular Weight 307.27 g/mol [2][3]
InChI Key GBBKJNDQLLKTCX-UHFFFAOYSA-N[1][2]
SMILES CCCCCCCCCCCCC(Br)C(=O)O[2]
Physical and Thermodynamic Properties

Experimental data for this compound is limited; therefore, calculated values provide useful estimates. For comparative context, experimental data for the closely related C16 analogue, 2-Bromohexadecanoic acid, is also provided.

PropertyThis compound (Calculated)2-Bromohexadecanoic Acid (Experimental)UnitSource
Melting Point (Tfus) 321.4952 - 54K / °C[2] /
Boiling Point (Tboil) 731.49-K[2]
Flash Point -113 (closed cup)°C
logPoct/wat 5.146--[2]
Water Solubility (log₁₀WS) -5.33Insolublemol/L[2] /
Enthalpy of Fusion (ΔfusH°) 39.47-kJ/mol[2]
Enthalpy of Vaporization (ΔvapH°) 76.23-kJ/mol[2]
Solubility Data

The lipophilic nature of the C14 alkyl chain largely dictates the solubility profile. Based on data for analogous compounds, the following qualitative solubility is expected.

SolventSolubilitySource
WaterInsoluble
MethanolSoluble
ChloroformSoluble
EthanolSoluble
DMSOSoluble (with potential for heating)[4]

Note: Solubility data is extrapolated from the C16 analogue, 2-Bromohexadecanoic acid.

Chemical Characteristics and Reactivity

The reactivity of this compound is centered around two key sites: the carboxylic acid group and the α-carbon bearing the bromine atom.

Key Reactive Sites

The presence of an electron-withdrawing bromine atom on the α-carbon increases the acidity of the carboxylic proton compared to its unsubstituted parent, myristic acid. The bromine itself serves as an excellent leaving group in nucleophilic substitution reactions.

Reactive_Sites cluster_carboxyl Carboxylic Acid Reactivity (Esterification, Amidation) cluster_alpha Nucleophilic Substitution Site (Excellent Leaving Group) mol CH₃(CH₂)₁₁-CH(Br)-C(O)OH carboxyl_target alpha_target Nu:⁻ (e.g., ROH) Nu:⁻ (e.g., ROH) Nu:⁻ (e.g., ROH)->carboxyl_target  Attack Nu:⁻ (e.g., RNH₂) Nu:⁻ (e.g., RNH₂) Nu:⁻ (e.g., RNH₂)->alpha_target Sₙ2 Attack  

Caption: Key reactive centers in this compound.

Synthesis and Purification

Synthetic Route: The Hell-Volhard-Zelinsky (HVZ) Reaction

The most common and reliable method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[5] This reaction facilitates the selective bromination at the α-position of a carboxylic acid. The reaction proceeds via an acid bromide intermediate, which readily forms an enol tautomer that is subsequently brominated.[6][7]

HVZ_Workflow Start Myristic Acid (Tetradecanoic Acid) Step1 Step 1: Acyl Bromide Formation Start->Step1 PBr3 PBr₃ (catalyst) PBr3->Step1 Br2 Br₂ Step2 Step 2: Enolization & Bromination Br2->Step2 Step1->Step2 Intermediate α-Bromo Acyl Bromide Intermediate Step2->Intermediate Product This compound Intermediate->Product Quench Step 3: Quench / Hydrolysis (H₂O) Quench->Product Purify Purification (Recrystallization or Distillation) Product->Purify

Caption: Workflow for the Hell-Volhard-Zelinsky (HVZ) synthesis.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for the HVZ reaction and should be performed by qualified personnel with appropriate safety precautions.[8]

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add myristic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen). The top of the condenser must be connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HBr gas that will evolve.

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq) to the flask.

  • Bromine Addition: Slowly add bromine (Br₂, 1.1 eq) to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the bromine addition is complete, heat the mixture to 60-80°C. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction typically takes several hours.

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Slowly and cautiously add water to quench the reaction and hydrolyze the α-bromo acyl bromide intermediate. Caution: This step is highly exothermic and releases HBr gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, followed by a dilute solution of sodium bisulfite to remove any excess bromine, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation.

Spectral Analysis and Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized this compound.

SpectroscopyWavenumber / Chemical Shift (δ)InterpretationSource
Infrared (IR) 2500-3300 cm⁻¹ (very broad)O-H stretch of the hydrogen-bonded carboxylic acid dimer.[9]
~2920, ~2850 cm⁻¹C-H stretches of the alkyl chain.[10]
~1710 cm⁻¹ (strong)C=O stretch of the carboxylic acid dimer.[9]
~650 cm⁻¹C-Br stretch.-
¹H NMR ~10-12 ppm (singlet, broad)Carboxylic acid proton (-COOH).[9]
~4.2 ppm (triplet)α-proton (-CH Br).[11]
~2.2 ppm (multiplet)β-protons (-CH₂ -CHBr).[11]
1.2-1.4 ppm (multiplet)Methylene protons of the alkyl chain (-(CH₂)₉-).[11]
~0.9 ppm (triplet)Terminal methyl protons (-CH₃).[11]
¹³C NMR ~175 ppmCarboxyl carbon (-C OOH).[9]
~45 ppmα-carbon (-C HBr).-
~34 ppmβ-carbon (-C H₂-CHBr).-
22-32 ppmAlkyl chain carbons.-
~14 ppmTerminal methyl carbon (-C H₃).-
Mass Spec (EI) M⁺ not always observedMolecular ion peak at m/z 306/308 (¹⁹Br/⁸¹Br isotopes).[1]
M-BrLoss of bromine atom.-
M-COOHLoss of carboxyl group (McLafferty rearrangement).-

Note: NMR chemical shifts are predicted values based on typical ranges for similar structures.

Applications in Research and Development

While serving as a versatile synthetic intermediate, this compound has demonstrated notable biological activities that make it a valuable tool for researchers.

Antifungal Activity

Research has shown that this compound possesses potent antifungal properties. It exhibits significant minimum inhibitory concentrations (MIC) against a range of pathogenic fungi.[12]

  • Saccharomyces cerevisiae: MIC = 10 µM

  • Candida albicans: MIC = 39 µM

  • Cryptococcus neoformans: MIC = 20 µM

  • Aspergillus niger: MIC < 42 µM

This broad-spectrum activity suggests its potential as a lead compound for the development of novel antifungal agents.

Enzyme Inhibition

The CoA-thioester derivative, 2-bromomyristoyl-CoA, is a known competitive inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for the function of many cellular and viral proteins.[12] NMT catalyzes the attachment of myristate to the N-terminal glycine of target proteins (myristoylation), a modification essential for membrane targeting and signal transduction. By acting as a stable analogue of the natural substrate, 2-bromomyristoyl-CoA can be used to probe the active site of NMT and inhibit its function, making it a valuable tool in cancer and virology research.

NMT_Inhibition NMT N-Myristoyltransferase (NMT Enzyme) Product Myristoylated Protein (Active) NMT->Product Catalyzes Block Inhibition Substrate Myristoyl-CoA (Natural Substrate) Substrate->NMT Binds Inhibitor 2-Bromomyristoyl-CoA (Competitive Inhibitor) Inhibitor->NMT Binds & Blocks (Ki = 450 nM) Protein Target Protein (N-terminal Glycine) Protein->NMT Pathway Cell Signaling & Membrane Targeting Product->Pathway Block->Product

Caption: Mechanism of NMT inhibition by 2-Bromomyristoyl-CoA.

Natural Product Component

Recent studies have identified 2-bromotetradecane, a likely derivative or related compound, in the extracts of blood fruit (Haematocarpus validus). These extracts demonstrated significant antimicrobial and antioxidant activities, suggesting that halogenated fatty acids may play a role in the defense mechanisms of certain plant species.[13]

Handling, Storage, and Safety

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. As an acid, it can cause skin and eye burns. Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is more than a simple halogenated fatty acid; it is a multifunctional molecule with significant potential. Its well-defined chemical reactivity makes it a valuable intermediate for organic synthesis, while its potent biological activities, particularly as an antifungal agent and an enzyme inhibitor, position it as a compelling candidate for further research in medicinal chemistry and chemical biology. This guide provides the foundational knowledge required for scientists to confidently and effectively utilize this compound in their research endeavors.

References

  • Khan, I., et al. (2022). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Chemistry & Biodiversity. Available at: [Link]

  • Cheméo (2023). Chemical Properties of this compound (CAS 10520-81-7). Available at: [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available at: [Link]

  • Ashenhurst, J. (2023). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]

  • Cambridge University Press. (n.d.). Hell-Volhard-Zelinsky Reaction. Available at: [Link]

  • NIST. (2021). This compound. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. (2021). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Rasmussen, R. S., & Brattain, R. R. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society, 71(3), 1073–1077. Available at: [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available at: [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Fiveable. Alpha Bromination of Carboxylic Acids. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • University of Utah Department of Chemistry. (2015). 13C DEPT NMR 1D Spectrum. Available at: [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Available at: [Link]

  • Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(19), 5948. Available at: [Link]

  • Das, P. P., et al. (2023). GC-HRMS screening of bioactive compounds responsible for antimicrobial and antioxidant activities of blood fruit (Haematocarpus validus Bakh. F. Ex Forman) of North-East India. Request PDF. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Brominated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Brominated fatty acids (BFAs) represent a fascinating and structurally diverse class of marine natural products with significant, yet underexplored, pharmacological potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, natural occurrence, biosynthesis, and biological activities of these unique lipids. We delve into the enzymatic machinery responsible for their formation, detail their prevalence in marine organisms, particularly sponges and red algae, and summarize their known biological effects, including antimicrobial and cytotoxic properties. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, isolation, and structural elucidation of BFAs, complete with step-by-step protocols and illustrative diagrams. By synthesizing current knowledge and providing practical guidance, this document aims to empower researchers to further investigate and harness the therapeutic promise of brominated fatty acids.

Introduction: The Emerging Significance of Brominated Lipids

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with intricate structures and potent biological activities.[1] Among these, halogenated compounds are particularly prevalent, with thousands of examples identified to date.[2] Brominated metabolites, in particular, are a hallmark of marine life, a consequence of the relatively high concentration of bromide in seawater.[3] While brominated alkaloids and terpenes have been extensively studied, brominated fatty acids (BFAs) are an emerging class of lipids that are gaining attention for their unique chemical features and promising bioactivities.

Initially discovered as components of marine sponges, BFAs are now known to be present in a range of marine organisms.[2][4] These molecules are characterized by the incorporation of one or more bromine atoms into a fatty acid scaffold, which can be saturated, unsaturated, and of varying chain lengths. The presence of the bulky and electronegative bromine atom can significantly alter the physicochemical properties of the fatty acid, influencing its conformation, lipophilicity, and interaction with biological targets. This, in turn, gives rise to a spectrum of biological activities, including potent antimicrobial, antifungal, and cytotoxic effects, making BFAs attractive leads for drug discovery programs.[5][6]

This guide will provide a deep dive into the world of naturally occurring brominated fatty acids, distinct from the synthetically produced brominated vegetable oils (BVOs) which have been used as food additives and are now facing regulatory scrutiny due to health concerns.[7][8] We will explore their discovery, distribution in the marine biosphere, the fascinating enzymology behind their biosynthesis, and their potential as therapeutic agents. Finally, we will equip researchers with the necessary technical knowledge to isolate and characterize these compounds from their natural sources.

Discovery and Natural Occurrence: A Marine Phenomenon

The discovery of brominated fatty acids is intrinsically linked to the exploration of marine invertebrates, particularly sponges, which are renowned for their complex and often halogenated secondary metabolomes.[1][5]

Pioneers of the Deep: Marine Sponges

Marine sponges of the class Demospongiae are the most prolific producers of brominated fatty acids.[9] These sessile, filter-feeding organisms harbor diverse microbial communities, and it is often debated whether the sponge itself or its symbiotic microorganisms are the true producers of these compounds.[10]

One of the earliest discoveries of BFAs was from the tropical marine sponge Amphimedon terpenensis, from which (5E, 9Z)-6-bromo-5,9-tetracosadienoic acid, (5E, 9Z)-6-bromo-5,9-pentacosadienoic acid, and the known (5E, 9Z)-6-bromo-5,9-hexacosadienoic acid were isolated.[2] The genus Xestospongia is another rich source, with several brominated polyacetylenic fatty acids identified from species like Xestospongia testudinaria.[11] A new polyunsaturated brominated fatty acid with acetylenic bonds was also isolated from an Indonesian sponge of the genus Haliclona, which exhibited moderate cytotoxicity.[12]

Beyond Sponges: Red Algae and Other Marine Life

While sponges are the primary source, brominated lipids are not exclusive to them. Red algae (Rhodophyta) are well-known producers of a variety of halogenated metabolites, including bromophenols and brominated terpenes.[3][13][14] The enzymatic machinery responsible for this, particularly vanadium-dependent haloperoxidases, is abundant in these organisms and is capable of brominating a wide range of organic substrates.[15][16] Although the presence of brominated fatty acids in red algae is less documented than other classes of compounds, the enzymatic capability for their production is clearly present.

The occurrence of brominated fatty acids in other marine organisms like cyanobacteria and dinoflagellates is an area of active research.[5] While these microorganisms are known to produce a diverse array of fatty acids and other bioactive compounds, specific reports on brominated fatty acids are still emerging.[11]

A Glimpse into Structural Diversity

The structural diversity of naturally occurring brominated fatty acids is vast. They can vary in:

  • Chain Length: Ranging from medium-chain to very-long-chain fatty acids (VLCFAs).

  • Degree of Unsaturation: Including saturated, monounsaturated, and polyunsaturated fatty acids (PUFAs), often with unusual double bond positions.

  • Presence of Other Functional Groups: Such as acetylenic bonds, hydroxyl groups, and methyl branches.

  • Position and Number of Bromine Atoms: Bromine can be found at various positions along the fatty acid chain, and some BFAs are polybrominated.

The table below summarizes some representative examples of brominated fatty acids discovered from marine organisms.

Compound NameSource OrganismClass of BFAReported Biological ActivityReference
(5E, 9Z)-6-bromo-5,9-tetracosadienoic acidAmphimedon terpenensis (Sponge)PolyunsaturatedNot Reported[2]
(5E, 9Z)-6-bromo-5,9-pentacosadienoic acidAmphimedon terpenensis (Sponge)PolyunsaturatedNot Reported[2]
(5E, 9Z)-6-bromo-5,9-hexacosadienoic acidAmphimedon terpenensis (Sponge)PolyunsaturatedNot Reported[2]
Methyl 18-bromo-(13E,17E)-octadeca-13,17-diene-5,7,15-triynoateXestospongia testudinaria (Sponge)Polyunsaturated, AcetylenicAntibacterial against Vibrio harveyi (7.86 mm inhibition zone)[11]
Methyl 20-bromoeicosa-11E,15E,19E-triene-7,9,17-triynoateXestospongia testudinaria (Sponge)Polyunsaturated, AcetylenicAntibacterial against Vibrio sp.[11]
6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acidHaliclona sp. (Sponge)Polyunsaturated, AcetylenicModerate cytotoxicity[12]
2-bromohexadecanoic acid (2-bromopalmitic acid)Synthetic analogue, but relevant for bioactivity studiesSaturatedInhibitor of fatty acid oxidation and protein palmitoylation[17]

Biosynthesis: The Enzymatic Machinery of Bromination

The biosynthesis of brominated fatty acids is a testament to the unique enzymatic capabilities of marine organisms. The process can be conceptually divided into two main parts: the biosynthesis of the fatty acid backbone and the subsequent halogenation step.

Fatty Acid Synthesis: The Building Blocks

The fatty acid backbone is synthesized through the well-established fatty acid synthase (FAS) pathway, which sequentially adds two-carbon units from acetyl-CoA to a growing acyl chain. Marine invertebrates can also modify dietary fatty acids, introducing double bonds and elongating the carbon chain to produce a diverse array of polyunsaturated fatty acids (PUFAs).[12] These PUFAs can then serve as substrates for halogenation.

The Key Players: Halogenating Enzymes

The incorporation of bromine into an organic molecule is catalyzed by a class of enzymes called halogenases. In the marine environment, two main types of halogenases are implicated in the biosynthesis of brominated natural products:

  • Vanadium-Dependent Haloperoxidases (VHPOs): These are the most prevalent halogenating enzymes in marine algae and are also found in cyanobacteria.[15][16][18] VHPOs utilize bromide ions (Br-), hydrogen peroxide (H2O2), and a vanadate cofactor to generate a highly reactive brominating species, likely a vanadium-bound hypobromite or a bromonium ion equivalent (Br+).[7][19] This electrophilic bromine species then attacks an electron-rich site on the fatty acid substrate, such as a double bond or an activated carbon position.

  • Flavin-Dependent Halogenases (FDHs): These enzymes are more commonly found in bacteria and utilize reduced flavin adenine dinucleotide (FADH2), oxygen, and a halide ion to generate a hypohalous acid intermediate within a shielded active site.[10] This intermediate then carries out a highly regioselective halogenation of the substrate. The discovery of FDH genes in the microbial consortia of marine sponges suggests their potential involvement in the biosynthesis of halogenated compounds in these organisms.[10]

A Hypothetical Biosynthetic Pathway

While the exact biosynthetic pathways for most brominated fatty acids are yet to be fully elucidated, a plausible mechanism can be proposed based on our understanding of fatty acid biosynthesis and enzymatic halogenation. The following diagram illustrates a hypothetical pathway for the formation of a brominated fatty acid from a polyunsaturated fatty acid precursor, catalyzed by a vanadium-dependent bromoperoxidase.

BFA_Biosynthesis cluster_fas Fatty Acid Biosynthesis cluster_bromination Enzymatic Bromination acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas pufa Polyunsaturated Fatty Acid (PUFA) fas->pufa Elongation & Desaturation vhpo Vanadium-dependent Bromoperoxidase (V-BPO) pufa->vhpo bfa Brominated Fatty Acid (BFA) vhpo->bfa Electrophilic Bromination h2o2 H₂O₂ h2o2->vhpo br_ion Br⁻ br_ion->vhpo

Caption: Hypothetical biosynthetic pathway of a brominated fatty acid.

In this proposed pathway, a polyunsaturated fatty acid, synthesized via the fatty acid synthase pathway, serves as the substrate for a vanadium-dependent bromoperoxidase. The enzyme activates bromide in the presence of hydrogen peroxide to generate an electrophilic bromine species, which then reacts with the electron-rich double bond of the PUFA to yield the final brominated fatty acid.

Biological Activities and Pharmacological Potential

The incorporation of bromine into the fatty acid structure imparts unique biological properties, making BFAs a subject of interest for drug development.

Antimicrobial and Antifungal Activity

A significant number of brominated compounds isolated from marine organisms exhibit potent antimicrobial activity, and BFAs are no exception. For instance, brominated polyacetylenic fatty acids from the sponge Xestospongia testudinaria have demonstrated antibacterial activity against shrimp pathogenic bacteria of the Vibrio genus.[11] The presence of both bromine and acetylenic functionalities appears to be crucial for their activity.

Cytotoxic and Anticancer Potential

Several brominated marine natural products have shown promising cytotoxic activity against various cancer cell lines. A new polyunsaturated brominated fatty acid from a Haliclona sponge displayed moderate cytotoxicity.[12] While research in this area is still in its early stages, the ability of these lipophilic molecules to potentially interact with cell membranes or intracellular targets makes them intriguing candidates for further investigation as anticancer agents.

Enzyme Inhibition

The synthetic brominated fatty acid, 2-bromohexadecanoic acid (also known as 2-bromopalmitic acid), is a well-known inhibitor of fatty acid oxidation.[17] It also acts as an inhibitor of protein palmitoylation, a crucial post-translational modification that regulates the function and localization of many proteins.[20][21] While 2-bromopalmitic acid itself is not a natural product, its mechanism of action provides a valuable model for understanding how naturally occurring BFAs might exert their biological effects through enzyme inhibition.

The following table provides a summary of the reported biological activities of some brominated fatty acids and related compounds.

Compound/ExtractSource Organism/TypeTarget/AssayActivity (IC₅₀/MIC)Reference
Aeroplysinin-1Verongia aerophoba (Sponge)Gram-positive & Gram-negative bacteriaMIC: 12.5-25 µg/mL[17]
Dienone derivativeVerongia aerophoba (Sponge)HeLa cells (cervical cancer)IC₅₀: 3.2 µM[17]
Dienone O-acetateVerongia aerophoba (Sponge)HeLa cells (cervical cancer)IC₅₀: 0.6 µM[17]
Methyl 18-bromo-(13E,17E)-octadeca-13,17-diene-5,7,15-triynoateXestospongia testudinaria (Sponge)Vibrio harveyi7.86 mm inhibition zone[11]
6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acidHaliclona sp. (Sponge)Cultured cellsModerate cytotoxicity[12]
2-Bromohexadecanoic acidSyntheticProtein AcyltransferasesIC₅₀: ~10 µM (in vitro)[22]

Experimental Protocols: From Marine Organism to Pure Compound

The successful isolation and characterization of brominated fatty acids require a systematic and carefully executed experimental workflow. This section provides detailed protocols for the key stages of this process.

Extraction of Total Lipids

The first step in isolating BFAs is the extraction of the total lipid content from the marine organism. The Bligh and Dyer method is a classic and effective technique for this purpose.

Protocol 5.1: Modified Bligh and Dyer Total Lipid Extraction

  • Sample Preparation: Lyophilize (freeze-dry) the marine organism (e.g., sponge tissue) to remove water and then grind it into a fine powder.

  • Initial Extraction:

    • To 1 g of the powdered sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 1.25 mL of chloroform and vortex for another 30 seconds.

    • Add 1.25 mL of deionized water and vortex for a final 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.

    • Three layers will form: an upper aqueous methanol layer, a solid proteinaceous layer in the middle, and a lower chloroform layer containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

    • Repeat the extraction process on the remaining sample pellet with another 2 mL of chloroform to maximize lipid recovery.

    • Combine the chloroform extracts.

  • Solvent Removal:

    • Evaporate the chloroform from the combined extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • The resulting residue is the total lipid extract.

Lipid_Extraction start Start: Lyophilized & Powdered Marine Organism add_solvents Add Chloroform: Methanol (1:2) start->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_chloroform Collect Lower Chloroform Layer centrifuge->collect_chloroform re_extract Re-extract Pellet with Chloroform centrifuge->re_extract combine Combine Chloroform Extracts collect_chloroform->combine re_extract->combine evaporate Rotary Evaporation combine->evaporate end End: Total Lipid Extract evaporate->end

Caption: Workflow for total lipid extraction.

Isolation and Purification of Brominated Fatty Acids

The total lipid extract is a complex mixture. Isolating the brominated fatty acids requires chromatographic techniques.

Protocol 5.2: Isolation of BFAs using Solid-Phase Extraction and HPLC

  • Saponification and Methylation:

    • To the total lipid extract, add a 5% solution of KOH in methanol and reflux for 2 hours to saponify the fatty acids.

    • Acidify the solution with HCl and extract the free fatty acids with hexane.

    • Evaporate the hexane and re-dissolve the fatty acids in a small volume of methanol.

    • Add a few drops of concentrated sulfuric acid and reflux for 1 hour to convert the fatty acids to their methyl esters (FAMEs). This derivatization improves their volatility and chromatographic behavior.

  • Solid-Phase Extraction (SPE):

    • Use a silica-based SPE cartridge to fractionate the FAMEs.

    • Condition the cartridge with hexane.

    • Load the FAMEs mixture onto the cartridge.

    • Elute with solvents of increasing polarity. Non-polar lipids will elute first with hexane. Brominated fatty acid methyl esters, being more polar than their non-brominated counterparts, will elute with a solvent mixture of intermediate polarity, such as hexane:ethyl acetate (e.g., 98:2 v/v).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the BFA-containing fraction from SPE using reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase such as acetonitrile:water or methanol:water.

    • Monitor the elution profile using a UV detector (if the BFAs have chromophores) or an evaporative light scattering detector (ELSD).

    • Collect the fractions corresponding to the peaks of interest.

BFA_Purification start Start: Total Lipid Extract saponification Saponification (KOH/Methanol) start->saponification methylation Methylation (H₂SO₄/Methanol) saponification->methylation fames Fatty Acid Methyl Esters (FAMEs) methylation->fames spe Solid-Phase Extraction (Silica) fames->spe Fractionation hplc Reversed-Phase HPLC (C18) spe->hplc Further Purification end End: Purified BFA Methyl Esters hplc->end

Caption: Workflow for the purification of brominated fatty acids.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximately 1:1 ratio) is a key indicator of a brominated compound. Gas chromatography-mass spectrometry (GC-MS) of the FAMEs can provide information on the molecular weight and fragmentation patterns, which can help to locate the position of the bromine atom and double bonds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. The signals of protons attached to carbons bearing a bromine atom or adjacent to double bonds are particularly informative.

    • 13C NMR: Shows the number and types of carbon atoms. The chemical shift of the carbon atom directly bonded to bromine is a key diagnostic feature.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Example: Structural Elucidation of 2-Bromohexadecanoic Acid

As a representative example, let's consider the key spectroscopic features of 2-bromohexadecanoic acid (2-bromopalmitic acid).[17]

  • Mass Spectrum: The mass spectrum of its methyl ester would show a characteristic pair of molecular ion peaks separated by 2 m/z units, corresponding to the two bromine isotopes. Fragmentation would likely involve the loss of the methoxy group and cleavage adjacent to the bromine atom.

  • 1H NMR: A characteristic downfield multiplet for the proton at the C-2 position (the carbon bearing the bromine) would be observed.

  • 13C NMR: The carbon atom attached to the bromine (C-2) would appear at a distinct chemical shift, typically in the range of 40-60 ppm.

Conclusion and Future Perspectives

Brominated fatty acids from marine organisms represent a compelling frontier in natural product chemistry and drug discovery. Their unique structures and potent biological activities underscore the vast, untapped potential of the marine biosphere. This guide has provided a comprehensive overview of the current state of knowledge, from their discovery in the depths of the ocean to the intricate enzymatic pathways that govern their synthesis, and the practical methodologies required for their study.

Future research in this field should focus on several key areas:

  • Expanding the Chemical Inventory: Continued exploration of diverse marine habitats and organisms, particularly sponges, red algae, and their associated microorganisms, is likely to yield a wealth of novel BFA structures.

  • Elucidating Biosynthetic Pathways: A deeper understanding of the specific enzymes and genetic pathways involved in BFA biosynthesis will not only provide fundamental biological insights but also open up avenues for biosynthetic engineering and sustainable production of these compounds.

  • Mechanism of Action Studies: Investigating the molecular targets and mechanisms by which BFAs exert their biological effects is crucial for translating their therapeutic potential into clinical applications.

  • Development of Synthetic Analogues: The synthesis of BFA analogues will be vital for structure-activity relationship (SAR) studies, optimizing their potency and selectivity, and improving their drug-like properties.

By integrating the disciplines of marine biology, natural product chemistry, enzymology, and pharmacology, the scientific community is well-positioned to unlock the full potential of brominated fatty acids as a new generation of therapeutic agents.

References

  • Teuber, H., Eckert, K., Fach, A., & Proksch, P. (1993). Antibiotic and cytotoxic activity of brominated compounds from the marine sponge Verongia aerophoba.
  • Carballeira, N. M., Shalabi, F., & Reyes, M. (1993). Isolation of brominated long-chain fatty acids from the phospholipids of the tropical marine sponge Amphimedon terpenensis. Lipids, 28(11), 1011-1014.
  • Bendig, P., Maier, L., Lehnert, K., Knapp, H., & Vetter, W. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1083-1089.
  • Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products.
  • Carter-Franklin, J. N., & Butler, A. (2004). Vanadium bromoperoxidase-catalyzed biosynthesis of halogenated marine natural products. Journal of the American Chemical Society, 126(46), 15060-15066.
  • Pérez, M. J., Falqué, E., & Domínguez, H. (2016). Biological properties and potential of compounds extracted from red seaweeds. Marine drugs, 14(3), 51.
  • Latifah, L. A., Hasyim, M., & Ansar, A. (2021). NEW ANTIBACTERIAL ACTIVITIES OF BROMINATED C18 AND C20 FATTY ACIDS ISOLATED FROM MARINE SPONGE Xestospongia testudinaria AGAINST. RASAYAN Journal of Chemistry, 14(1), 460-465.
  • Monroig, Ó., Tocher, D. R., & Navarro, J. C. (2013). Biosynthesis of polyunsaturated fatty acids in marine invertebrates: recent advances in molecular mechanisms. Marine drugs, 11(10), 3998-4018.
  • PubChem. (n.d.). 2-Bromohexadecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kurata, K., Taniguchi, K., Takashima, K., Hayashi, I., & Suzuki, M. (1999). Bromophenols from the red alga Odonthalia corymbifera. Phytochemistry, 50(4), 621-624.
  • Bayer, K., Scheuermayer, M., & Hentschel, U. (2012). Genomic mining for novel FADH₂-dependent halogenases in marine sponge-associated microbial consortia. Marine biotechnology, 14(6), 717-726.
  • Lanyon-Hogg, T., Faron, R., & Tigan, A. S. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. Journal of the American Chemical Society, 135(20), 7600-7603.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Blunt, J. W., Copp, B. R., Keyzers, R. A., Munro, M. H., & Prinsep, M. R. (2014). Marine natural products.
  • Örn, S., Holbech, H., & Norrgren, L. (2009). Lipid extraction and determination of halogenated phenols and alkylphenols as their pentafluorobenzoyl derivatives in marine organisms. Analytical and bioanalytical chemistry, 395(3), 819-829.
  • El-Hossary, E. M., El-Sayed, M. M., & Hamed, A. A. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC advances, 9(58), 33965-33984.
  • Ohta, S., Uno, M., Yoshimura, E., Hiraga, Y., & Ikegami, S. (2009). A new polyunsaturated brominated fatty acid from a Haliclona sponge. Marine drugs, 7(4), 548-554.
  • Grokipedia. (n.d.). Brominated vegetable oil. Retrieved from [Link]

  • Grabe, M., & Frost, A. (2021). Brominated lipid probes expose structural asymmetries in constricted membranes. bioRxiv.
  • Agarwal, V., Blanton, J. M., & Podell, S. (2017). Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. mSystems, 2(6), e00135-17.
  • Davda, D., & Martin, B. R. (2014). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 9(7), 1475-1481.
  • Dembitsky, V. M. (2005).
  • Martins, A., Vieira, H., Gaspar, H., & Santos, S. (2014). Alternative and efficient extraction methods for marine-derived compounds. Marine drugs, 12(9), 5066-5108.
  • Vrkoslav, V., & Cvačka, J. (2021).
  • Clark, J. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. Doc Brown's Chemistry.
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights.
  • Leal, M. C., Puga, J., Serôdio, J., Gomes, N. C., & Calado, R. (2012). Trends in the discovery of new marine natural products from invertebrates over the last two decades–where and what are we bioprospecting?. PloS one, 7(1), e30580.
  • Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in lipid research, 41(4), 315-367.
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Fan, X., Bai, L., & Xu, J. (2011). Bromophenols in marine algae and their bioactivities. Marine drugs, 9(8), 1455-1473.
  • Bruker. (n.d.). Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy.
  • Morin, C., & Letourneux, Y. (2011). Biosynthesis in marine sponges: The radiolabelling strikes back. Marine drugs, 9(8), 1474-1497.
  • Carballeira, N. M. (2008). Fatty acids from marine organisms: in the pursuit of bioactive agents. Marine drugs, 6(3), 423-441.
  • Lu, Y., & Li, Z. (2016). Investigation of growth, lipid productivity, and fatty acid profiles in marine bloom-forming dinoflagellates as potential feedstock for biodiesel. Marine drugs, 14(3), 52.
  • Van Mooy, B. (n.d.). Marine Environmental Lipidomics. Woods Hole Oceanographic Institution.
  • Bergé, J. P., & Barnathan, G. (2005). Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects. Advances in biochemical engineering/biotechnology, 96, 49-125.
  • Lin, S., Zhang, H., & Li, Z. (2015). Omics analysis for dinoflagellates biology research. Marine drugs, 13(9), 5796-5817.
  • Haagsma, N., van Gent, C. M., Luten, J. B., van Doorn, R. W., & van der Eijk, W. (1988). U.S. Patent No. 4,792,418. Washington, DC: U.S.
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.
  • Wever, R., & Krenn, B. E. (1990). Vanadium haloperoxidases. In Vanadium in Biological Systems (pp. 81-97). Springer, Dordrecht.
  • Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Pansini, M. (2000). The chemistry of marine sponges. Chemical reviews, 100(10), 4065-4114.
  • Frese, M., & Sewald, N. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Chemistry–A European Journal, e202303588.
  • El-Sayed, R. K., & El-Sabbagh, S. M. (2023). Marine bacteria and their uses as a source of antimicrobial metabolites to control multidrug-resistant bacteria. Biodiversity Journal, 14(4), 857-866.
  • European Science Foundation. (2010). Marine Microbial Diversity and its role in Ecosystem Functioning and Environmental Change.
  • Wikipedia contributors. (2024, January 8). Dinoflagellate. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • YouTube. (2020, November 20). Saturated& unsaturated long chains fatty acids assignment using NMR. Retrieved from [Link]

Sources

In Silico Modeling of 2-Bromotetradecanoic Acid Enzyme Binding: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromotetradecanoic acid (2-BTDA), a halogenated fatty acid analog, serves as a critical chemical probe for interrogating lipid metabolism and signaling. Its inhibitory effects on various enzymes involved in fatty acid oxidation and protein acylation make it a subject of intense study for therapeutic development. This guide provides an in-depth, technically-focused protocol for modeling the interaction of 2-BTDA with its enzyme targets using a synergistic combination of molecular docking and molecular dynamics (MD) simulations. We detail a complete workflow, from target selection and system preparation to advanced simulation and binding free energy analysis, providing both the procedural steps and the scientific rationale underpinning each decision. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to understand and predict the molecular basis of ligand-protein interactions.

Introduction: The Scientific Imperative

The Central Role of Fatty Acid Metabolism

Fatty acid metabolism is a cornerstone of cellular bioenergetics and signaling. Enzymes that catalyze the activation, transport, and oxidation of fatty acids are fundamental to maintaining metabolic homeostasis. Dysregulation of these pathways is implicated in a host of pathologies, including metabolic syndrome, type 2 diabetes, and various cancers. Consequently, the enzymes governing these processes represent validated and highly pursued targets for therapeutic intervention.

This compound: A Tool for Mechanistic Discovery

This compound, a derivative of the 14-carbon saturated fatty acid myristic acid, has been widely used as an inhibitor in lipid metabolism studies. It is a close analog of 2-bromopalmitate (2-BP), a well-documented inhibitor of protein S-palmitoylation and fatty acid oxidation.[1][2][3] 2-BP and by extension, 2-BTDA, are thought to exert their effects by being converted into their CoA thioesters (e.g., 2-bromotetradecanoyl-CoA), which can then irreversibly inhibit enzymes possessing critical cysteine residues in their active sites.[2]

Key enzyme families targeted by such halogenated fatty acids include:

  • Acyl-CoA Synthetases (ACS): These enzymes activate fatty acids by converting them to their CoA esters, a prerequisite for their metabolism.[4][5][6]

  • Carnitine Palmitoyltransferases (CPTs): CPTs are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][8][9]

  • Protein Acyltransferases (PATs): These enzymes, particularly the DHHC family, catalyze the S-palmitoylation of proteins, a reversible post-translational modification affecting protein localization and function.[2][10][11]

Understanding precisely how 2-BTDA engages with these targets at an atomic level is paramount for designing more potent and selective inhibitors.

The Rationale for In Silico Modeling

Computational modeling provides a powerful lens to visualize and quantify the dynamic interactions between a ligand and its protein target. This approach allows us to:

  • Predict binding poses and identify key interacting residues.

  • Assess the stability of the protein-ligand complex over time.

  • Calculate the binding free energy, a key determinant of ligand potency.

  • Generate testable hypotheses to guide subsequent experimental work, such as site-directed mutagenesis.

This guide will use Carnitine Palmitoyltransferase 2 (CPT-2) as an exemplary target to illustrate the complete modeling workflow. CPT-2 is a well-characterized mitochondrial enzyme critical for fatty acid oxidation, and high-resolution crystal structures are available, making it an ideal candidate for structure-based drug design.[7][8][12][13]

Pre-Computation: System Preparation and Parameterization

The fidelity of any in silico model is wholly dependent on the quality of the initial setup. This phase involves selecting a high-quality protein structure and correctly parameterizing the ligand to ensure the physics of the simulation are accurately represented.

Target Selection and Sourcing

Our target is rat Carnitine Palmitoyltransferase 2 (CPT-2). We will source its structure from the RCSB Protein Data Bank (PDB), a public repository for the 3D structures of biological macromolecules.

Protocol 1: Protein Structure Acquisition

  • Navigate to the RCSB PDB website (rcsb.org).

  • Search for "Carnitine Palmitoyltransferase II".

  • Select a high-resolution crystal structure. For this guide, we will use PDB ID: 2H4T , which is the structure of rat CPT-II at 1.9 Å resolution.[7][8]

  • Download the structure in PDB format.

Protein Preparation: Ensuring a Clean Starting Point

The raw PDB file often contains non-protein atoms (e.g., crystallization agents, water molecules) and may be missing hydrogen atoms. These must be addressed before simulation.

Protocol 2: Protein Structure Preparation

  • Load Structure: Import the 2H4T.pdb file into a molecular visualization program like UCSF Chimera or PyMOL.

  • Remove Heteroatoms: Delete all non-protein molecules, including water (HOH), ions, and any co-crystallized ligands or detergents. The 2H4T structure contains three aliphatic chains from a detergent that must be removed.[8]

  • Add Hydrogen Atoms: Use a built-in tool (e.g., Chimera's AddH function) to add hydrogen atoms, assuming a standard protonation state at pH 7.4. This step is critical for defining correct hydrogen bonding networks.

  • Assign Atomic Charges: Assign partial atomic charges using a standard force field, such as AMBER or CHARMM.

  • Save the Cleaned Structure: Export the prepared protein as a new PDB file (e.g., cpt2_prepared.pdb).

Ligand Preparation: The Challenge of Halogen Parameterization

Properly parameterizing the ligand, this compound, is the most critical and challenging step. Standard force fields are not always optimized for halogenated compounds, and generating accurate parameters for atomic charges, bond lengths, angles, and dihedrals is essential.[14][15]

Protocol 3: Ligand Parameterization using CGenFF

  • Generate 2D Structure: Draw this compound in a chemical sketcher like ChemDraw or MarvinSketch and save it as an SDF or MOL2 file.[16]

  • Generate 3D Conformation: Use a tool like Open Babel or the features within your modeling suite to generate a low-energy 3D conformation of the ligand.

  • Obtain CHARMM-Compatible Parameters: For users of CHARMM-based force fields (often used with GROMACS or NAMD), the CGenFF (CHARMM General Force Field) server is an excellent resource.[17]

    • Upload the ligand's MOL2 file to the CGenFF server.

    • The server will return a stream (.str) file containing the topology and parameter information for 2-BTDA. This file will define all the bonded and non-bonded parameters required for the simulation.

  • Convert for GROMACS: Use provided scripts (e.g., cgenff_charmm2gmx.py) to convert the CHARMM stream file into GROMACS-compatible topology (.itp) and parameter (.prm) files.[17]

Methodology Part I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally inexpensive method to generate a plausible starting conformation for more rigorous analysis.[18][19][20] We will use AutoDock Vina, a widely-used open-source docking program.

The Principle of Molecular Docking

Docking algorithms explore the conformational space of the ligand within a defined binding site on the protein surface, scoring each pose based on an energy function. The output is a set of ranked poses, with the top-ranked pose representing the most likely binding mode.

Step-by-Step Docking Protocol with AutoDock Tools
  • Prepare Protein: Load cpt2_prepared.pdb into AutoDock Tools (ADT). Add polar hydrogens and assign Gasteiger charges. Save the output as a PDBQT file, which includes charge and atom type information.

  • Prepare Ligand: Load the 3D structure of 2-BTDA into ADT. Detect the rotatable bonds and save it in PDBQT format.

  • Define the Binding Site (Grid Box): The active site of CPT-2 is a well-defined tunnel.[13] Center a grid box that encompasses this entire site. Based on the 2H4T structure, the binding site for a long-chain acyl group is identifiable.[8] A grid box of approximately 25x25x40 Å should be sufficient.

  • Run Docking Simulation: Use AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.

  • Analyze Results: Vina will output a PDBQT file containing the top binding poses (typically 9) and their corresponding binding affinities (in kcal/mol). Visualize these poses in the context of the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

Summarize the docking results in a clear table.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-7.8TYR486, SER589, PHE382
2-7.5TYR486, VAL385, MET593
3-7.2PHE382, ILE434, SER589

Methodology Part II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations model the system's dynamic behavior over time, providing a more realistic view of the binding event.[21] We will use GROMACS, a highly efficient and popular open-source MD engine.[22]

Rationale: From Static Pose to Dynamic Complex

MD simulations solve Newton's equations of motion for every atom in the system, allowing us to observe how the protein and ligand adapt to each other. This process validates the stability of the docked pose and reveals dynamic interactions not captured by docking.

Step-by-Step MD Workflow with GROMACS

The following workflow is a standard protocol for setting up a protein-ligand complex simulation.[17][23][24]

Workflow Diagram: Protein-Ligand MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Cascade cluster_analysis Post-Simulation Analysis PDB Docked Complex (Protein + 2-BTDA) Topol Generate Topology (pdb2gmx, merge topologies) PDB->Topol Box Define Simulation Box Topol->Box Solvate Add Water & Ions (gmx solvate, gmx genion) Box->Solvate EM Energy Minimization (gmx grompp, gmx mdrun) Solvate->EM  System Ready NVT NVT Equilibration (constant volume/temp) EM->NVT NPT NPT Equilibration (constant pressure/temp) NVT->NPT Prod Production MD (Data Collection) NPT->Prod Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj  Trajectory Output FreeE Binding Free Energy (gmx_MMPBSA) Traj->FreeE

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 2-Bromotetradecanoic Acid to Elucidate Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Interrogating the Gateway of Fatty Acid Oxidation

Fatty acid β-oxidation (FAO) is a fundamental metabolic pathway responsible for cellular energy homeostasis, particularly during periods of fasting or high energy demand.[1] This process, occurring within the mitochondrial matrix, systematically breaks down long-chain fatty acids (LCFAs) into acetyl-CoA, which subsequently fuels the citric acid cycle and oxidative phosphorylation to generate ATP.[2][3] The entry of LCFAs into the mitochondria is the rate-limiting step of FAO and is tightly regulated by the carnitine palmitoyltransferase (CPT) system.[4][5] This system, composed of CPT-I on the outer mitochondrial membrane and CPT-II on the inner mitochondrial membrane, facilitates the transport of activated LCFAs across the mitochondrial membranes.[6][7]

Given its critical regulatory role, the CPT system presents a key target for studying the intricate mechanisms of fatty acid metabolism and its dysregulation in various pathologies, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer.[6] 2-Bromotetradecanoic acid, and its more extensively studied analog 2-bromopalmitate (2-BP), are powerful chemical tools for investigating the functional consequences of FAO inhibition.[8][9] These α-bromo fatty acids act as potent, irreversible or slowly reversible inhibitors of CPT enzymes, providing researchers with a means to pharmacologically modulate this crucial metabolic checkpoint.[8][10]

This guide provides a comprehensive overview of the mechanism of this compound, detailed protocols for its application in both in vitro and cell-based assays, and insights into data interpretation and experimental design.

Mechanism of Action: Irreversible Inhibition of Carnitine Palmitoyltransferase

This compound exerts its inhibitory effects on fatty acid metabolism primarily by targeting the CPT enzymes. For the cell-permeable this compound to become an effective inhibitor, it must first be activated to its coenzyme A (CoA) ester, 2-bromotetradecanoyl-CoA, by intracellular acyl-CoA synthetases.[8][9] This activated form is the key effector molecule that inhibits CPT-I.

The inhibition of CPT-I by 2-bromopalmitoyl-CoA (the analog of 2-bromotetradecanoyl-CoA) is complex and can be either irreversible or form a slowly dissociating ternary complex.[10] The presence of L-carnitine can enhance the inhibitory potency, suggesting a mechanism where the inhibitor interacts with the enzyme in a manner that involves both the acyl-CoA and carnitine binding sites.[10][11] This inactivation of CPT-I effectively blocks the entry of LCFAs into the mitochondria, leading to a subsequent decrease in β-oxidation.[6]

It is important for researchers to recognize that while this compound is a valuable tool for studying FAO, it is not entirely specific. Studies with 2-bromopalmitate have revealed that it can inhibit other enzymes, including those involved in protein S-palmitoylation.[9][12][13][14] This promiscuity necessitates the inclusion of rigorous controls in experimental designs to ensure that the observed effects are indeed attributable to the inhibition of FAO.

Visualizing the Inhibition of Fatty Acid Oxidation

Fatty_Acid_Oxidation_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Matrix LCFA Long-Chain Fatty Acid (e.g., Tetradecanoic Acid) ACSL Acyl-CoA Synthetase LCFA->ACSL 2-Br-Tetra This compound 2-Br-Tetra->ACSL LCFA-CoA Long-Chain Acyl-CoA ACSL->LCFA-CoA 2-Br-Tetra-CoA 2-Bromotetradecanoyl-CoA ACSL->2-Br-Tetra-CoA CPT1 CPT-I LCFA-CoA->CPT1 L-Carnitine 2-Br-Tetra-CoA->CPT1 Inhibition Beta_Ox β-Oxidation CPT1->Beta_Ox Acylcarnitine Acetyl-CoA Acetyl-CoA Beta_Ox->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP ATP TCA->ATP

Caption: Mechanism of this compound Inhibition.

Experimental Applications and Protocols

Application 1: In Vitro CPT-I Activity Assay in Isolated Mitochondria

This protocol allows for the direct measurement of CPT-I activity in isolated mitochondria and the assessment of the inhibitory potential of 2-bromotetradecanoyl-CoA.

Rationale: By isolating mitochondria, researchers can study the activity of CPT-I in its native membrane environment, minimizing confounding variables from other cellular processes. This assay directly measures the conversion of a radiolabeled substrate, providing a quantitative readout of enzyme activity.

Materials
  • Isolated mitochondria from tissue or cultured cells

  • Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EDTA, 10 mM HEPES, pH 7.4

  • Substrate solution: Palmitoyl-CoA

  • Radiolabeled L-[methyl-14C]carnitine

  • Inhibitor: this compound (to be converted to 2-bromotetradecanoyl-CoA in situ or used as the CoA ester)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stop Solution: 1 M HCl

  • Scintillation fluid and vials

Protocol
  • Mitochondrial Preparation: Isolate mitochondria from the desired source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Assay Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures. A typical reaction volume is 200 µL.

    • Add 100 µL of 2x Assay Buffer.

    • Add mitochondrial protein (20-50 µg).

    • Add BSA to a final concentration of 1%.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at 37°C to allow for conversion to the CoA ester and interaction with CPT-I.

  • Initiate Reaction: Start the reaction by adding the substrate mix containing Palmitoyl-CoA (final concentration 50-100 µM) and L-[methyl-14C]carnitine (final concentration 0.5-1 mM, specific activity ~1 µCi/µmol).

  • Incubation: Incubate the reaction at 37°C for 5-10 minutes. The incubation time should be within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HCl.

  • Separation of Product: Separate the radiolabeled palmitoylcarnitine product from the unreacted [14C]carnitine. This is typically achieved by phase separation with butanol or by using an ion-exchange resin.

  • Quantification: Measure the radioactivity in the product phase using a scintillation counter.

  • Data Analysis: Calculate the CPT-I activity as nmol/min/mg protein. Determine the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.

ParameterRecommended Concentration/ConditionRationale
Mitochondrial Protein20-50 µgEnsures a measurable enzyme activity within the linear range.
Palmitoyl-CoA50-100 µMSubstrate concentration near or above the Km for CPT-I.
L-[methyl-14C]carnitine0.5-1 mMCo-substrate for the CPT-I reaction.
This compound1-100 µM (titration)To determine the dose-dependent inhibitory effect.
Incubation Time5-10 minutes at 37°CShould be within the linear range of the enzyme reaction.
Application 2: Cell-Based Assay for Fatty Acid Oxidation using Seahorse XF Analyzer

This protocol assesses the impact of this compound on mitochondrial respiration fueled by long-chain fatty acids in live cells.

Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time. By providing long-chain fatty acids as the primary substrate, the reliance of the cells on FAO can be determined, and the effect of inhibitors like this compound can be quantified.

Materials
  • Seahorse XF Cell Culture Microplates

  • Cultured cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Standard cell culture medium (e.g., DMEM)[15]

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Substrate: Palmitate conjugated to BSA or a commercially available long-chain fatty acid substrate solution

  • Inhibitor: this compound

  • Mitochondrial stress test compounds (optional): Oligomycin, FCCP, Rotenone/Antimycin A

Protocol
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type to achieve a confluent monolayer on the day of the assay.

  • Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a sufficient time (e.g., 2-4 hours) to allow for cellular uptake and metabolic effects.

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the final assay medium containing the long-chain fatty acid substrate to the cells.

  • Seahorse XF Analyzer Assay:

    • Load the utility plate with compounds for injection (e.g., mitochondrial stress test compounds).

    • Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts for calibration and assay execution.

    • Measure the basal OCR.

    • Optionally, inject mitochondrial inhibitors to assess maximal respiration and spare respiratory capacity.

  • Data Analysis: Normalize the OCR data to cell number or protein content. Compare the OCR of cells treated with this compound to the vehicle-treated controls. A significant decrease in OCR in the presence of the fatty acid substrate indicates inhibition of FAO.

Experimental Workflow Visualization

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A Seed cells in Seahorse microplate B Incubate cells (e.g., 24 hours) A->B C Pre-treat cells with This compound B->C D Wash and add FAO assay medium C->D E Run Seahorse XF Analyzer D->E F Measure OCR E->F G Data Analysis F->G

Caption: Workflow for Seahorse XF Fatty Acid Oxidation Assay.

Data Interpretation and Self-Validating Systems

Trustworthiness in Your Results

Given that this compound can have off-target effects, it is crucial to design experiments that are self-validating.

  • Dose-Response: Always perform a dose-response curve to identify the optimal concentration of the inhibitor. This helps to minimize off-target effects that may occur at higher concentrations.

  • Positive and Negative Controls:

    • Positive Control: Use a well-characterized inhibitor of FAO, such as Etomoxir, to compare the effects of this compound.

    • Negative Control: Include a vehicle-treated group to establish a baseline for normal FAO.

  • Substrate Specificity: To confirm that the observed inhibition of respiration is specific to FAO, perform the Seahorse assay with alternative substrates like glucose or glutamine. This compound should have a minimal effect on respiration when these substrates are used exclusively.

  • Metabolite Rescue: In cell-based assays, attempt to rescue the phenotype induced by this compound by providing a downstream metabolite of FAO, such as acetyl-carnitine or a cell-permeable ester of a TCA cycle intermediate.

Expected Outcomes
AssayParameter MeasuredExpected Outcome with this compound
In Vitro CPT-I Assay[14C]-Palmitoylcarnitine formationDose-dependent decrease in product formation
Seahorse XF FAO AssayOxygen Consumption Rate (OCR)Significant decrease in OCR when cells are fueled by long-chain fatty acids
MetabolomicsIntracellular Acylcarnitine LevelsAccumulation of long-chain acyl-CoAs and a decrease in downstream acylcarnitine species
Gene Expression (e.g., qPCR)FAO-related gene expressionPotential compensatory upregulation of genes involved in glucose metabolism

Conclusion

This compound is a valuable pharmacological tool for the targeted inhibition of fatty acid oxidation at the level of CPT-I. Its application in both isolated systems and live cells can provide significant insights into the role of FAO in health and disease. By employing the detailed protocols and principles of experimental design outlined in this guide, researchers can confidently utilize this inhibitor to dissect the complexities of fatty acid metabolism and explore novel therapeutic strategies for a range of metabolic disorders.

References

  • Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria.
  • Inhibition of carnitine palmitoyltransferase of the hepatic mitochondrial outer membrane (CPT-I) by 2-bromopalmitoyl-CoA.
  • Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters.
  • What are CPT1 inhibitors and how do they work?
  • Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice.
  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmit
  • Carnitine palmitoyl-transferase enzyme inhibition protects proximal tubules during hypoxia.
  • Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1.
  • 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases.
  • 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases.
  • 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute.
  • Carnitine Acetyltransferase Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Characterization of hepatic carnitine palmitoyltransferase.
  • Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle.
  • Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA)
  • Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production.
  • Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit.
  • Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase.
  • Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A.
  • Application Notes and Protocols for Enzymatic Assays Using L-Palmitoylcarnitine TFA.
  • Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - Experts@Minnesota.
  • Fatty Acid Oxid
  • 9.
  • Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MC
  • A general introduction to the biochemistry of mitochondrial fatty acid β-oxid
  • Methods and Guidelines for Metabolism Studies: Applic

Sources

Protocol for 2-Bromotetradecanoic acid treatment in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 2-Bromotetradecanoic Acid in Cell Culture

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers utilizing this compound, a valuable tool for studying the roles of protein fatty acylation in cellular processes. This guide extends beyond a simple set of instructions, offering insights into the underlying principles and experimental design considerations to ensure robust and reproducible results.

Introduction: The Significance of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification involving the attachment of a 16-carbon palmitic acid to cysteine residues via a thioester linkage.[1] This process is a subset of S-acylation, which can involve other fatty acids as well.[2][3] Palmitoylation plays a critical role in regulating the hydrophobicity of proteins, thereby influencing their subcellular localization, membrane association, stability, and interactions with other proteins.[1][4] Given its dynamic nature, with cycles of palmitoylation and depalmitoylation, this modification is a key regulator of cellular signaling pathways.[1] The enzymes responsible for this modification are a family of protein acyltransferases (PATs) characterized by a conserved Asp-His-His-Cys (DHHC) motif.[5][6]

This compound, also known as α-Bromomyristic acid, is a fatty acid analog used to investigate these processes.[7][8] It is closely related to the more extensively studied 2-Bromopalmitate (2-BP), and both are widely used as general inhibitors of protein palmitoylation.[1][6] By treating cells with these inhibitors, researchers can elucidate the functional consequences of blocking this critical lipid modification on a global or protein-specific level.

Mechanism of Action: More Than Just a PAT Inhibitor

This compound functions as a broad-spectrum, irreversible inhibitor of protein S-palmitoylation.[6] The primary mechanism involves the inhibition of the DHHC family of PATs.[5][9]

Causality of Inhibition:

  • Cellular Uptake and Conversion: Upon entering the cell, this compound is converted into its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. This conversion, while less efficient than that of its natural counterpart, palmitate, results in a highly reactive molecule.[6][10]

  • Irreversible Enzyme Alkylation: The presence of the bromine atom at the α-carbon position makes the molecule an electrophilic agent. The reactive 2-bromotetradecanoyl-CoA then covalently modifies, or alkylates, cysteine residues within the active site of DHHC-PAT enzymes.[6] This irreversible binding prevents the formation of the acyl-enzyme intermediate, thereby blocking the transfer of palmitate to substrate proteins.[6]

It is crucial for researchers to recognize that this compound and its analogs are promiscuous inhibitors.[6][11] Studies have shown that they can also inhibit other enzymes involved in lipid metabolism, such as fatty acid CoA ligase, and even enzymes not directly related to lipid metabolism.[6][11] Furthermore, there is evidence that 2-BP can also inhibit the deacylating enzymes, acyl-protein thioesterases (APTs), which could complicate the interpretation of results from studies on protein acylation dynamics.[12][13] This highlights the importance of including appropriate controls in experimental design.

Mechanism_of_Action cluster_cell Cell Cytoplasm 2BTD This compound 2BTD_CoA 2-Bromotetradecanoyl-CoA (Reactive Form) 2BTD->2BTD_CoA Acyl-CoA Synthetase DHHC_PAT DHHC-PAT Enzyme (Active) 2BTD_CoA->DHHC_PAT DHHC_PAT_Inactive DHHC-PAT Enzyme (Inactive/Alkylated) DHHC_PAT->DHHC_PAT_Inactive Protein Substrate Protein Palmitoylated_Protein Palmitoylated Protein (Function Altered) Protein->Palmitoylated_Protein DHHC-PAT (Normal Function)

Caption: Mechanism of this compound Action.

Protocols for Cell Culture Treatment

This section provides a step-by-step guide for the preparation and application of this compound in a typical cell culture setting.

I. Materials and Reagents
  • This compound (CAS: 135312-82-2)[7][14]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, microcentrifuge tubes

  • Cell line of interest

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional, for advanced applications)

II. Preparation of Stock Solution

The hydrophobicity of this compound necessitates the use of an organic solvent for the preparation of a stock solution. DMSO is a commonly used solvent for this purpose.[5]

  • Objective: To create a concentrated, stable stock solution for long-term storage.

  • Procedure: a. Weigh out a desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM). c. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

III. Preparation of Working Solution and Cell Treatment

The working solution is prepared by diluting the stock solution directly into the cell culture medium.

  • Objective: To treat cultured cells with the desired final concentration of this compound.

  • Procedure: a. Culture cells to the desired confluency (typically 60-80%) in a multi-well plate, flask, or dish. b. On the day of the experiment, thaw an aliquot of the this compound stock solution. c. Pre-warm the complete cell culture medium to 37°C. d. Dilute the stock solution directly into the pre-warmed medium to achieve the final desired concentration (e.g., for a 50 µM final concentration, add 0.5 µL of a 100 mM stock to 1 mL of medium). Important: Add the stock solution to the medium and mix immediately by pipetting or gentle vortexing to prevent precipitation. e. Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of medium. f. Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. g. Incubate the cells for the desired period (e.g., 1 to 24 hours). The optimal time should be determined empirically based on the experimental goals and cell type.[15] h. After incubation, proceed with downstream analysis (e.g., cell lysis for western blotting, fixation for immunofluorescence, or cell viability assays).

IV. Advanced Protocol: BSA Conjugation

For certain sensitive cell lines or long-term experiments, complexing fatty acids with BSA can improve solubility and bioavailability while reducing potential solvent-induced toxicity.[16][17]

  • Objective: To prepare a this compound:BSA complex for cell treatment.

  • Procedure: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile water).[16] b. Prepare a high-concentration stock of this compound in ethanol or DMSO.[16][18] c. Warm the BSA solution to 37°C. d. Slowly add the this compound stock solution to the warm BSA solution while stirring. A molar ratio of 1.5:1 to 3:1 (fatty acid:BSA) is a good starting point.[16] e. Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation. f. This complex can then be diluted into serum-free or complete medium to the final desired concentration for cell treatment.

Experimental Design and Data Interpretation

A well-designed experiment is crucial for obtaining meaningful data.

ParameterRecommendationRationale
Vehicle Control EssentialAn equivalent concentration of DMSO must be used as a control to account for any effects of the solvent on the cells.[17]
Concentration Range 10 µM - 100 µMA dose-response experiment is recommended to determine the optimal concentration that inhibits palmitoylation without causing significant cytotoxicity.[12]
Incubation Time 1 - 24 hoursThe optimal time depends on the turnover rate of the protein of interest and the specific cellular process being investigated. A time-course experiment is advisable.[19]
Cytotoxicity Assay RecommendedAssays such as MTT or crystal violet should be performed to ensure that the observed effects are not due to general cell death.[20]
Positive Control OptionalIf a specific palmitoylated protein is being studied, a known inhibitor of its function could serve as a positive control.

Workflow and Downstream Applications

Following treatment, a variety of assays can be employed to assess the effects of palmitoylation inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 100 mM Stock in DMSO Culture Culture Cells to 60-80% Confluency Treat Prepare Working Solution & Treat Cells (e.g., 10-100 µM) Culture->Treat Incubate Incubate (e.g., 1-24 hours) Treat->Incubate Lysis Cell Lysis Incubate->Lysis Fixation Fix & Permeabilize Incubate->Fixation Viability Viability/Proliferation Assay Incubate->Viability ABE Acyl-Biotinyl Exchange (Global Palmitoylation) Lysis->ABE WB Western Blot (Protein Localization) Lysis->WB IF Immunofluorescence (Subcellular Localization) Fixation->IF BrdU BrdU Assay (Cell Proliferation) Viability->BrdU

Caption: General Experimental Workflow.

  • Acyl-Biotinyl Exchange (ABE) Assay: To confirm a global reduction in protein palmitoylation.[21]

  • Western Blotting: To assess changes in protein levels or localization (requires subcellular fractionation).

  • Immunofluorescence Microscopy: To visualize changes in the subcellular localization of a protein of interest.

  • Cell Proliferation Assays: Such as BrdU incorporation, to measure effects on cell division.[22]

  • Signaling Pathway Analysis: Probing the phosphorylation status of key signaling molecules downstream of palmitoylated proteins.[23]

Troubleshooting

IssuePossible CauseSolution
Compound Precipitation in Medium Poor solubility; stock solution added too quickly or not mixed well.Add stock solution to medium while gently vortexing. Consider using the BSA conjugation method.
High Cell Death/Toxicity Concentration is too high; solvent toxicity.Perform a dose-response curve to find a non-toxic concentration. Ensure the final DMSO concentration is low (<0.5%).
No Observable Effect Concentration is too low; incubation time is too short; protein of interest has a slow turnover rate.Increase concentration and/or incubation time. Confirm global inhibition of palmitoylation with an ABE assay.
Inconsistent Results Inconsistent cell confluency; freeze-thaw of stock solution.Standardize cell seeding density and treatment confluency. Use fresh aliquots of the stock solution for each experiment.

References

  • Alonso, A. M., Coceres, V. M., De Napoli, M. G., Nieto Guil, A. F., Angel, S. O., & Corvi, M. M. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. Molecular and Biochemical Parasitology, 184(1), 39–43. Retrieved from [Link]

  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. The Journal of Biological Chemistry, 275(1), 261–270. Retrieved from [Link]

  • Berthiaume, L., & Resh, M. D. (1995). 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. Biochimica et Biophysica Acta, 1255(2), 146–154. Retrieved from [Link]

  • Davda, D., El Azzouny, M. A., Tom, C. T. M., Hernandez, J. L., Majmudar, J. D., Kennedy, R. T., & Martin, B. R. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1912–1917. Retrieved from [Link]

  • Pedro, M. P., Vilcaes, A. A., Tomatis, V. M., Oliveira, R. G., Gomez, G. A., & Daniotti, J. L. (2013). 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PLoS One, 8(10), e75232. Retrieved from [Link]

  • Pedro, M. P., Vilcaes, A. A., Tomatis, V. M., Oliveira, R. G., Gomez, G. A., & Daniotti, J. L. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. Retrieved from [Link]

  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. Synapse. Retrieved from [Link]

  • Chakrabarti, R., & Kandror, K. V. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. protocols.io. Retrieved from [Link]

  • Zhang, M., et al. (2021). Insights into auto-S-fatty acylation: targets, druggability, and inhibitors. RSC Chemical Biology. Retrieved from [Link]

  • Gielnik, M., et al. (2024). 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation. Aging. Retrieved from [Link]

  • ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids?. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone tell me complete protocol for fatty acid accumulation in HepG2 cell line?. Retrieved from [Link]

  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PubMed. Retrieved from [Link]

  • CiteAb. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters.... Retrieved from [Link]

  • Schlesinger, M. J., Magee, A. I., & Schmidt, M. F. (1980). Fatty acid acylation of proteins in cultured cells. The Journal of Biological Chemistry. Retrieved from [Link]

  • Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Ghang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Arous, C., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10520-81-7). Retrieved from [Link]

  • Wilson, J. P., et al. (2011). Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Rioux, V., et al. (2016). Fatty acid acylation of proteins: Specific roles for palmitic, myristic and caprylic acids. ResearchGate. Retrieved from [Link]

  • Yeung, A. W. K., et al. (2019). Bioactive Molecules and Their Mechanisms of Action. Molecules. Retrieved from [Link]

  • Badisa, R. B., et al. (2009). Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells. Anticancer Research. Retrieved from [Link]

  • Venn-Watson, S., & Schutt, K. (2025). Molecular and cellular mechanisms of pentadecanoic acid. Nutrients. Retrieved from [Link]

  • Sporn, M. B., et al. (1986). Mechanism of action of retinoids. Journal of the American Academy of Dermatology. Retrieved from [Link]

  • Al-Massarani, S., et al. (2020). Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. Molecules. Retrieved from [Link]

  • Liu, G., et al. (1998). Inhibition of cancer cell growth by all-trans retinoic acid and its analog N-(4-hydroxyphenyl) retinamide: a possible mechanism of action via regulation of retinoid receptors expression. International Journal of Cancer. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of 2-Bromotetradecanoic Acid in Modern Lipid Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromotetradecanoic acid, a halogenated derivative of the C14 saturated fatty acid myristic acid, serves as a powerful chemical probe in lipid research. Its structural analogy allows it to enter cellular fatty acid metabolic pathways, while the alpha-bromo substitution transforms it into a potent, often irreversible, inhibitor of key enzymatic processes. This guide provides an in-depth exploration of its primary applications, focusing on the inhibition of protein N-myristoylation, S-acylation, and mitochondrial fatty acid β-oxidation. We present the mechanistic basis for its activity, field-proven insights into experimental design, and detailed protocols for its use in cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this tool to dissect lipid-dependent cellular functions.

Introduction: A Chemically-Engineered Probe for Lipid Biology

Lipid modifications and metabolism are central to a vast array of cellular functions, from signal transduction and protein trafficking to energy homeostasis. Understanding these pathways often requires tools that can acutely perturb the system. This compound (2-Br-C14) is a synthetic fatty acid analogue that functions as such a tool. Unlike its parent molecule, myristic acid, which is readily metabolized, 2-Br-C14 acts as a mechanism-based inhibitor.

The key to its function lies in the electrophilic nature of the carbon-bromine bond at the α-position relative to the carboxylic acid. Once inside the cell, 2-Br-C14 is activated to its coenzyme A (CoA) thioester, 2-bromomyristoyl-CoA. This activated form can then covalently modify nucleophilic residues, typically cysteine or histidine, within the active sites of target enzymes, leading to their irreversible inactivation.[1] While much of the literature focuses on its longer-chain cousin, 2-bromopalmitate (2-BP), the principles of action are directly translatable to 2-Br-C14, particularly in pathways involving C14 myristate.

This guide will detail its three principal applications:

  • Inhibition of Protein N-Myristoylation: Interrogating the function of proteins dependent on this crucial N-terminal lipid modification.

  • Probing Protein S-Acylation: As a broad-spectrum inhibitor to study the dynamics of reversible cysteine lipidation.

  • Blocking Fatty Acid β-Oxidation: To investigate cellular bioenergetics and metabolic flexibility.

Core Application 1: Inhibition of Protein N-Myristoylation

Scientific Principle

N-myristoylation is the irreversible, co-translational attachment of myristate (C14:0) to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[2][3] This modification is catalyzed by N-myristoyltransferase (NMT) and is critical for mediating protein-membrane interactions and protein-protein signaling.[4][5] Key proteins such as Src family kinases, G alpha subunits of heterotrimeric G proteins, and the HIV-1 Gag protein rely on myristoylation for their proper localization and function.[5] Consequently, NMT is a significant target in cancer and infectious disease research.[2][3][4]

Mechanism of Inhibition by this compound

As a close structural analogue of myristic acid, 2-Br-C14 is recognized by acyl-CoA synthetases and converted to 2-bromomyristoyl-CoA. This molecule then acts as a substrate-analogue inhibitor of NMT. It binds to the enzyme's active site, but instead of being transferred to a substrate protein, the reactive α-bromo group likely forms a covalent adduct with key catalytic residues, leading to irreversible inhibition of the enzyme.[4][5] This blockade prevents the myristoylation of newly synthesized proteins, effectively creating functional knockouts and allowing researchers to study the consequences.

Experimental Workflow & Rationale

The primary goal is to deplete the pool of myristoylated proteins and observe the functional outcome. This could be a change in protein localization (e.g., from the membrane to the cytosol), a block in a signaling cascade, or a reduction in viral particle budding.

G cluster_0 Cell Treatment cluster_1 Sample Processing cluster_2 Downstream Analysis A Prepare 2-Br-C14 BSA Complex B Treat Cultured Cells (e.g., 2-6 hours) A->B D Harvest & Lyse Cells B->D C Include Vehicle Control (DMSO + BSA) E Fractionate Lysates (e.g., Cytosol vs. Membrane) D->E F Prepare for Analysis (e.g., SDS-PAGE) E->F G Western Blot for Target Protein (Assess localization shift) F->G H Immunofluorescence Microscopy F->H I Functional Assay (e.g., Kinase Activity, Cell Migration) F->I G FA 2-Bromotetradecanoic Acid (2-Br-C14) ACS Acyl-CoA Synthetase FA->ACS CoA Coenzyme A CoA->ACS BrCoA 2-Bromomyristoyl-CoA ACS->BrCoA DHHC DHHC-PAT Enzyme BrCoA->DHHC Binds to Active Site InactiveDHHC Covalently Modified Inactive DHHC-PAT DHHC->InactiveDHHC Irreversible Alkylation Cys Catalytic Cysteine (Active Site) Cys->DHHC

Caption: Mechanism of DHHC-PAT enzyme inhibition.

Protocol 2: Analysis of Global Protein S-Acylation using a Click-Chemistry Approach

A. Objective: To visualize the inhibition of global protein S-acylation in cultured cells by pre-treating with 2-Br-C14 followed by metabolic labeling with a clickable fatty acid analogue.

B. Materials:

  • This compound (2-Br-C14) and materials for BSA complexing (from Protocol 1).

  • Clickable fatty acid analogue (e.g., Palmitic Acid Azide or Alkyne).

  • Serum-free cell culture medium.

  • Lysis buffer containing protease inhibitors.

  • Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a fluorescently tagged alkyne or azide probe).

  • Methanol, Chloroform, Water for protein precipitation.

  • SDS-PAGE and in-gel fluorescence imaging system.

C. Step-by-Step Procedure:

  • Cell Seeding: Plate cells and grow to ~80% confluency.

  • Inhibitor Pre-treatment: Wash cells once with serum-free medium. Pre-treat cells with 2-Br-C14:BSA complex (e.g., 50 µM final concentration) or vehicle control in serum-free medium for 1-2 hours. [1] * Rationale: Pre-incubation allows the inhibitor to enter the cells and inactivate the DHHC-PAT enzymes before the metabolic label is added. Serum-free medium is used to prevent competition from lipids present in serum.

  • Metabolic Labeling: Without removing the inhibitor, add the clickable fatty acid analogue (e.g., 25-50 µM) to the medium.

  • Incubation: Incubate for an additional 4 hours at 37°C.

  • Harvesting and Lysis: Wash cells twice with ice-cold PBS and lyse in a suitable buffer.

  • Protein Precipitation (Methanol/Chloroform): This step removes unincorporated fatty acid label.

    • To 100 µL of lysate, add 400 µL methanol, 150 µL chloroform, and 200 µL water. Vortex thoroughly.

    • Centrifuge at max speed for 5 min. A protein disk will form at the interface.

    • Carefully remove the aqueous top layer and the organic bottom layer. Wash the protein pellet with 400 µL of methanol.

    • Centrifuge again, remove the methanol, and air-dry the pellet briefly.

  • Click Reaction: Resuspend the protein pellet in a buffer containing 1% SDS. Perform the click chemistry reaction according to a standard protocol to attach a fluorescent reporter to the metabolically incorporated fatty acid analogue.

  • Analysis: Add SDS-PAGE sample buffer to the reaction, heat, and run on a polyacrylamide gel. Visualize the results using an in-gel fluorescence scanner.

D. Expected Results: The vehicle-treated lane will show multiple fluorescent bands, representing the profile of newly S-acylated proteins. In the lane corresponding to the 2-Br-C14 pre-treated sample, the intensity of these fluorescent bands should be significantly reduced, demonstrating effective inhibition of PAT activity.

Core Application 3: Inhibition of Fatty Acid β-Oxidation

Scientific Principle

Mitochondrial fatty acid β-oxidation (FAO) is a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are then used to generate large amounts of ATP via the citric acid cycle and oxidative phosphorylation. [6][7]It is a critical energy source for tissues with high energy demand, such as the heart and skeletal muscle, particularly during fasting.

Mechanism of Inhibition by this compound

The inhibitory action of 2-bromo fatty acids on FAO was one of their first described functions. [1][8]After conversion to its CoA ester, 2-bromomyristoyl-CoA enters the mitochondrial matrix. It can be processed by the initial enzymes of the β-oxidation spiral. However, the pathway is halted, and the key site of irreversible inhibition is the enzyme 3-ketoacyl-CoA thiolase. [9]The inhibitor, after being converted to a 2-bromo-3-ketoacyl-CoA intermediate, acts as a potent α-haloketone electrophile that covalently modifies and inactivates the thiolase enzyme. [9]This effectively shuts down the entire FAO spiral. Furthermore, 2-bromopalmitoyl-CoA has been shown to inhibit carnitine palmitoyltransferase (CPT), which is essential for transporting long-chain fatty acids into the mitochondria, providing another layer of inhibition. [8]

G cluster_0 β-Oxidation Cycle FA Fatty Acyl-CoA (in Mitochondria) A 1. Dehydrogenation (FADH2) FA->A B 2. Hydration A->B C 3. Dehydrogenation (NADH) B->C D 4. Thiolysis (3-Ketoacyl-CoA Thiolase) C->D D->FA Cycle Repeats (Chain shortened by 2C) AcetylCoA Acetyl-CoA D->AcetylCoA Releases Inhibitor 2-Bromomyristoyl-CoA Intermediate Inhibitor->D Irreversible Inhibition

Caption: Inhibition of the β-oxidation cycle by 2-Br-C14.

Protocol 3: Measuring Inhibition of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)

A. Objective: To measure the effect of 2-Br-C14 on the rate of fatty acid oxidation in live cells using real-time metabolic analysis (e.g., Seahorse XF Analyzer).

B. Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates.

  • This compound (2-Br-C14) and materials for BSA complexing.

  • Seahorse XF Base Medium supplemented with L-glutamine.

  • Substrates: Palmitate-BSA conjugate (or another long-chain fatty acid).

  • Other metabolic inhibitors for the assay:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I/III inhibitors)

    • Etomoxir (CPT1 inhibitor, positive control for FAO inhibition)

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in the Seahorse XF microplate and allow them to adhere and grow to the optimal density for your cell type.

  • Assay Preparation:

    • On the day of the assay, prepare the FAO assay medium: Seahorse XF Base Medium supplemented with L-glutamine and the palmitate-BSA conjugate (e.g., 100 µM palmitate).

    • Prepare the inhibitor solutions (2-Br-C14, Etomoxir, Oligomycin, FCCP, Rot/AA) in the assay medium at the desired final concentrations. Load them into the appropriate ports of the sensor cartridge.

  • Cell Preparation:

    • Remove the growth medium from the cells.

    • Gently wash the cells with the pre-warmed FAO assay medium.

    • Add the final volume of FAO assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow cells to equilibrate.

  • Seahorse XF Assay Run:

    • Calibrate the sensor cartridge and load the cell plate into the instrument.

    • The assay protocol will typically measure: a. Basal OCR: The baseline oxygen consumption rate of cells oxidizing the provided palmitate. b. Inject 2-Br-C14 (or Etomoxir/Vehicle): Measure the decrease in OCR. This drop represents the portion of respiration dependent on FAO. c. Inject Oligomycin: Measures ATP-linked respiration. d. Inject FCCP: Uncouples the mitochondrial membrane, forcing maximal respiration. e. Inject Rotenone/Antimycin A: Shuts down all mitochondrial respiration, providing a non-mitochondrial OCR baseline.

  • Data Analysis: Normalize the OCR data to cell number or protein content per well. Analyze the data using the instrument's software to calculate parameters like basal respiration, ATP production, and spare respiratory capacity.

D. Expected Results: The injection of 2-Br-C14 should cause a significant and rapid drop in the oxygen consumption rate, similar to the positive control, Etomoxir. This indicates that the cells are actively oxidizing fatty acids and that this process is effectively blocked by the inhibitor. The magnitude of the OCR drop reflects the cell's reliance on FAO for energy under the given conditions.

Summary and Best Practices

This compound is a versatile tool for probing lipid-dependent pathways. However, its utility is predicated on careful experimental design and awareness of its limitations.

ApplicationTarget Enzyme(s)MechanismTypical Conc. (Cells)Key Consideration
N-Myristoylation Inhibition N-Myristoyltransferase (NMT)Irreversible covalent modification25 - 100 µMRequires protein turnover to observe effects.
S-Acylation Inhibition DHHC-PATs, APTsIrreversible covalent modification25 - 100 µMPromiscuous inhibitor; can affect both acylation and deacylation. [1][10][11]
β-Oxidation Inhibition 3-Ketoacyl-CoA Thiolase, CPTIrreversible covalent modification10 - 50 µMRapid effect on cellular bioenergetics.

Best Practices:

  • Solubilization: Always complex 2-Br-C14 with fatty acid-free BSA for cell-based assays to ensure bioavailability and prevent non-specific membrane effects.

  • Controls: Always include a vehicle control (DMSO+BSA) in every experiment.

  • Concentration and Time: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell type and experimental question, balancing efficacy with potential toxicity.

  • Orthogonal Validation: Due to the inhibitor's promiscuity, especially in the context of S-acylation, it is crucial to validate key findings using an orthogonal approach, such as siRNA/shRNA-mediated knockdown of specific enzymes.

References

  • Davda, D., et al. (2014). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology. [Link]

  • Martín-García, F. J., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE. [Link]

  • Martín-García, F. J., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

  • Zheng, B., et al. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. Broad Institute. [Link]

  • Bhat, G., et al. (2025). Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. PubMed Central. [Link]

  • Yap, M. C., et al. (2017). Protein S-palmitoylation in cellular differentiation. PubMed Central. [Link]

  • Dani, N., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PubMed Central. [Link]

  • Olowe, Y., & Schulz, H. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of Biological Chemistry. [Link]

  • Ivanov, I., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. MDPI. [Link]

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal. [Link]

  • Ninja Nerd (2017). Metabolism | Fatty Acid Oxidation: Part 2. YouTube. [Link]

  • Shrivastav, A., et al. (2003). Potent inhibitor of N-myristoylation: a novel molecular target for cancer. Cancer Research. [Link]

  • Adeva-Andany, M. M., et al. (2019). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI. [Link]

  • Synapse (2024). What are NMT2 inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

Application Note: Measuring the Inhibition of Fatty Acid Oxidation by 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a fundamental metabolic process responsible for cellular energy production, especially in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] This catabolic pathway involves the breakdown of fatty acids to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to produce ATP.[3][4] Given its central role in energy homeostasis, the dysregulation of FAO is implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer, making it a significant area of therapeutic investigation.[2][5][6]

2-Bromotetradecanoic acid, a halogenated fatty acid analog, serves as a valuable tool for studying the intricacies of FAO. It acts as an inhibitor of this pathway, allowing researchers to explore the functional consequences of diminished FAO in various biological contexts.[7] This application note provides a comprehensive guide to understanding the mechanism of this compound and offers detailed protocols for measuring its inhibitory effects on fatty acid oxidation.

Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase I (CPT-1)

The primary mechanism by which this compound inhibits fatty acid oxidation is through the targeting of Carnitine Palmitoyltransferase I (CPT-1).[7][8] CPT-1 is the rate-limiting enzyme in the carnitine shuttle, a critical process that transports long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[6][9]

Here's a breakdown of the inhibitory process:

  • Cellular Uptake and Activation: this compound enters the cell and is activated by acyl-CoA synthetase to its coenzyme A thioester, 2-bromotetradecanoyl-CoA.[10][11]

  • CPT-1 Inhibition: 2-bromotetradecanoyl-CoA then acts as a potent inhibitor of CPT-1, which is located on the outer mitochondrial membrane.[8][11][12] By binding to the enzyme, it prevents the conversion of long-chain fatty acyl-CoAs into their corresponding acylcarnitines, thereby blocking their entry into the mitochondria.[9]

This inhibition effectively halts the subsequent steps of β-oxidation for long-chain fatty acids. It's important to note that while this compound is a powerful tool, it can exhibit promiscuous reactivity and may have off-target effects, particularly at higher concentrations.[10][13]

Visualizing the Inhibition of Fatty Acid Oxidation

FAO_Inhibition Mechanism of this compound Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase This compound This compound This compound->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA 2-Bromotetradecanoyl-CoA 2-Bromotetradecanoyl-CoA Acyl-CoA Synthetase->2-Bromotetradecanoyl-CoA CPT1 CPT-1 Fatty Acyl-CoA->CPT1 2-Bromotetradecanoyl-CoA->CPT1 Inhibits Fatty Acylcarnitine Fatty Acylcarnitine CPT1->Fatty Acylcarnitine Beta-Oxidation Beta-Oxidation Fatty Acylcarnitine->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA ATP ATP TCA->ATP

Caption: Inhibition of CPT-1 by 2-Bromotetradecanoyl-CoA blocks fatty acid entry into the mitochondria.

Protocol 1: Real-Time Measurement of FAO Inhibition using an Extracellular Flux Analyzer

This protocol details the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration and thus fatty acid oxidation.

Experimental Workflow

Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.

Materials
  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate Kit (or equivalent)[14][15]

  • This compound

  • Etomoxir (positive control for CPT-1 inhibition)[16]

  • Cell culture medium, serum, and supplements

  • Substrate-limited medium (e.g., DMEM with 1 mM glucose, 1 mM L-glutamine, and 1% FBS)[16]

  • FAO assay medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES)[14]

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[16]

  • Substrate Deprivation (Optional but Recommended): To enhance cellular reliance on exogenous fatty acids, replace the growth medium with a substrate-limited medium and incubate for 12-24 hours.[14][16]

  • Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the FAO assay medium.

    • Wash the cells with the FAO assay medium and then add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Include wells with Etomoxir as a positive control for FAO inhibition.[16]

    • Pre-incubate the cells with the inhibitors for a designated time (e.g., 45 minutes) in a non-CO2 incubator at 37°C.[14]

  • Initiation of FAO: Add the Palmitate-BSA conjugate to the wells to initiate fatty acid oxidation. A BSA-only control should also be included.[14]

  • Seahorse XF Analysis: Immediately place the cell culture microplate into the Seahorse XF Analyzer and begin the assay protocol. The protocol should include baseline measurements followed by the injection of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess maximal respiration and spare respiratory capacity.[17][18]

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal and maximal fatty acid oxidation.

Expected Results

A dose-dependent decrease in the oxygen consumption rate upon the addition of this compound is expected, indicating the inhibition of fatty acid oxidation.

Treatment GroupConcentration (µM)Basal OCR (pmol/min)Maximal OCR (pmol/min)
Vehicle Control0150 ± 10300 ± 20
This compound10120 ± 8240 ± 15
This compound5080 ± 5150 ± 10
This compound10050 ± 480 ± 7
Etomoxir (Positive Control)4045 ± 575 ± 8

Table 1: Example data demonstrating the dose-dependent inhibition of fatty acid oxidation by this compound as measured by oxygen consumption rate (OCR). Data are presented as mean ± standard deviation.

Protocol 2: Radiometric Assay for FAO Inhibition

This protocol utilizes a radiolabeled fatty acid, such as [¹⁴C]palmitate or [³H]palmitate, to directly measure the products of β-oxidation.[3][19]

Experimental Workflow

Caption: Workflow for the Radiometric Fatty Acid Oxidation Assay.

Materials
  • [1-¹⁴C]Palmitic acid or [9,10-³H]Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound

  • Perchloric acid

  • Scintillation vials and cocktail

  • Scintillation counter

  • Whatman filter paper and 1M NaOH (for ¹⁴CO₂ trapping)[20]

Step-by-Step Protocol
  • Preparation of Radiolabeled Palmitate-BSA Conjugate: Prepare a stock solution of the radiolabeled palmitate conjugated to fatty acid-free BSA.[3][20]

  • Cell Culture and Treatment:

    • Culture cells to near confluency in appropriate multi-well plates.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a specified duration.

  • Initiation of the Oxidation Assay:

    • Prepare the reaction medium containing the radiolabeled palmitate-BSA conjugate.[20]

    • Remove the pre-treatment medium and add the reaction medium to the cells.[20]

  • Trapping of ¹⁴CO₂ (for [1-¹⁴C]Palmitate):

    • If using [1-¹⁴C]palmitate, place a piece of Whatman filter paper soaked in 1M NaOH in a center well or suspended cap to trap the released ¹⁴CO₂.[20]

    • Seal the plates and incubate at 37°C for 1-3 hours.[3]

  • Stopping the Reaction: Terminate the assay by adding cold perchloric acid to each well. This will precipitate unoxidized fatty acids and proteins.[3]

  • Measurement of Radiolabeled Products:

    • For ¹⁴CO₂: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.[20]

    • For Acid-Soluble Metabolites (ASMs): Centrifuge the acidified medium to pellet the precipitate. Transfer a known volume of the supernatant (containing the radiolabeled ASMs) to a scintillation vial with a scintillation cocktail.[20][21] This is the primary method for [³H]palmitate.

  • Scintillation Counting: Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the trapped ¹⁴CO₂ or the ASMs, and normalize to the amount of protein per well.[3]

Expected Results

A significant reduction in the amount of radiolabeled ¹⁴CO₂ or ASMs produced in cells treated with this compound compared to the vehicle control, demonstrating inhibition of fatty acid oxidation.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory effects of this compound on fatty acid oxidation. The choice between the real-time extracellular flux analysis and the radiometric assay will depend on the specific research question, available equipment, and desired throughput. Both methods, when performed with appropriate controls, can yield valuable insights into the role of FAO in various physiological and pathological states.

References

  • Wellen, K. E., & Thompson, C. B. (2014). Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. In Mitochondria (pp. 261-270). Humana Press.
  • Adeboye, A. A., & Ojuka, E. O. (2020). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E865-E876.
  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Huynh, F. K., Green, M. F., Koves, T. R., & Hirschey, M. D. (2014). Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in enzymology, 542, 391–405.
  • Davda, D., El Azzouny, M., Tom, C. T., Hernandez, J. L., Majmudar, J. D., Kennedy, R. T., & Martin, B. R. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912–1917.
  • Miyake, H., & Kim, J. Y. (2017). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (127), 56181.
  • Edwards, M. R., Bird, M. I., & Saggerson, E. D. (1991). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. The Biochemical journal, 279(Pt 2), 529–536.
  • Angelini, L., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR protocols, 3(2), 101357.
  • Agilent. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from [Link]

  • protocols.io. (2006). Fatty acid oxidation assay V.1. Retrieved from [Link]

  • Agilent. (n.d.). XF Substrate Oxidation Stress Test Kits User Manual. Retrieved from [Link]

  • Jane, B., et al. (2010). In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. Drug Metabolism and Disposition, 38(10), 1685-1693.
  • Schirris, T. J., et al. (2015). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of lipid research, 56(3), 703–711.
  • Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit and FAO Substrate. Retrieved from [Link]

  • Dong, D. (2006).
  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical journal, 129(1), 55–65.
  • Sebastiani, G., et al. (2007). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 56(7), 1807-1815.
  • Feller, D. R., & Bressler, R. (1979). Inhibitors of fatty acid oxidation. Biochemical pharmacology, 28(11), 1685–1691.
  • Brady, L. J., & Brady, P. S. (1987). Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies. The Biochemical journal, 246(3), 641–649.
  • Lazo, O., et al. (2022). In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. International Journal of Molecular Sciences, 23(3), 1735.
  • Des-Diz, S., et al. (2020). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. International Journal of Molecular Sciences, 21(21), 8194.
  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. The Journal of biological chemistry, 275(1), 261–270.
  • Sawyer, D., et al. (2022). Targeting fatty acid oxidation to promote anoikis and inhibit ovarian cancer progression. Cancers, 14(3), 755.
  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912-1917.
  • Schirris, T. J., et al. (2015). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 56(3), 703-711.
  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762.
  • Zheng, B., DeRan, M., Li, X., Liao, X., Jou, W., & Wu, X. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. Journal of the American Chemical Society, 135(19), 7082–7085.
  • Zheng, B., et al. (2013). 2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. Journal of the American Chemical Society, 135(19), 7082-7085.
  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. The Journal of biological chemistry, 254(9), 3303–3310.
  • Qu, Q., et al. (2016). Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer.
  • Tutwiler, G. F., & Dellevorchin, R. J. (1980). Inhibition of mitochondrial carnitine palmitoyl transferase by 2-tetradecylglycidic acid (McN-3802)
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. W H Freeman.

Sources

Experimental Use of 2-Bromotetradecanoic Acid in Yeast Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Protein N-Myristoylation in Yeast

Protein N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is covalently attached to the N-terminal glycine of a target protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). In the model eukaryote Saccharomyces cerevisiae, NMT is encoded by the essential gene NMT1. The indispensability of NMT for yeast viability underscores its importance in fundamental cellular processes, making it an attractive target for antifungal drug development.[1][2] Disruption of the NMT1 gene results in recessive lethality, highlighting that this acyltransferase activity is necessary for vegetative cell growth.[1][3][4] Inhibition of NMT can lead to a cascade of downstream effects, including cell cycle arrest and apoptosis.[5]

2-Bromotetradecanoic acid (2-BTA), also known as α-bromomyristic acid, is a myristic acid analog that serves as a valuable tool for studying protein N-myristoylation. While 2-BTA itself is a relatively weak inhibitor of NMT in vitro, its intracellular conversion to 2-bromomyristoyl-CoA results in a potent competitive inhibitor of the enzyme.[6] This application note provides a comprehensive guide to the experimental use of 2-BTA in yeast models, detailing its mechanism of action and providing step-by-step protocols for its application and the subsequent analysis of its effects.

Mechanism of Action of this compound

2-BTA functions as a mechanism-based inhibitor of N-myristoyltransferase. Upon entering the yeast cell, it is activated by endogenous acyl-CoA synthetases to form 2-bromomyristoyl-CoA.[6] This activated form then competes with the natural substrate, myristoyl-CoA, for the active site of NMT. The presence of the bromine atom at the alpha-carbon sterically hinders the transfer of the fatty acid to the N-terminal glycine of target proteins, effectively inhibiting their myristoylation. This leads to the accumulation of non-myristoylated proteins, which are often mislocalized and non-functional, ultimately resulting in growth arrest and cell death.

G cluster_cell Yeast Cell BTA This compound (2-BTA) BTA_CoA 2-Bromomyristoyl-CoA BTA->BTA_CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT1) BTA_CoA->NMT Competitive Inhibition Myr_Protein Myristoylated Protein (Functional) NMT->Myr_Protein Myristoylation NonMyr_Protein Non-Myristoylated Protein (Non-functional) NMT->NonMyr_Protein Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Target Protein (N-terminal Glycine) Protein->NMT Cellular Functions Cellular Functions Myr_Protein->Cellular Functions Growth_Arrest Growth Arrest & Cell Death NonMyr_Protein->Growth_Arrest G cluster_workflow Experimental Workflow Yeast_Culture Yeast Culture (Mid-log phase) Treatment Treat with 2-BTA (Dose-response) Yeast_Culture->Treatment Growth_Assay Growth Inhibition Assay (OD600 Monitoring) Treatment->Growth_Assay Viability_Assay Viability Assay (Methylene Blue) Treatment->Viability_Assay Metabolic_Labeling Metabolic Labeling ([³H]Myristic Acid) Treatment->Metabolic_Labeling Analysis Data Analysis (IC50, % Viability) Growth_Assay->Analysis Viability_Assay->Analysis SDS_PAGE SDS-PAGE & Autoradiography Metabolic_Labeling->SDS_PAGE Inhibition_Analysis Analysis of Myristoylation Inhibition SDS_PAGE->Inhibition_Analysis

Sources

Application Notes and Protocols: Synthesis of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a valuable synthetic intermediate in various fields of chemical research, including the development of novel pharmaceuticals and the synthesis of complex organic molecules.[1][2] Its utility stems from the presence of the bromine atom on the alpha-carbon to the carboxylic acid, which serves as a reactive handle for a variety of nucleophilic substitution reactions.[2][3] This allows for the introduction of diverse functional groups, making it a key building block for creating molecules with tailored properties.[4] This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, primarily aimed at researchers and professionals in organic synthesis and drug development.

The most common and reliable method for the synthesis of α-bromoalkanoic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5][6][7] This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][8] The HVZ reaction is highly selective for the α-position and is a robust method for preparing this compound from tetradecanoic acid (myristic acid).

Reaction Mechanism: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism that is crucial to understand for successful execution and optimization.[5][6][9]

  • Formation of Acyl Bromide: The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by phosphorus tribromide (PBr₃).[6][8] This step is critical because the acyl bromide, unlike the carboxylic acid, can readily enolize.[2]

  • Enolization: The acyl bromide then tautomerizes to its enol form. This enol is the key reactive intermediate for the subsequent bromination step.[5][6]

  • α-Bromination: The enol form of the acyl bromide reacts with bromine (Br₂) at the α-carbon to form the α-bromo acyl bromide.[5][6]

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed during the workup to yield the final product, this compound.[5][6]

Mechanistic Diagram

HVZ_Mechanism Tetradecanoic_Acid Tetradecanoic Acid Acyl_Bromide Tetradecanoyl Bromide Tetradecanoic_Acid->Acyl_Bromide 1. Acyl Bromide Formation PBr3 PBr₃ (catalyst) Enol Enol Intermediate Acyl_Bromide->Enol 2. Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromotetradecanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide 3. α-Bromination Br2 Br₂ Product This compound Alpha_Bromo_Acyl_Bromide->Product 4. Hydrolysis H2O H₂O (Workup)

Caption: The Hell-Volhard-Zelinsky reaction mechanism.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
Tetradecanoic AcidC₁₄H₂₈O₂228.3722.84 g (0.1 mol)>98%
Red PhosphorusP30.970.31 g (0.01 mol)
BromineBr₂159.8117.58 g (5.6 mL, 0.11 mol)>99.5%
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
HexanesC₆H₁₄86.18As neededAnhydrous
Sodium SulfateNa₂SO₄142.04As neededAnhydrous
Saturated Sodium BicarbonateNaHCO₃84.01As needed
1 M Hydrochloric AcidHCl36.46As needed
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. All operations involving bromine must be performed in a well-ventilated fume hood.[10][11][12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[11][12] Have a solution of sodium thiosulfate ready to neutralize any spills.[10] Phosphorus tribromide (PBr₃), which is formed in situ from red phosphorus and bromine, is also corrosive and reacts violently with water. Handle with extreme care.

In case of skin contact with bromine, immediately wash the affected area with copious amounts of soap and water.[14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][14] If inhaled, move to fresh air and seek medical attention.[12][14]

Synthesis Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add tetradecanoic acid (22.84 g, 0.1 mol) and red phosphorus (0.31 g, 0.01 mol).

  • Addition of Bromine: Carefully add bromine (17.58 g, 5.6 mL, 0.11 mol) to the dropping funnel. Add the bromine dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to 80-90 °C using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 50 mL of water to the reaction mixture to quench any unreacted PBr₃ and hydrolyze the acyl bromide intermediate. This step should be performed in an ice bath as the hydrolysis is exothermic.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).[15]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with 1 M HCl, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[15]

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from hexanes or by vacuum distillation.[16]

Overall Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Setup 1. Assemble Reaction Apparatus Reagents 2. Add Tetradecanoic Acid & Red Phosphorus Setup->Reagents Bromine_Addition 3. Add Bromine Dropwise Reagents->Bromine_Addition Heating 4. Heat at 80-90°C for 4-6h Bromine_Addition->Heating Quench 5. Quench with Water Heating->Quench Extraction 6. Extract with Diethyl Ether Quench->Extraction Wash 7. Wash with NaHCO₃, HCl, Brine Extraction->Wash Dry 8. Dry with Na₂SO₄ Wash->Dry Concentrate 9. Concentrate via Rotary Evaporation Dry->Concentrate Purify 10. Recrystallize or Distill Concentrate->Purify Characterize 11. Characterize (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Appearance White to off-white solid[17]
Molecular Formula C₁₄H₂₇BrO₂[18][19][20]
Molecular Weight 307.27 g/mol [17][18][19]
CAS Number 135312-82-2[19][21]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show a characteristic triplet for the terminal methyl group around δ 0.88 ppm. The methylene protons of the long alkyl chain will appear as a broad multiplet between δ 1.2-1.6 ppm. The methine proton at the α-carbon (adjacent to the bromine) is expected to be a triplet around δ 4.2-4.4 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon should appear around δ 175-180 ppm. The α-carbon attached to the bromine is expected around δ 45-50 ppm. The alkyl chain carbons will resonate in the δ 14-35 ppm region.

  • IR (KBr, cm⁻¹): The infrared spectrum should exhibit a strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹. A broad O-H stretching band from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[18]

Applications in Research

This compound is a versatile intermediate in organic synthesis. The α-bromo group is a good leaving group and readily undergoes nucleophilic substitution reactions.[2] This allows for the synthesis of a wide range of derivatives, including:

  • α-Hydroxy Acids: Reaction with a base followed by an acidic workup yields 2-hydroxytetradecanoic acid.[1][2]

  • α-Amino Acids: Reaction with ammonia can produce 2-aminotetradecanoic acid, a non-proteinogenic amino acid.[2][6]

  • Esters and Amides: The carboxylic acid functionality can be easily converted to esters and amides, which can then be further modified at the α-position.

These derivatives have potential applications in the synthesis of bioactive molecules, surfactants, and other specialty chemicals.

References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Available from: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. Available from: [Link]

  • University of Nebraska-Lincoln. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Available from: [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. Available from: [Link]

  • ALL ABOUT CHEMISTRY. Hell-Volhard-Zelinsky Bromination. Available from: [Link]

  • Slideshare. Bromine handling and safety. Available from: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • Organic Syntheses. Procedure for extractive workup. Available from: [Link]

  • Cheméo. Chemical Properties of this compound (CAS 10520-81-7). Available from: [Link]

  • Google Patents. Method for preparing alkyl 2-bromoalkanoates.
  • NIST. This compound. Available from: [Link]

  • NIST Chemistry WebBook. This compound. Available from: [Link]

  • PubMed. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available from: [Link]

  • ResearchGate. Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. Available from: [Link]

  • PMC - NIH. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • IJAEM. A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 2-Bromotetradecanoic Acid in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Modified Fatty Acids in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics. Fatty acids and their derivatives have garnered significant attention as a promising class of antimicrobials. Their role in fundamental cellular processes, particularly in the biosynthesis of cell membranes, presents a compelling target for therapeutic intervention. 2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a synthetic, brominated derivative of the saturated fatty acid, myristic acid. Its structural similarity to natural fatty acids allows it to enter bacterial metabolic pathways, while the presence of the bromine atom at the alpha-carbon position introduces a chemical modification that can disrupt these pathways, leading to antimicrobial effects.

This guide provides a comprehensive overview of the application of this compound in antimicrobial research. It is designed for researchers, scientists, and drug development professionals seeking to evaluate its efficacy and elucidate its mechanism of action. We will delve into detailed protocols for determining its antimicrobial activity and investigating its effects on key bacterial processes, underpinned by the scientific rationale for each experimental step.

Proposed Mechanisms of Antimicrobial Action

While the precise antimicrobial mechanism of this compound is an active area of investigation, its structural characteristics suggest several plausible modes of action. These hypotheses are grounded in our understanding of bacterial fatty acid metabolism and membrane physiology.

Inhibition of Fatty Acid Synthesis (FASII Pathway)

Bacteria typically utilize the Type II fatty acid synthase (FASII) pathway, which is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial agents[1][2][3]. This compound, as a fatty acid analog, may act as a competitive inhibitor of one or more enzymes in the FASII pathway. The bromine substitution could interfere with substrate binding or the catalytic activity of enzymes essential for fatty acid elongation.

Diagram: Proposed Inhibition of the Bacterial FASII Pathway

FASII_Inhibition cluster_FASII Bacterial Fatty Acid Synthesis (FASII) cluster_Inhibition Mechanism of this compound Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP (C4) Acyl-ACP (C4) trans-2-enoyl-ACP->Acyl-ACP (C4) FabI Elongation_Cycles Elongation_Cycles Acyl-ACP (C4)->Elongation_Cycles FabF/B Fatty_Acids Fatty_Acids Elongation_Cycles->Fatty_Acids Termination Membrane_Phospholipids Membrane_Phospholipids Fatty_Acids->Membrane_Phospholipids Incorporation 2-BTA 2-Bromotetradecanoic Acid FabF/B FabF/B 2-BTA->FabF/B Competitive Inhibition

Caption: Proposed competitive inhibition of the FASII pathway by this compound.

Disruption of Bacterial Cell Membrane Integrity

The bacterial cell membrane is a critical barrier, and its disruption is a common mechanism for antimicrobial agents[4][5][6]. Fatty acids are known to insert into the lipid bilayer, and the introduction of a bulky bromine atom in this compound could perturb the packing of phospholipid acyl chains. This disruption can lead to increased membrane fluidity, pore formation, and leakage of essential intracellular components, ultimately resulting in cell death.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation[7][8][9]. Many QS signaling molecules in Gram-negative bacteria are derivatives of fatty acids[9]. This compound may act as an antagonist to QS receptors, competitively inhibiting the binding of native signaling molecules and thereby disrupting these coordinated bacterial behaviors.

Experimental Protocols for Antimicrobial Evaluation

The following protocols provide a framework for a systematic evaluation of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[10]. The broth microdilution method is a widely accepted and standardized technique for determining MIC values[10][11].

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile DMSO (for dissolving the compound)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (or a working solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Diagram: Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of 2-BTA Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[2][12]. This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation: Hypothetical MIC and MBC Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 25922321284Bactericidal
P. aeruginosa PAO164>256>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2]

Investigating the Mechanism of Action

The following protocols are designed to explore the potential mechanisms of action of this compound.

Protocol 3: Bacterial Membrane Potential Assay

This assay utilizes a voltage-sensitive fluorescent dye to assess whether this compound disrupts the bacterial membrane potential, a key indicator of membrane integrity[4][13][14].

Materials:

  • Bacterial strains of interest

  • This compound

  • Voltage-sensitive dye (e.g., DiSC3(5))

  • Fluorescence microplate reader or fluorometer

  • Buffer (e.g., PBS)

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend in buffer to a specific optical density (e.g., OD600 of 0.2).

  • Dye Loading: Add the voltage-sensitive dye to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Place the dye-loaded cell suspension in a fluorometer or microplate reader and record the baseline fluorescence.

  • Compound Addition: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

Diagram: Workflow for Membrane Potential Assay

Membrane_Potential_Workflow Start Start Grow_Bacteria Grow Bacteria to Mid-log Phase Start->Grow_Bacteria Prepare_Cells Harvest, Wash, and Resuspend Cells Grow_Bacteria->Prepare_Cells Load_Dye Incubate Cells with Voltage-Sensitive Dye Prepare_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Add 2-BTA at Varying Concentrations Measure_Baseline->Add_Compound Kinetic_Measurement Record Fluorescence Intensity over Time Add_Compound->Kinetic_Measurement Analyze_Data Analyze Data for Increase in Fluorescence Kinetic_Measurement->Analyze_Data End End Analyze_Data->End

Sources

Application Note: Investigating 2-Bromo Fatty Acids in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Bromo Fatty Acids as potential anticancer agents, with a focus on the extensively studied palmitoylation inhibitor, 2-Bromopalmitate.

Introduction: Targeting Aberrant Lipid Modification in Cancer

Metabolic reprogramming is a well-established hallmark of cancer, providing the necessary bioenergetic and biosynthetic support for rapid cell proliferation and survival.[1][2] Beyond the well-known alterations in glucose and glutamine metabolism, the dysregulation of lipid metabolism, particularly post-translational lipid modifications of proteins, has emerged as a critical driver of oncogenesis.[2][3] Protein S-palmitoylation, the reversible attachment of the 16-carbon palmitic acid to cysteine residues, is a key lipid modification that governs the membrane localization, stability, and function of a multitude of signaling proteins.[4][5]

This process is dynamically regulated by a family of 23 zinc finger DHHC (Asp-His-His-Cys) domain-containing palmitoyl acyltransferases (PATs) and de-palmitoylating enzymes called palmitoyl-protein thioesterases (PPTs).[4] Aberrant palmitoylation is now implicated in numerous cancers, driving the dysfunction of key regulatory proteins involved in tumor progression, metastasis, and immune evasion.[4]

While the user's topic of interest is 2-Bromotetradecanoic acid (also known as α-Bromomyristic acid, a C14 fatty acid)[6], the most widely characterized tool compound in this class is its close analogue, 2-Bromopalmitate (2-BP), a C16 fatty acid. 2-BP serves as a broad-spectrum, irreversible inhibitor of DHHC-mediated palmitoylation.[7][8] It mimics the structure of palmitic acid, allowing it to competitively bind to the active site of DHHC enzymes and subsequently inhibit their function.[7] This document will focus on the application of 2-BP as a representative 2-bromo fatty acid to probe the function of protein palmitoylation in cancer and to evaluate its potential as an anticancer agent. The principles and protocols described herein provide a robust framework that can be adapted for the study of this compound and other related analogues.

Mechanism of Action: Inhibition of Protein Palmitoylation

The primary anticancer mechanism of 2-BP is the disruption of oncogenic signaling pathways by preventing the palmitoylation of key proteins. Palmitoylation acts as a crucial "membrane anchor" and stability signal for many proteins that require localization to cellular membranes to exert their function.

Key Proteins and Pathways Affected by 2-BP Inhibition:

  • Ras Proteins: Palmitoylation is essential for the proper localization of Ras GTPases to the plasma membrane, a prerequisite for their activation of downstream pro-proliferative signaling cascades like the FGF/ERK pathway. Treatment with 2-BP has been shown to decrease Ras palmitoylation, reduce its membrane association, and consequently inhibit signaling.[7]

  • PD-L1 (Programmed Death-Ligand 1): In the context of tumor immunity, palmitoylation stabilizes PD-L1 by preventing its ubiquitination and subsequent degradation. By inhibiting PD-L1 palmitoylation, 2-BP can reduce its expression on tumor cells, thereby enhancing anti-tumor immunity.[9]

  • Nrf2: DHHC2-mediated palmitoylation stabilizes the nuclear localization of the transcription factor Nrf2. Inhibiting this process with 2-BP can enhance Nrf2's tumor-suppressive functions in certain contexts, such as gastric cancer.[9]

  • β-catenin: 2-BP has been found to inhibit colorectal cancer growth by targeting the palmitoylation of β-catenin, a key component of the Wnt signaling pathway.[9]

The inhibition of these diverse targets explains the pleiotropic effects of 2-BP, including the suppression of cancer cell proliferation, invasion, and migration, as observed in models of hypopharyngeal squamous cell carcinoma (HPSCC), breast cancer, and colorectal cancer.[5][7][9]

cluster_inhibition Mechanism of 2-Bromopalmitate (2-BP) cluster_proteins Oncogenic Proteins cluster_functions Cellular Outcomes 2BP 2-Bromopalmitate (2-BP) DHHC DHHC Palmitoyl Acyltransferases 2BP->DHHC Inhibits Ras Ras DHHC->Ras Palmitoylates PDL1 PD-L1 DHHC->PDL1 Palmitoylates bCatenin β-catenin DHHC->bCatenin Palmitoylates Prolif Proliferation & Survival Signaling (e.g., FGF/ERK) Ras->Prolif Activates Immunity Immune Evasion PDL1->Immunity Promotes Wnt Wnt Signaling bCatenin->Wnt Activates caption Mechanism of 2-BP Action

Caption: 2-BP inhibits DHHC enzymes, preventing palmitoylation of oncoproteins.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of 2-bromo fatty acids like 2-BP.

This initial colorimetric assay assesses the effect of the compound on cancer cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]

  • Causality: The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of metabolically active, viable cells. A decrease in formazan production upon treatment indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Materials:

  • Cancer cell line of interest (e.g., FaDu for HPSCC, MCF-7 for breast cancer)[7][13]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Bromopalmitate (2-BP) or this compound

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of 2-BP in DMSO. Serially dilute this stock in complete medium to achieve 2x the final desired concentrations (e.g., ranging from 1 µM to 200 µM). Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Typically, perform each concentration in triplicate.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Example Value Reference
Cell LineFaDu (HPSCC)[7]
2-BP Concentration50 µM[7]
Incubation Time48 hours[7]
EffectSignificant inhibition of proliferation[7]

This is a critical, self-validating protocol to confirm that the compound's biological effects are indeed due to the inhibition of protein palmitoylation.[7]

  • Causality: The ABE assay specifically labels proteins that were originally palmitoylated. It involves three key steps: (1) blocking all free thiol groups, (2) cleaving the thioester bond of palmitoylated cysteines with hydroxylamine (HAM), and (3) labeling the now-free thiols with a biotin tag. A decrease in the biotin signal in treated cells compared to control cells indicates reduced palmitoylation. The inclusion of a "-HAM" control, where the thioester bond is not cleaved, is essential to validate that the signal is specific to palmitoylation.

Materials:

  • Treated and untreated cell pellets

  • Lysis Buffer (with protease inhibitors)

  • N-Ethylmaleimide (NEM) to block free thiols

  • Hydroxylamine hydrochloride (HAM)

  • Tris-HCl

  • HPDP-Biotin (N-[6-(Biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blot reagents

  • Antibody against the protein of interest (e.g., anti-Ras)

Procedure:

  • Cell Lysis & Thiol Blocking: Lyse cells in a buffer containing NEM to block all free cysteine residues.

  • Thioester Cleavage (The Key Step): Divide each lysate into two equal aliquots.

    • +HAM sample: Treat with hydroxylamine (HAM) to specifically cleave the thioester bonds linking palmitate groups to cysteines.

    • -HAM control: Treat with a control buffer (e.g., Tris-HCl) instead of HAM. This is a crucial negative control.

  • Biotin Labeling: Label the newly exposed cysteine thiols in both +HAM and -HAM samples with HPDP-Biotin.

  • Streptavidin Pulldown: Capture the biotin-labeled (i.e., originally palmitoylated) proteins using streptavidin-agarose beads.

  • Elution and Analysis: Elute the captured proteins from the beads and analyze by Western blotting using an antibody specific to the target protein (e.g., Ras).

  • Interpretation: A strong band for the target protein in the "+HAM" lane and a very faint or absent band in the "-HAM" lane confirms the protein is palmitoylated. A weaker band in the "+HAM" lane of the 2-BP-treated sample compared to the control sample demonstrates that 2-BP inhibits its palmitoylation.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key characteristic of metastasis.[7]

  • Causality: Many proteins involved in cell migration and invasion are regulated by palmitoylation. This assay directly tests the functional consequence of inhibiting their activity. A reduction in the number of cells that successfully traverse the Matrigel-coated membrane indicates an anti-invasive effect.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free medium and medium with 10% FBS (as a chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup: Add 600 µL of complete medium (with 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing either the test compound (e.g., 50 µM 2-BP) or vehicle control. Seed 50,000-100,000 cells into the upper chamber of the coated inserts.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.

  • Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to dry. Count the number of stained, invaded cells in several microscopic fields. Calculate the average and compare treated vs. control groups.

In Vivo Experimental Workflow

Translating in vitro findings to an in vivo setting is a critical step in drug development. A xenograft mouse model is a standard approach.[7][14]

Start Cancer Cell Culture (e.g., FaDu) Inject Subcutaneous Injection of Cells into Nude Mice Start->Inject Tumor Allow Tumors to Grow (e.g., to 100 mm³) Inject->Tumor Group Randomize Mice into Control & Treatment Groups Tumor->Group Treat Administer Treatment (e.g., i.p. injection) Control: Vehicle Treatment: 2-BP (50 μmol/kg) Group->Treat Monitor Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) Treat->Monitor Endpoint Endpoint Reached (e.g., 3-4 weeks or tumor size limit) Monitor->Endpoint Analysis Excise Tumors for Weight Measurement & Immunohistochemistry Endpoint->Analysis caption In Vivo Xenograft Model Workflow

Caption: Workflow for testing 2-bromo fatty acids in a mouse xenograft model.

Protocol Outline:

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10⁶ FaDu cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Treatment is administered systemically (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 50 μmol/kg of 2-BP daily).[7]

  • Monitoring: Tumor volume (measured with calipers) and mouse body weight (as a measure of toxicity) are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be processed for further analysis (e.g., Western blot, immunohistochemistry) to confirm the mechanism of action in vivo.

Conclusion and Future Directions

2-Bromopalmitate, and by extension other 2-bromo fatty acids like this compound, represent valuable chemical probes and potential therapeutic leads for targeting cancers dependent on aberrant protein palmitoylation. The protocols detailed here provide a comprehensive guide for researchers to assess their anticancer efficacy, from initial in vitro screening to mechanistic validation and in vivo testing. Future work should focus on developing more specific inhibitors for individual DHHC enzymes to reduce potential off-target effects and improve the therapeutic index.[5][8] Furthermore, exploring the synergy of these compounds with other anticancer agents, such as immunotherapy, presents an exciting avenue for developing novel combination therapies.[9]

References

  • Chen, B., et al. (2024). Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities. Frontiers in Immunology. [Link]

  • Ko, P. J., & Dixon, S. J. (2018). Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities. PubMed Central. [Link]

  • Li, R., et al. (2023). 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein. PubMed Central. [Link]

  • Gao, X., & Hannoush, P. I. (2023). Diverse Roles of Protein Palmitoylation in Cancer Progression, Immunity, Stemness, and Beyond. MDPI. [Link]

  • Kathayat, R. S., et al. (2021). 2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. ResearchGate. [Link]

  • Menendez, J. A., & Lupu, R. (2007). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? PubMed. [Link]

  • Tian, W. X. (2015). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review. Taylor & Francis Online. [Link]

  • Rauth, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Puig, T., et al. (2012). New synthetic inhibitors of fatty acid synthase with anticancer activity. PubMed. [Link]

  • Evaluation of in vitro and in vivo anticancer potential of two 5-acetamido chalcones against breast cancer. ResearchGate. [Link]

  • Ionescu, M. A., et al. (2022). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • Wozniak, M., et al. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. [Link]

  • NIST. (2025). This compound. NIST WebBook. [Link]

  • Liu, X., et al. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. PubMed. [Link]

  • Fukawa, T., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PubMed Central. [Link]

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2020). PubMed. [Link]

  • Puca, L., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. PubMed. [Link]

  • Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors. ResearchGate. [Link]

  • Anand, S., & Taneja, R. (2012). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PubMed Central. [Link]

  • Li, Z., & Zhang, H. (2021). Metabolism of Amino Acids in Cancer. Frontiers in Oncology. [Link]

  • Fatty acid synthase inhibitors.
  • Exploring the Role of Metabolites in Cancer and the Associated Nerve Crosstalk. (2023). ResearchGate. [Link]

  • Marine Natural Products as Anticancer Agents 2.0. (2023). PubMed Central. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2021). MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PubMed Central. [Link]

  • Phytochemicals Target Multiple Metabolic Pathways in Cancer. PubMed Central. [Link]

  • Redox Active Molecules in Cancer Treatments. PubMed Central. [Link]

  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. PubMed Central. [Link]

  • Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation. MDPI. [Link]

  • Strategies for the synthesis of the novel antitumor agent peloruside A. PubMed Central. [Link]

  • Small molecule inhibitors for cancer metabolism: promising prospects to be explored. PubMed Central. [Link]

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. National Institutes of Health. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PubMed Central. [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of Synthesized α-Bromomyristic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Bromomyristic acid is a critical intermediate in the synthesis of complex lipids, bioactive molecules, and various pharmaceutical agents. Its utility is directly proportional to its purity, as residual starting materials or reaction byproducts can lead to undesirable side reactions and compromise final product integrity. The standard synthesis via Hell-Volhard-Zelinsky (HVZ) halogenation of myristic acid, while effective, yields a crude product containing unreacted starting material, catalyst residues, and potential side-products.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust techniques for purifying α-bromomyristic acid to achieve high purity suitable for downstream applications. We will explore the causality behind methodological choices and present validated protocols for recrystallization and column chromatography, alongside methods for purity verification.

Introduction: The Synthetic Challenge

The α-bromination of myristic acid is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, where myristic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[3][4]

Reaction Scheme: CH₃(CH₂)₁₂COOH + Br₂ --(PBr₃ cat.)--> CH₃(CH₂)₁₁CH(Br)COOH + HBr

The mechanism involves the in situ formation of an acyl bromide, which readily enolizes, allowing for rapid bromination at the α-position.[2][5] While efficient, the reaction mixture post-synthesis is a heterogeneous collection of:

  • Target Product: α-Bromomyristic Acid

  • Unreacted Starting Material: Myristic Acid

  • Catalyst-Related Byproducts: Phosphorous acids

  • Excess Reagents: Residual Bromine

  • Potential Side-Products: Poly-brominated species or degradation products under harsh conditions.[4]

The primary purification challenge lies in the separation of α-bromomyristic acid from the structurally similar myristic acid. Their comparable long alkyl chains result in similar solubility profiles, demanding carefully optimized purification strategies.

Strategic Approach to Purification

A multi-step purification strategy is essential. The process begins with a preliminary aqueous workup to remove inorganic impurities, followed by one or more targeted chromatographic or crystallization techniques to isolate the final product.

Purification_Workflow cluster_0 Synthesis cluster_1 Initial Workup cluster_2 Primary Purification cluster_3 High-Purity Polish (Optional) cluster_4 Analysis & Validation Synthesis Crude Product (from HVZ Reaction) Workup Aqueous Extraction (Quench excess Br₂, remove H₃PO₃) Synthesis->Workup Dissolve in ether Recrystallization Recrystallization (Removes bulk of unreacted Myristic Acid) Workup->Recrystallization Concentrate crude organic solid Chromatography Silica Gel Column Chromatography (Separates closely related species) Recrystallization->Chromatography If purity is insufficient Analysis Purity Assessment (MP, HPLC, NMR) Recrystallization->Analysis Collect crystals Chromatography->Analysis Pool pure fractions

Caption: Overall workflow for the purification and validation of α-bromomyristic acid.

Comparative Data of Key Compounds

Understanding the physicochemical differences between the product and the primary impurity is fundamental to designing an effective separation protocol.

PropertyMyristic Acidα-Bromomyristic Acid (Predicted/Theoretical)Rationale for Difference
Molecular Weight 228.37 g/mol [6][7]307.27 g/mol Addition of a bromine atom (atomic weight ~79.9) and loss of a hydrogen atom.
Melting Point 54-56 °C[7][8]Expected to be different; likely lower due to disruption of crystal packing.The bulky, electronegative bromine atom disrupts the uniform packing of the fatty acid chains.
Polarity Non-polarModerately more polarThe C-Br bond introduces a dipole moment, increasing overall molecular polarity.
Solubility Soluble in ethanol, ether, chloroform; low water solubility.[6][8]Similar overall solubility, but the polarity difference can be exploited.The long alkyl chain dominates solubility, but the polar head is slightly different.

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is the most efficient method for bulk purification.[9][10] The key is selecting a solvent (or solvent system) in which α-bromomyristic acid has high solubility at high temperatures and low solubility at low temperatures, while myristic acid remains moderately soluble upon cooling.[9][11] Hexane is an excellent choice for this purpose.

Principle of Solvent Selection: The introduction of the bromine atom slightly increases the polarity of the molecule. In a non-polar solvent like hexane, the slightly more polar α-bromomyristic acid will be less soluble than the purely non-polar myristic acid, especially at lower temperatures. This differential solubility is the basis for the separation.

Solvent_Selection Solubility Solubility in Hexane High Temperature (Boiling) Low Temperature (0-4 °C) MyristicAcid Myristic Acid Soluble Moderately Soluble (Stays in mother liquor) ABMA α-Bromomyristic Acid Very Soluble Poorly Soluble (Crystallizes out)

Caption: Rationale for hexane as a selective recrystallization solvent.

Step-by-Step Protocol:

  • Dissolution: Place the crude solid (~10 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of hot hexane (start with 50-60 mL) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood until the solid dissolves completely.[12] If the solid does not dissolve, add small aliquots of hot hexane until a clear solution is achieved at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to avoid premature crystallization in the filter funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals.[11]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[11][12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity. A second recrystallization may be performed if purity is not satisfactory.

Protocol 2: High-Purity Silica Gel Column Chromatography

For applications requiring >99% purity, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.[13]

Principle of Separation: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) is used to move the compounds down the column. The less polar myristic acid will have a weaker interaction with the silica and will elute first. The more polar α-bromomyristic acid will interact more strongly, leading to a longer retention time and later elution.

Step-by-Step Protocol:

  • Eluent Preparation: Prepare a mobile phase of 95:5 Hexane:Ethyl Acetate (v/v). This ratio can be optimized using Thin Layer Chromatography (TLC) to achieve good separation (Rf values of ~0.4 for the product and >0.5 for myristic acid).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack a glass chromatography column. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve a small amount of the crude (or recrystallized) α-bromomyristic acid in a minimal volume of the mobile phase. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin passing the mobile phase through the column under gentle positive pressure. Collect fractions continuously in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and visualize using an appropriate stain (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions that contain the pure α-bromomyristic acid. Remove the solvent using a rotary evaporator to yield the highly purified product as a crystalline solid or oil.

Purity Assessment and Validation

Post-purification analysis is a non-negotiable step to validate the success of the protocol.

MethodPrincipleExpected Outcome for High Purity
Melting Point Pure crystalline solids have a sharp, defined melting range.A sharp melting point range (e.g., within 1-2 °C). Impurities cause depression and broadening of the melting point.
HPLC High-resolution separation of components in a mixture.[14]A single major peak corresponding to α-bromomyristic acid, with impurity peaks being minimal (<1% area).[15]
¹H NMR Nuclear Magnetic Resonance spectroscopy provides structural information.A clean spectrum consistent with the structure of α-bromomyristic acid. Key signals include the triplet for the terminal methyl group, multiplets for the alkyl chain, and a characteristic downfield triplet for the α-proton next to the bromine atom (~4.2 ppm). The absence of a signal around 2.3 ppm indicates the removal of myristic acid.
GC-MS Gas Chromatography-Mass Spectrometry separates volatile compounds and provides mass information.A single peak in the chromatogram with a mass spectrum corresponding to the molecular ion of α-bromomyristic acid. Derivatization may be needed to increase volatility.[16][17]

Safety and Handling

  • Reagents: Bromine is extremely corrosive, toxic upon inhalation, and a strong oxidizer.[18][19] Phosphorus tribromide is also corrosive and reacts violently with water. All steps involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.[18][20]

  • Product: α-bromo carboxylic acids are alkylating agents and should be considered toxic and corrosive.[21][22] Avoid skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste, including residual bromine and solvents, according to institutional and local environmental regulations. Bromine-containing waste should be quenched with a reducing agent like sodium thiosulfate before disposal.

Conclusion

The purification of α-bromomyristic acid is a critical step that dictates its utility in subsequent synthetic applications. A systematic approach, beginning with an aqueous workup followed by a carefully executed recrystallization from hexane, is effective for obtaining high-purity material. For applications demanding the highest level of purity, silica gel column chromatography provides an excellent polishing step. Rigorous purity validation via melting point, HPLC, and NMR is essential to confirm the identity and quality of the final product. Adherence to strict safety protocols is paramount throughout the synthesis and purification process.

References

  • Technoilogy. (2025, October 29).
  • Semantic Scholar. (2012, March 23).
  • ResearchGate.
  • IncBio.
  • Fisher Scientific. (2010, November 24).
  • Kumar Metal. (2025, July 22).
  • Sigma-Aldrich. (2024, September 6).
  • Alfa Chemistry. Hell-Volhard-Zelinsky Reaction.
  • Wikipedia.
  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism.
  • NROChemistry. Hell-Volhard-Zelinsky Reaction.
  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction.
  • PubChem - NIH. Myristic Acid | C14H28O2 | CID 11005.
  • Cayman Chemical.
  • Veeprho.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. Myristic acid.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Carl ROTH.
  • ResearchGate.
  • VassarCollege. (2007, November 28).
  • American Laboratory. (2011, February 1).
  • Organic Chemistry Portal.
  • Science.gov.
  • TradeIndia. Alpha-Bromo-2-Chlorophenylacetic Acid.
  • TradeIndia. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
  • ICL Group. BROMINE BROMINE - Safety Handbook.
  • Google Patents.
  • American Spice Trade Associ
  • ResearchGate. (2025, August 10).
  • PubMed.
  • Wikipedia. Bromoacetic acid.
  • PMC - NIH. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology.
  • Alfa Chemistry.
  • PubChem - NIH. Bromoacetic Acid | C2H3BrO2 | CID 6227.
  • BenchChem. A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
  • joshi agrochem pharma pvt ltd. Alpha Bromo-2-chlorophenylacetic Acid Methyl Ester.
  • PubMed. (2018, May 14).

Sources

Troubleshooting & Optimization

Troubleshooting 2-Bromotetradecanoic acid solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Bromotetradecanoic acid (also known as α-Bromomyristic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this long-chain brominated fatty acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

This compound is a C14 saturated fatty acid with a bromine atom at the alpha position.[1][2][3] This structure, with its long, hydrophobic alkyl chain, results in very low aqueous solubility, a critical hurdle for its application in biological systems.[1] This guide provides a comprehensive framework for understanding and overcoming these solubility issues.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is the foundation for troubleshooting its solubility.

PropertyValue / InformationScientific Rationale & Impact on Solubility
Molecular Formula C₁₄H₂₇BrO₂The long C14 alkyl chain is the primary contributor to the molecule's hydrophobicity.
Molecular Weight 307.27 g/mol [1][2][3]Necessary for accurate preparation of molar solutions.
Appearance White to yellowish-white solid.The solid state at room temperature necessitates a dissolution step for use.
Melting Point Estimated to be similar to Myristic Acid (52-54 °C).Heating can be a useful tool to aid dissolution in organic solvents, but should be kept below this temperature to avoid degradation.
Water Solubility Predicted Log10(Water Solubility in mol/L) = -5.33.[1]This value indicates that this compound is practically insoluble in water, making direct dissolution in aqueous buffers unfeasible.
Lipophilicity (logP) Predicted Octanol/Water Partition Coefficient (logP) = 5.146.[1]The high logP value confirms the molecule's strong preference for non-polar (lipid-like) environments over aqueous ones.
pKa Estimated to be < 4.95.The pKa of the parent compound, tetradecanoic acid, is ~4.95.[4][5] The electron-withdrawing bromine atom at the alpha position stabilizes the carboxylate anion, making this compound a stronger acid with a lower pKa.[6][7] This is critical for pH-dependent solubilization strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Question 1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What's happening?

Answer:

This is expected behavior. The long C14 alkyl chain of this compound is highly hydrophobic, meaning it repels water.[4] This leads to a very low intrinsic aqueous solubility.[1] Attempting to dissolve it directly in a water-based buffer will result in an insoluble solid or a non-homogenous suspension.

To work with this compound in aqueous systems, you must first prepare a concentrated stock solution in an appropriate organic solvent or use a carrier-based system.

Question 2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my cell culture medium or aqueous assay buffer. How can I prevent this?

Answer:

This is a common issue known as "crashing out." When the highly concentrated organic stock solution is diluted into an aqueous medium, the local concentration of the organic solvent is no longer sufficient to keep the hydrophobic this compound in solution.

Here are several strategies to overcome this, ranging from simple to more complex, depending on your experimental needs:

  • Strategy 1: Optimize the Dilution Process.

    • Causality: Rapidly adding the stock to the buffer creates a localized area of high supersaturation, promoting precipitation.

    • Solution: Add the organic stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This helps to disperse the fatty acid molecules more quickly. Pre-warming the aqueous buffer (e.g., to 37°C) can also help, as solubility often increases with temperature.

  • Strategy 2: Reduce the Final Concentration.

    • Causality: There is a limit to how much this compound can be present in an aqueous solution, even with a small amount of co-solvent.

    • Solution: Try lowering the final concentration of this compound in your experiment. It's possible your target concentration exceeds its solubility limit under those conditions.

  • Strategy 3: Use a Carrier Molecule (Recommended for Cell-Based Assays).

    • Causality: Carrier molecules like Bovine Serum Albumin (BSA) have hydrophobic pockets that bind to the fatty acid's alkyl chain, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][9]

    • Solution: Prepare a complex of this compound with fatty-acid-free BSA. This is the most physiologically relevant method for cell-based experiments. A detailed protocol is provided below.

  • Strategy 4: Utilize Cyclodextrins.

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic tail of the fatty acid, forming an inclusion complex that is water-soluble.[10][11][12]

    • Solution: Methyl-β-cyclodextrin is commonly used for this purpose. A protocol for preparing fatty acid-cyclodextrin complexes is outlined below.

Question 3: Can I increase the pH of my buffer to improve solubility?

Answer:

Yes, this is an excellent strategy for experiments that can tolerate a basic pH.

  • Causality: The carboxylic acid group of this compound has an estimated pKa of less than 4.95.[4][5][6] By raising the pH of the solution to be at least 2 units above the pKa (i.e., pH > 7), the carboxylic acid will be deprotonated to form the carboxylate salt (2-bromotetradecanoate). This negatively charged carboxylate is significantly more polar and thus more water-soluble than the protonated carboxylic acid.[13] This is the same principle used in soap making (saponification).[14]

  • How to Implement:

    • Prepare a stock solution of this compound in 100% ethanol.

    • In a separate tube, prepare your aqueous buffer.

    • While stirring, add a small amount of a base, such as 1 M NaOH, to the fatty acid stock solution to form the sodium salt.

    • Slowly add this basic fatty acid solution to your stirring aqueous buffer.

    • Check and adjust the final pH of your working solution as needed for your experiment.

  • Caution: This method is not suitable for all applications. Cell culture media are typically buffered around pH 7.4, and significant deviations can be toxic to cells. This approach is more applicable for in vitro biochemical or chemical assays.

Question 4: What is the best organic solvent to use for a stock solution?

Answer:

The choice of solvent depends on the downstream application.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent that can dissolve many difficult compounds.[15] It is a good choice for high-concentration stock solutions. However, DMSO can be toxic to some cell types, even at low concentrations, and can have biological effects of its own. Always run a vehicle control with the same final concentration of DMSO.

  • Ethanol: Generally less toxic to cells than DMSO.[16] Long-chain fatty acids are often dissolved in ethanol, frequently with gentle heating (e.g., 65-70°C).[17][18] For cell culture, the final ethanol concentration should typically be kept below 0.1% to avoid solvent-induced artifacts.[17]

A general workflow for preparing an organic stock solution is provided in the protocols section.

Question 5: What is the difference between a true solution, a suspension, and a micellar solution?

Answer:

This is a critical distinction for experimental interpretation.

  • True Solution: The this compound molecules are individually solvated by the solvent. The solution will be clear and thermodynamically stable.

  • Suspension: The compound is not dissolved. Small particles are dispersed in the liquid, but will eventually settle out. The mixture will appear cloudy or have visible particulates.

  • Micellar Solution: Above a certain concentration, called the Critical Micelle Concentration (CMC) , fatty acid molecules can self-assemble into spherical structures called micelles.[19][20][21][22] The hydrophobic tails are sequestered in the core, and the hydrophilic carboxylate heads face the aqueous environment. The solution may appear clear or slightly opalescent, but the fatty acid is not truly dissolved as individual molecules. The formation of micelles can impact the bioavailability of the fatty acid and can have detergent-like effects on cell membranes.[17]

It's important to be aware that even in what appears to be a clear solution, you might be working with micelles if the concentration is above the CMC.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes a general method for dissolving this compound in DMSO or ethanol.

  • Weigh out the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Tightly cap the vial.

  • Gently warm the mixture in a water bath at 37-50°C. Do not exceed the melting point.

  • Vortex the vial periodically until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C. Before use, warm the vial to room temperature and vortex to ensure the fatty acid is fully redissolved.

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing other long-chain fatty acids for cell-based assays.[17][18] The goal is to create a solution where the fatty acid is bound to BSA, mimicking physiological conditions.

Materials:

  • This compound stock solution in ethanol (e.g., 150 mM from Protocol 1).

  • Fatty-acid-free BSA powder.

  • Sterile Milli-Q water or 150 mM NaCl solution.

  • Sterile cell culture medium.

Procedure:

  • Prepare a 10% (w/v) Fatty-Acid-Free BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile Milli-Q water or 150 mM NaCl.

    • Stir gently at 37°C until the BSA is fully dissolved. Do not shake vigorously as this can cause frothing and protein denaturation.

    • Sterile filter the BSA solution through a 0.22 µm filter. This solution can be stored at 4°C for a short period.

  • Complexation of Fatty Acid to BSA (Example for a 5:1 molar ratio):

    • Pre-warm the 10% BSA solution and the cell culture medium to 37°C.

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • While gently swirling the BSA solution, slowly add the required volume of the this compound ethanol stock solution drop-by-drop.

    • Incubate the mixture in a 37°C water bath for at least 1 hour with gentle, continuous stirring or rocking to allow for complexation.

    • Visually inspect the solution. A clear solution indicates successful complexation. If the solution is cloudy, the preparation should be discarded.[17]

    • The final fatty acid-BSA complex can be added to your cell culture medium to achieve the desired final concentration.

  • Prepare a Vehicle Control:

    • It is crucial to prepare a control solution containing the same amount of BSA and ethanol as the treatment solution to account for any effects of the carrier and solvent.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for successfully solubilizing this compound.

G cluster_prep Preparation Strategy cluster_troubleshoot Troubleshooting start Start: Need to use This compound app_type What is the application? start->app_type biochem_assay Biochemical Assay (pH flexible) app_type->biochem_assay Biochemical cell_assay Cell-based Assay (pH sensitive) app_type->cell_assay Cellular prep_stock Prepare concentrated stock in DMSO or Ethanol (Protocol 1) biochem_assay->prep_stock ph_adjust Use pH adjustment (Saponification) biochem_assay->ph_adjust cell_assay->prep_stock use_carrier Must use a carrier system prep_stock->use_carrier dilution Dilute stock into aqueous buffer prep_stock->dilution bsa_complex Prepare FA:BSA Complex (Protocol 2) use_carrier->bsa_complex Recommended cyclo_complex Prepare FA:Cyclodextrin Complex use_carrier->cyclo_complex ph_adjust->dilution bsa_complex->dilution cyclo_complex->dilution precipitate Does it precipitate? dilution->precipitate success Success! Proceed with experiment. precipitate->success No troubleshoot_options Troubleshooting Options precipitate->troubleshoot_options Yes option1 1. Slower, dropwise addition with vigorous stirring. troubleshoot_options->option1 option2 2. Decrease final concentration. troubleshoot_options->option2 option3 3. Switch to a carrier-based method. troubleshoot_options->option3 option1->dilution option2->dilution option3->use_carrier

Caption: A decision tree for selecting a solubilization strategy and troubleshooting.

Mechanism of BSA as a Solubilizing Agent

This diagram illustrates how BSA binds to and solubilizes long-chain fatty acids.

G cluster_solution Aqueous Environment (e.g., Cell Culture Medium) cluster_bsa_structure BSA Structure BSA Bovine Serum Albumin (BSA) Complex Soluble FA:BSA Complex BSA->Complex Forms Complex FA This compound (Insoluble) hydrophobic_pocket Hydrophobic Binding Pocket FA->hydrophobic_pocket Alkyl chain binds via hydrophobic interactions hydrophobic_pocket->BSA Is part of hydrophilic_surface Hydrophilic Surface hydrophilic_surface->BSA Forms the exterior of

Sources

Technical Support Center: Optimizing 2-Bromotetradecanoic Acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-Bromotetradecanoic acid (2-BTDA). This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the use of this metabolic inhibitor in cell-based assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

What is this compound (2-BTDA)?

This compound, also known as α-Bromomyristic acid, is a brominated derivative of the saturated fatty acid, myristic acid.[1][2][3] It is widely used in cell biology research as a pharmacological tool to study fatty acid metabolism.

What is the primary mechanism of action of 2-BTDA?

2-BTDA is recognized as an inhibitor of fatty acid oxidation (FAO).[4] Its mechanism is analogous to the more extensively studied 2-bromopalmitate (2-BP).[4][5] These α-bromo fatty acids are known to irreversibly inhibit key enzymes involved in lipid metabolism. The primary target is thought to be Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][7][8] After entering the cell, 2-BTDA is converted to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA, which then covalently modifies and inhibits CPT1 and potentially other enzymes with reactive cysteine residues in their active sites.[5] It is crucial to acknowledge that 2-BTDA and its analogs are not entirely specific and can exhibit off-target effects, including the inhibition of protein palmitoylation by targeting DHHC palmitoyl acyltransferases.[5][9][10]

How should I dissolve and store 2-BTDA?

2-BTDA is a solid that is insoluble in water.[11]

  • Solvents : It is soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).[11] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is the most common practice.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 50-100 mM) in DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solution : When preparing the final working concentration, the DMSO stock should be diluted in pre-warmed cell culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

What is a typical starting concentration for 2-BTDA in cell culture?

The optimal concentration of 2-BTDA is highly cell-type dependent and assay-specific. A dose-response experiment is essential. However, based on studies with analogous compounds like 2-bromopalmitate, a reasonable starting range can be suggested.

Cell Type CategorySuggested Starting Range (µM)Key Considerations
Cancer Cell Lines (High metabolic rate)25 - 100Often more reliant on FAO; may tolerate higher concentrations.[12]
Primary Cells5 - 50Generally more sensitive; start with lower concentrations.
Stem Cells / iPSCs10 - 50Metabolic state is critical; lower end of the range is advisable.
Immune Cells10 - 75Varies significantly with activation state and cell type.

Note: These are starting points. The ideal concentration must be empirically determined for your specific cell line and experimental endpoint.

Section 2: Core Protocol: Determining Optimal Concentration via Dose-Response Assay

Objective: To determine the optimal, non-toxic concentration range of 2-BTDA for inhibiting a specific cellular process (e.g., proliferation, migration) and to establish the cytotoxic threshold.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • 2-BTDA powder and sterile DMSO

  • Phosphate-Buffered Saline (PBS)

  • A cell viability/cytotoxicity assay kit (e.g., MTT, MTS, CellTiter-Glo®, or a live/dead stain)

  • Multichannel pipette

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

  • Preparation of 2-BTDA dilutions:

    • Prepare a 100 mM stock solution of 2-BTDA in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of 2X working concentrations (e.g., from 400 µM down to 0.8 µM).

    • Include a "vehicle control" medium containing the same final concentration of DMSO as your highest 2-BTDA concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the 2X 2-BTDA dilutions and the vehicle control to the appropriate wells. This will result in a final 1X concentration series (e.g., 200 µM to 0.4 µM).

    • Include "untreated" control wells containing only fresh medium.

    • Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis (Cell Viability):

    • After the incubation period, assess cell viability using your chosen method. Follow the manufacturer's protocol for the assay kit.

    • Measure the output (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized cell viability (%) against the log of the 2-BTDA concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 (the concentration at which 50% of cell viability is inhibited).

    • Crucial Interpretation : The optimal concentration for your functional assays should be significantly below the IC50 value to minimize confounding effects from cytotoxicity. A good starting point is often the IC10 or IC20.

Section 3: Troubleshooting Guide

QuestionPotential Cause(s)Recommended Solution(s)
Q1: I am not seeing any effect of 2-BTDA on my cells. 1. Concentration is too low: The chosen concentration may be insufficient to inhibit FAO in your specific cell type. 2. Cells are not reliant on FAO: Your cells may primarily use glycolysis for energy and biosynthesis, especially in standard high-glucose media. 3. Compound instability: The 2-BTDA may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Assay timing: The incubation time may be too short to observe a phenotypic effect.1. Perform a dose-response experiment up to a higher concentration range (e.g., 200-400 µM), while carefully monitoring for cytotoxicity. 2. Culture cells in a more physiologically relevant medium, such as one with lower glucose and supplemented with fatty acids (e.g., palmitate conjugated to BSA), to force reliance on FAO.[13] 3. Use a fresh aliquot of your 2-BTDA stock solution. Ensure it was stored correctly at -20°C or below. 4. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
Q2: I am observing high levels of cell death even at low concentrations. 1. High cell sensitivity: Your cell type may be exquisitely sensitive to FAO inhibition or off-target effects. 2. Solvent toxicity: The final DMSO concentration in the well may be too high. 3. Compound impurity: The 2-BTDA reagent may contain toxic impurities.1. Lower the concentration range in your dose-response experiment. Start as low as 1-5 µM. 2. Ensure the final DMSO concentration is below 0.1%. Recalculate your dilutions and ensure your vehicle control shows no toxicity. 3. Source your 2-BTDA from a reputable supplier with purity analysis data (e.g., HPLC/MS).
Q3: My results are inconsistent between experiments. 1. Inconsistent cell state: Cell passage number, confluency, and metabolic state can all affect the response.[14][15] 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration.[16] 3. Inaccurate pipetting: Small errors in pipetting serial dilutions can lead to large variations.1. Standardize your cell culture practice. Use cells within a consistent passage number range and seed them to reach a consistent confluency (e.g., 70-80%) at the time of treatment. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or water to create a humidity barrier.[16] 3. Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix for each concentration to be added to replicate wells.
Q4: How do I confirm that 2-BTDA is inhibiting fatty acid oxidation specifically? 1. Lack of a direct target engagement assay. Phenotypic changes alone do not confirm the mechanism.1. Use a functional FAO assay. The Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) in response to exogenous fatty acids, directly showing a decrease upon 2-BTDA treatment.[13] 2. Perform a rescue experiment. If the phenotype is due to FAO inhibition, it might be rescued by providing downstream metabolites like acetyl-CoA or citrate precursors. 3. Use a structurally different CPT1 inhibitor (e.g., Etomoxir) as a positive control.[12] If it phenocopies the effect of 2-BTDA, it strengthens the conclusion that the effect is mediated through CPT1 inhibition.

Section 4: Visualizing the Science

Mechanism of Action

cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA LCFA-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 + Carnitine BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CACT CACT CPT1->CACT CPT2 CPT2 CPT2->BetaOx LCFA-CoA CACT->CPT2 BTDA 2-BTDA BTDA_CoA 2-BTDA-CoA BTDA->BTDA_CoA ACSL BTDA_CoA->CPT1 Inhibition

Caption: Mechanism of 2-BTDA inhibition of fatty acid oxidation.

Experimental Workflow

start Start seed Seed cells in 96-well plate (18-24h incubation) start->seed prep Prepare serial dilutions of 2-BTDA (Including Vehicle Control) seed->prep treat Treat cells with 2-BTDA (24-72h incubation) prep->treat viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability read Measure signal on plate reader viability->read analyze Analyze Data: Normalize to control Plot dose-response curve Calculate IC50 read->analyze determine Determine optimal non-toxic concentration for functional assays analyze->determine end End determine->end

Sources

Navigating the Stability and Proper Storage of 2-Bromotetradecanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Bromotetradecanoic Acid Solutions >

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability and proper storage of this compound solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent is critical for the stability and solubility of this compound. While it is soluble in various organic solvents, for stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO).[1] Moisture-contaminated DMSO can reduce solubility.[1] For working solutions, further dilutions can be made in appropriate aqueous buffers or cell culture media, but it is crucial to prepare these fresh before each experiment.

Q2: What are the optimal storage conditions for this compound in its solid form and as a stock solution?

A2: For long-term stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The recommended storage temperature is typically found on the product label. Stock solutions in anhydrous DMSO can be stored for up to one year at -80°C and for one month at -20°C.[1] It is imperative to minimize freeze-thaw cycles to prevent degradation.

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is moisture-sensitive. Exposure to moisture can lead to hydrolysis of the carboxylic acid and potentially the bromo- group, compromising the compound's integrity. Therefore, it is crucial to handle the solid compound and its solutions in a dry environment and use anhydrous solvents for stock solution preparation.[1]

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be stored away from strong oxidizing agents, acid anhydrides, and acid chlorides, as violent reactions are possible. It is also advisable to avoid contact with strong bases, which can promote degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Problem 1: Precipitation or cloudiness observed in the stock solution upon thawing.

  • Potential Cause: This is often due to the use of a non-anhydrous solvent or the introduction of moisture during handling, leading to reduced solubility or degradation. It could also result from exceeding the solubility limit of the compound in the chosen solvent.

  • Solution:

    • Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.

    • If the precipitate persists, it may indicate degradation. It is recommended to prepare a fresh stock solution using high-purity, anhydrous DMSO.[1]

    • Ensure proper storage in a tightly sealed vial with desiccant to prevent moisture absorption.

Problem 2: Inconsistent or unexpected experimental results.

  • Potential Cause: This could be a sign of compound degradation. Over time, especially with improper storage or multiple freeze-thaw cycles, this compound can degrade, leading to a decrease in its effective concentration and the formation of interfering byproducts.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution just before the experiment.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the main stock solution into smaller, single-use volumes.

    • Verify Compound Integrity: If degradation is suspected, consider analytical verification of the compound's purity and concentration using techniques like HPLC or mass spectrometry.

Problem 3: Difficulty dissolving the solid this compound.

  • Potential Cause: The compound may not be readily soluble in the chosen solvent at room temperature, or the solvent may be of insufficient purity.

  • Solution:

    • Use Recommended Solvents: Ensure you are using a recommended solvent like anhydrous DMSO for the initial stock solution.[1]

    • Gentle Warming and Sonication: Gentle warming (up to 37°C) and brief sonication can aid in dissolution. Avoid excessive heat, which could accelerate degradation.

    • Check Solvent Quality: Use high-purity, anhydrous solvents to maximize solubility.

Quantitative Data Summary

ParameterRecommendationRationale
Storage (Solid) Dry, cool, well-ventilated place[2][3]To prevent moisture absorption and thermal degradation.
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month (in anhydrous DMSO)[1]To minimize chemical degradation and ensure long-term stability.
Recommended Solvent Anhydrous DMSO[1]High solubility and better stability compared to aqueous solutions.
Freeze-Thaw Cycles Minimize; aliquot stock solutionsTo prevent degradation caused by repeated temperature changes.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Acclimatize: Allow the vial of solid this compound and the anhydrous DMSO to come to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: In a well-ventilated fume hood, accurately weigh the required amount of this compound (Molecular Weight: 307.27 g/mol [4][5]).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. For example, to prepare a 10 mM solution, dissolve 3.073 mg of this compound in 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.

Logical Relationship Diagram

Troubleshooting_Workflow Troubleshooting this compound Solution Issues Start Start: Encounter an Issue Issue_Precipitation Issue: Precipitation/ Cloudiness in Solution Start->Issue_Precipitation Issue_Inconsistent_Results Issue: Inconsistent/ Unexpected Results Start->Issue_Inconsistent_Results Issue_Dissolution Issue: Difficulty Dissolving Solid Start->Issue_Dissolution Cause_Moisture Potential Cause: Moisture Contamination Issue_Precipitation->Cause_Moisture Cause_Solubility_Limit Potential Cause: Exceeded Solubility Limit Issue_Precipitation->Cause_Solubility_Limit Cause_Degradation Potential Cause: Compound Degradation Issue_Inconsistent_Results->Cause_Degradation Issue_Dissolution->Cause_Moisture Cause_Solvent_Quality Potential Cause: Poor Solvent Quality Issue_Dissolution->Cause_Solvent_Quality Solution_Fresh_Stock Solution: Prepare Fresh Stock with Anhydrous Solvent Cause_Moisture->Solution_Fresh_Stock Solution_Sonication Solution: Gentle Sonication Cause_Moisture->Solution_Sonication Solution_Warm_Vortex Solution: Gently Warm (37°C) and Vortex Cause_Solubility_Limit->Solution_Warm_Vortex Cause_Degradation->Solution_Fresh_Stock Solution_Aliquot Solution: Aliquot Stocks to Avoid Freeze-Thaw Cause_Degradation->Solution_Aliquot Solution_Analytical_Verification Solution: Analytical Verification (HPLC/MS) Cause_Degradation->Solution_Analytical_Verification Cause_Solvent_Quality->Solution_Fresh_Stock End End: Issue Resolved Solution_Warm_Vortex->End Solution_Fresh_Stock->End Solution_Aliquot->End Solution_Analytical_Verification->End Solution_Sonication->End

Caption: Troubleshooting workflow for common issues with this compound solutions.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10520-81-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of this compound with retention time (RT)= 16.694. Retrieved from [Link]

Sources

Technical Support Center: Experiments with 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during experimentation with this versatile fatty acid analog.

Introduction to this compound

This compound, also known as α-bromomyristic acid, is a C14 saturated fatty acid with a bromine atom at the alpha-position.[1][2] Its chemical formula is C₁₄H₂₇BrO₂ and it has a molecular weight of approximately 307.27 g/mol .[1][2] This bifunctional molecule, containing both a carboxylic acid and an alkyl bromide, serves as a valuable intermediate in the synthesis of a variety of more complex molecules and bioactive compounds. The presence of the bromine atom at the α-position makes it a reactive site for nucleophilic substitution, while the carboxylic acid moiety allows for esterification, amidation, and other typical carboxylic acid reactions.

This guide will provide practical, field-proven insights into the handling, reaction optimization, and purification of this compound, helping you to anticipate and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

1. How should I properly store and handle this compound?

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage at -20°C is recommended.[3]

  • Handling: Always handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

2. What are the best solvents for dissolving this compound?

Due to its long C14 alkyl chain, this compound is generally soluble in nonpolar organic solvents and has limited solubility in polar solvents. Saturated fatty acids are typically more soluble in chloroform than in other organic solvents.[5] The following table provides a general solubility guide:

SolventSolubilityRationale & Notes
Chloroform, DichloromethaneHighThe nonpolar nature of these solvents effectively solvates the long alkyl chain.
Diethyl ether, Tetrahydrofuran (THF)HighGood solvents for dissolving the molecule for reactions.
Acetone, Ethyl AcetateModerateCan be used, but solubility may be limited at lower temperatures.
Methanol, EthanolLowThe polarity of the alcohol makes it a poor solvent for the long alkyl chain. Can be used for recrystallization in a mixed solvent system.
WaterInsolubleThe hydrophobic C14 chain dominates, making it practically insoluble in water.[6]
Acetonitrile, Dimethylformamide (DMF)Moderate to HighThese polar aprotic solvents can be effective for reactions, particularly those involving polar reactants.

3. What are the expected byproducts in the synthesis of this compound via the Hell-Volhard-Zelinskii (HVZ) reaction?

The Hell-Volhard-Zelinskii (HVZ) reaction is a common method for the α-bromination of carboxylic acids.[7] While generally efficient, side reactions can occur:

  • Over-bromination: Formation of 2,2-dibromotetradecanoic acid can occur if an excess of bromine is used or if reaction times are prolonged.

  • Unreacted starting material: Incomplete reaction will leave residual tetradecanoic acid.

  • β-Unsaturated carboxylic acid: At very high temperatures, elimination of HBr can lead to the formation of the corresponding α,β-unsaturated carboxylic acid.[8][9]

4. How can I monitor the progress of reactions involving this compound?

Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A typical mobile phase for TLC analysis would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The starting material, this compound, is relatively nonpolar, while the products of nucleophilic substitution or esterification will have different polarities, allowing for easy visualization of reaction completion. Staining with a general reagent like potassium permanganate or iodine can be used for visualization if the compounds are not UV-active.

Troubleshooting Guides

Guide 1: Poor Yield in Esterification Reactions

Esterification of this compound, especially with hindered alcohols, can be challenging. Here’s a breakdown of common issues and their solutions.

Problem: Low or no ester formation.

Potential Cause Explanation Troubleshooting Steps
Equilibrium not shifted towards products Fischer esterification is a reversible reaction.[10] The water produced during the reaction can hydrolyze the ester back to the starting materials.1. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to the reaction mixture. 2. Use Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[10]
Steric Hindrance The bulky tetradecanoyl group or a sterically hindered alcohol can slow down the reaction rate significantly.1. Use a more reactive derivative: Convert the carboxylic acid to the more reactive acyl chloride or use a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and allow it to proceed for a longer duration. A moderate increase in temperature can also enhance the rate.
Incomplete Dissolution The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor reaction rates.1. Select an appropriate solvent: Refer to the solubility table and choose a solvent that dissolves all reactants. A co-solvent system may be necessary.
Guide 2: Side Reactions in Nucleophilic Substitution

The α-bromo group is a good leaving group, making this compound an excellent substrate for Sₙ2 reactions. However, competing reactions can lower the yield of the desired product.

Problem: Formation of multiple products or low yield of the desired substitution product.

Potential Cause Explanation Troubleshooting Steps
Elimination (E2) Reaction A strong, sterically hindered base can promote the elimination of HBr, leading to the formation of 2-tetradecenoic acid.1. Use a less hindered, more nucleophilic reagent: Opt for nucleophiles that are less basic. 2. Control the temperature: Lowering the reaction temperature generally favors substitution over elimination.
Hydrolysis of the α-bromo acid In the presence of water, especially under basic conditions, the α-bromo group can be hydrolyzed to a hydroxyl group, forming 2-hydroxytetradecanoic acid.[11]1. Use anhydrous conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Carboxylic acid interference The acidic proton of the carboxylic acid can react with basic nucleophiles, consuming the reagent and preventing it from attacking the α-carbon.1. Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the nucleophilic substitution. The ester can be hydrolyzed back to the carboxylic acid after the substitution reaction.
Guide 3: Challenges in Product Purification

The long alkyl chain of this compound and its derivatives can make purification by column chromatography challenging due to their similar polarities and potential for streaking on silica gel.

Problem: Difficulty in separating the product from starting material or byproducts.

Potential Cause Explanation Troubleshooting Steps
Similar Polarity of Compounds The long, nonpolar alkyl chain is the dominant feature of the molecule, making it difficult to achieve good separation based on small differences in the polar functional groups.1. Optimize the mobile phase: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes). Small changes in the solvent polarity can have a significant impact on separation. 2. Consider a different stationary phase: If silica gel is not effective, consider using reverse-phase chromatography (e.g., C18) where the separation is based on hydrophobicity.[12]
Product Streaking on the Column The carboxylic acid group can interact strongly with the acidic silica gel, leading to band broadening and poor separation.1. Add a small amount of acid to the eluent: Adding a small percentage of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid and improve the peak shape. 2. Convert to an ester before purification: As mentioned earlier, converting the carboxylic acid to an ester can make purification by silica gel chromatography much easier.
Co-elution with Fatty Acid Impurities If the starting material was not pure, other fatty acids of similar chain length can be difficult to remove.1. Recrystallization: This can be a very effective method for purifying long-chain fatty acids and their derivatives. A mixed solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.

Experimental Workflow & Diagrams

Workflow 1: General Protocol for Esterification of this compound

This protocol outlines a standard procedure for the esterification of this compound with a primary alcohol using an acid catalyst.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve this compound in excess alcohol prep2 Add a catalytic amount of strong acid (e.g., H₂SO₄) prep1->prep2 reaction1 Heat the mixture to reflux prep2->reaction1 reaction2 Monitor reaction by TLC reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Neutralize with a weak base (e.g., NaHCO₃ solution) workup1->workup2 workup3 Extract with an organic solvent (e.g., diethyl ether) workup2->workup3 workup4 Wash organic layer with brine workup3->workup4 workup5 Dry over anhydrous Na₂SO₄ workup4->workup5 purification1 Concentrate under reduced pressure workup5->purification1 purification2 Purify by column chromatography or recrystallization purification1->purification2

Caption: A typical workflow for the esterification of this compound.

Workflow 2: Troubleshooting Decision Tree for Low Reaction Conversion

This diagram provides a logical path for troubleshooting incomplete reactions.

Troubleshooting_Workflow start Low Reaction Conversion q1 Is the starting material fully dissolved? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Is the reaction at equilibrium? q1_yes->q2 a1 Change solvent or use a co-solvent system q1_no->a1 a1->start q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No a2 Shift equilibrium (e.g., remove water, use excess reagent) q2_yes->a2 q3 Is the reaction temperature optimal? q2_no->q3 end_node Re-run reaction a2->end_node q3_yes Yes q3->q3_yes Yes q3_no No q3->q3_no No q4 Is the catalyst active? q3_yes->q4 a3 Increase temperature moderately q3_no->a3 a3->end_node q4_yes Yes q4->q4_yes Yes q4_no No q4->q4_no No q4_yes->end_node a4 Use fresh or a different catalyst q4_no->a4 a4->end_node

Caption: A decision tree for troubleshooting low reaction conversion.

References

  • Cheméo (2021). Chemical Properties of this compound (CAS 10520-81-7). Retrieved from [Link]

  • ResearchGate (2025). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Retrieved from [Link]

  • Quora (2019). How to purification unsaturated fatty acids by flash column chromatography, and how can I collect the fractions when the samples are not colored. Retrieved from [Link]

  • ACS Publications (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Retrieved from [Link]

  • Science Ready (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • PubMed (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Retrieved from [Link]

  • Semantic Scholar (1953). Low temperature solubilities of fatty acids in selected organic solvents. Retrieved from [Link]

  • RSC Education (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Master Organic Chemistry (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • BYJU'S (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • ResearchGate (2018). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

  • University of Calgary (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube (2020). The dehydrohalogenation of 2-bromobutane with alcoholic KOH gives-. Retrieved from [Link]

  • YouTube (2022). Predicting the product of an esterification reaction - Real Chemistry. Retrieved from [Link]

  • YouTube (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Retrieved from [Link]

  • Reddit (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Reddit (2024). Esterification/Amidation Problems. Retrieved from [Link]

  • NIST (n.d.). this compound. Retrieved from [Link]

  • GeeksforGeeks (2025). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • BYJU'S (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Chemguide (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • LibreTexts (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • LibreTexts (2023). Hell-Volhard-Zelinskii Reaction. Retrieved from [Link]

  • NROChemistry (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • ACS Publications (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • J-STAGE (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Google Patents (n.d.).US3661947A - Carbonyl halide catalyst for alpha-bromination of aliphatic acids.
  • PubMed (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Retrieved from [Link]

  • RSC Education (2018). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Bromotetradecanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this procedure.

Overview of the Synthesis: The Hell-Volhard-Zelinsky Reaction

The synthesis of this compound from tetradecanoic acid (myristic acid) is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This classic organic transformation selectively brominates the α-carbon of a carboxylic acid. The reaction proceeds in several key stages:

  • Activation of the Carboxylic Acid: Phosphorus tribromide (PBr₃) or a combination of red phosphorus and bromine is used to convert the carboxylic acid into an acyl bromide.[3][4] This step is crucial because carboxylic acids themselves do not readily enolize, a necessary step for α-halogenation.[5]

  • Enolization: The resulting acyl bromide readily tautomerizes to its enol form.[1]

  • α-Bromination: The enol intermediate then reacts with bromine (Br₂) at the α-position to form the α-bromo acyl bromide.[1][3]

  • Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide to yield the desired this compound.[1][3]

While the HVZ reaction is robust, its success, particularly with long-chain fatty acids like tetradecanoic acid, is highly dependent on careful control of reaction conditions and a thorough understanding of potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: Why is PBr₃ or Red Phosphorus/Br₂ necessary? Can't I just use Br₂?

A1: Direct bromination of a carboxylic acid with Br₂ is generally ineffective because carboxylic acids do not enolize to a significant extent.[6][7] The acidic proton of the carboxyl group is more readily removed than an α-hydrogen. PBr₃ acts as a crucial activating agent, converting the carboxylic acid into an acyl bromide.[3][8] This acyl bromide intermediate is much more readily enolized, allowing the subsequent α-bromination to occur.[5][9] Red phosphorus is often used as a safer and more stable precursor to generate PBr₃ in situ by reacting it with bromine.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Moisture Contamination: PBr₃ and the acyl bromide intermediate are highly sensitive to moisture.[3][4] Water can hydrolyze these species prematurely, quenching the reaction and reducing the yield. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions.

  • Incomplete Reaction: The HVZ reaction can be slow, especially with long-chain fatty acids.[8][10] Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material.

  • Side Reactions: At elevated temperatures, elimination of HBr from the product can occur, leading to the formation of α,β-unsaturated carboxylic acids.[10]

  • Losses During Workup: this compound can be lost during the purification steps. Careful extraction and purification procedures are essential to maximize recovery.

Q3: I'm observing the formation of multiple products. What are the likely side-products and how can I minimize them?

A3: The primary side-products in this synthesis are typically unreacted starting material and poly-brominated species. The formation of α,β-unsaturated carboxylic acids due to elimination is also possible under harsh conditions.[10] To minimize these:

  • Control Stoichiometry: Use a slight excess of bromine to ensure complete conversion of the starting material, but avoid a large excess which can lead to di-bromination.

  • Temperature Control: Maintain the reaction temperature as recommended in the protocol. Overheating can promote side reactions.[10]

  • Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture to maintain control over the reaction rate and temperature.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound typically involves several steps. After quenching the reaction with water, the product is extracted into an organic solvent. The organic layer is then washed to remove any remaining acids or inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.[11] For liquid products, distillation under reduced pressure is a viable option.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive PBr₃ (due to moisture).2. Insufficient reaction temperature or time.3. Poor quality starting material.1. Use freshly opened or distilled PBr₃. Ensure all glassware is flame-dried.2. Monitor the reaction by TLC or GC-MS. If necessary, increase the reaction time or temperature slightly.3. Ensure the tetradecanoic acid is pure and dry.
Low Yield of this compound 1. Moisture in the reaction.2. Premature hydrolysis of the acyl bromide.3. Losses during workup and purification.4. Product decomposition.1. Work under anhydrous conditions.2. Add water for hydrolysis only after the bromination step is complete.3. Perform extractions carefully and minimize transfers. Optimize recrystallization solvent and conditions.4. Avoid excessive heating during the reaction and purification.
Formation of Multiple Byproducts 1. Incorrect stoichiometry of reagents.2. Reaction temperature is too high, causing elimination.3. Over-bromination.1. Carefully measure all reagents. A slight excess of Br₂ is often used.2. Maintain a consistent and appropriate reaction temperature.3. Add bromine slowly and monitor the reaction progress to avoid the formation of di-bromo species.
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction.2. Product is an oil and does not crystallize easily.1. Add a small amount of brine to the aqueous layer to break the emulsion.2. If recrystallization is difficult, consider purification by column chromatography on silica gel or distillation under reduced pressure.

Experimental Protocols & Methodologies

Detailed Synthesis Protocol for this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available equipment.

Materials:

  • Tetradecanoic acid (Myristic acid)

  • Red phosphorus

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place tetradecanoic acid and a catalytic amount of red phosphorus.

  • Solvent Addition: Add an anhydrous solvent such as DCM or CCl₄.

  • Bromine Addition: From the dropping funnel, add bromine dropwise to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain it for several hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add water dropwise to quench the reaction and hydrolyze the α-bromo acyl bromide.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and HBr), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or distillation under reduced pressure.

Visualizing the Mechanism and Workflow

Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism Start Tetradecanoic Acid (R-CH₂-COOH) AcylBromide Acyl Bromide (R-CH₂-COBr) Start->AcylBromide Activation PBr3 PBr₃ Enol Enol Intermediate (R-CH=C(OH)Br) AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide (R-CHBr-COBr) Enol->AlphaBromoAcylBromide α-Bromination Br2 Br₂ FinalProduct This compound (R-CHBr-COOH) AlphaBromoAcylBromide->FinalProduct Hydrolysis H2O H₂O (Hydrolysis)

Caption: The reaction mechanism of the Hell-Volhard-Zelinsky synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckMoisture Check for Moisture Contamination (Anhydrous Conditions?) Start->CheckMoisture CheckTimeTemp Review Reaction Time & Temperature (Monitoring?) CheckMoisture->CheckTimeTemp No SolutionMoisture Use Flame-Dried Glassware Fresh/Distilled Reagents CheckMoisture->SolutionMoisture Yes CheckWorkup Analyze Workup & Purification Steps (Losses?) CheckTimeTemp->CheckWorkup Adequate SolutionTimeTemp Increase Reaction Time/Temp Incrementally Monitor by TLC/GC CheckTimeTemp->SolutionTimeTemp Inadequate SolutionWorkup Optimize Extraction & Recrystallization Consider Chromatography CheckWorkup->SolutionWorkup Yes End Yield Improved SolutionMoisture->End SolutionTimeTemp->End SolutionWorkup->End

Caption: A decision tree for troubleshooting low yield issues.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]

  • Filo. (2025, November 13). HVZ reaction with mechanism. [Link]

  • Fiveable. (n.d.). Hell-Volhard-Zelinsky Reaction Definition. [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

  • Sathee NEET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

  • Chemistry Stack Exchange. (2021, January 13). Hell-Volhard-Zelinski Reaction. [Link]

  • Aakash Institute. (n.d.). Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

  • Grasas y Aceites. (n.d.). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • PMC - NIH. (2014, January 7). Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Reddit. (2021, August 31). confusion about fatty acid synthesis. [Link]

Sources

Technical Support Center: Navigating the Use of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromotetradecanoic acid (2-BP), a widely utilized reagent in the study of protein palmitoylation. While 2-BP is a powerful tool, its utility is often complicated by significant off-target effects. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of 2-BP's mechanism, troubleshoot common experimental issues, and ensure the scientific rigor of your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, providing foundational knowledge for designing robust experiments.

Q1: What is the primary mechanism of action for this compound?

This compound, also known as 2-bromopalmitate (2-BP), is primarily used as a broad-spectrum inhibitor of protein S-palmitoylation.[1][2] S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester bond.[2][3] This modification is critical for regulating protein trafficking, localization to membrane microdomains, stability, and protein-protein interactions.[2][3]

The inhibitory action of 2-BP is thought to occur through its conversion in the cell to 2-bromopalmitoyl-CoA.[1][4] This analog of palmitoyl-CoA then covalently modifies the active site cysteine of protein acyltransferases (PATs), the enzymes responsible for catalyzing palmitoylation.[1] Mammals have 23 known PAT enzymes, also called DHHC enzymes due to a conserved Asp-His-His-Cys motif in their catalytic domain.[1][3] By forming a stable, irreversible bond with the PAT, 2-BP blocks the formation of the enzyme-acyl intermediate, thus preventing the transfer of palmitate to substrate proteins.[1]

Q2: Why is 2-BP considered a "non-specific" or "promiscuous" inhibitor?

The term "non-specific" arises from 2-BP's extensive off-target effects. While it does inhibit PATs, it was originally identified as an inhibitor of fatty acid metabolism.[1] Its electrophilic α-bromo-carbonyl group can react with various nucleophilic residues, particularly cysteines, in numerous proteins beyond the DHHC family.[1]

Key off-target activities include:

  • Inhibition of Fatty Acid Metabolism: 2-BP inhibits fatty acid CoA ligase and carnitine palmitoyltransferase-1, which can disrupt cellular lipid metabolism and impact the available pool of palmitoyl-CoA for acylation.[4][5]

  • Inhibition of β-oxidation: It has been shown to inhibit enzymes involved in mitochondrial fatty acid β-oxidation.[1][6][7]

  • Inhibition of Protein Deacylation: Crucially, 2-BP can also inhibit acyl-protein thioesterases (APTs), the enzymes that remove palmitate from proteins.[5][8][9] This complicates the interpretation of results, as an observed phenotype could be due to a block in either palmitoylation or depalmitoylation, affecting the entire acylation cycle.[5][8][10]

  • PPAR Agonism: 2-BP has been reported to act as a peroxisome proliferator-activated receptor (PPAR) agonist, which can influence gene expression related to lipid metabolism.[4][11]

Q3: What is a typical working concentration for 2-BP in cell culture, and what are the signs of cytotoxicity?

The effective concentration of 2-BP can vary significantly between cell types and experimental conditions. A common starting range is 10-100 µM.[1] The reported IC50 for PAT inhibition is approximately 10-15 µM in vitro.[1]

Signs of cytotoxicity are a critical concern and should be monitored closely.[12] These can include:

  • Changes in cell morphology (e.g., rounding, detachment).

  • Reduced cell proliferation or viability, which should be quantified using assays like MTT, trypan blue exclusion, or live/dead staining.

  • Induction of apoptosis or necrosis.[13]

It is imperative to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Always include a vehicle-only control (e.g., ethanol or DMSO).

Q4: Are there more specific alternatives to 2-BP?

The search for highly specific PAT inhibitors is ongoing. While 2-BP remains a widely used tool, other compounds exist, though they also have limitations:[14]

  • Cerulenin: This natural product inhibits fatty acid synthesis and has also been shown to block protein palmitoylation.[4][14] However, its effects on lipid metabolism are a significant confounding factor.

  • Tunicamycin: Primarily known as an inhibitor of N-linked glycosylation, it can also affect protein palmitoylation.[3][14]

  • Novel Covalent Inhibitors and PROTACs: More recent research focuses on developing more selective, covalent inhibitors targeting specific DHHC enzymes or using technologies like Proteolysis Targeting Chimeras (PROTACs) to degrade specific PATs.[3]

For achieving specificity, molecular biology approaches such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of individual DHHC enzymes are currently the gold standard for implicating a specific PAT in the palmitoylation of a protein of interest.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death/Toxicity Concentration Too High: 2-BP is known to be cytotoxic at higher concentrations.[12] Solvent Toxicity: The vehicle (e.g., DMSO, ethanol) may be toxic. Prolonged Incubation: Extended exposure can exacerbate toxic effects.1. Perform a Dose-Response Curve: Titrate 2-BP from a low concentration (e.g., 1-5 µM) up to 100 µM to find the highest non-toxic dose. Use a viability assay (e.g., MTT, Trypan Blue). 2. Check Vehicle Control: Ensure the final concentration of your solvent is well below its toxic threshold for your cells. 3. Optimize Incubation Time: Test shorter incubation periods (e.g., 1, 4, 12, 24 hours) to find the minimum time required to observe an effect on your protein of interest.
Inconsistent or No Effect on Palmitoylation Suboptimal Concentration: The concentration may be too low to effectively inhibit the target PATs. Compound Instability: 2-BP solution may have degraded. Inefficient Cellular Uptake: The compound may not be efficiently entering the cells. Rapid Palmitoylation Turnover: The palmitoylation-depalmitoylation cycle for your protein of interest may be very rapid.1. Re-evaluate Concentration: Based on your toxicity curve, try concentrations at the higher end of the non-toxic range. 2. Prepare Fresh Solutions: Always prepare 2-BP solutions fresh from powder for each experiment. 3. Verify Inhibition with a Positive Control: Use a known palmitoylated protein in your cell system as a positive control to confirm that 2-BP is active under your experimental conditions. 4. Consider Off-Target Effects: Remember 2-BP also inhibits depalmitoylation.[5][8] The net effect could be complex. Use a direct palmitoylation assay (see Section 3) to measure incorporation of palmitate analogs.
Phenotype Observed, but Unsure if it's an Off-Target Effect Pleiotropic Nature of 2-BP: The observed effect may be due to inhibition of fatty acid metabolism, APTs, or other off-targets rather than PAT inhibition.[1][4][8]1. Use a Structural Analog Control: Include palmitic acid (the endogenous fatty acid) as a control. If the phenotype can be rescued by co-incubation with excess palmitic acid, it is more likely related to palmitoylation. Also, use a non-metabolizable, non-inhibitory fatty acid analog as a negative control. 2. Genetic Validation: This is the most rigorous approach. Use siRNA or CRISPR to deplete the specific DHHC enzyme you hypothesize is responsible for palmitoylating your protein of interest. If this recapitulates the 2-BP phenotype, it strongly supports an on-target effect. 3. Test for Other Off-Targets: Assess markers of fatty acid oxidation or cellular CoA levels to see if these pathways are perturbed at the concentration of 2-BP you are using.[7]
Difficulty Interpreting Acylation Status Indirect Measurement: Western blotting for total protein levels or localization doesn't directly measure palmitoylation status. Inhibition of Acylation Cycle: Inhibition of both PATs and APTs by 2-BP can lead to confusing results.[10]1. Use a Direct Palmitoylation Assay: Employ methods like Acyl-PEGyl Exchange Gel Shift (APEGS) or click chemistry with palmitate analogs (e.g., alkynyl palmitate) to directly visualize and quantify the palmitoylation state of your protein.[12][15] 2. Pulse-Chase Experiments: Use metabolic labeling with radioactive or clickable palmitate analogs to measure the rate of palmitate incorporation (palmitoylation) and removal (depalmitoylation) to dissect the effects of 2-BP on the acylation cycle.

Section 3: Key Experimental Protocols & Workflows

To ensure the validity of your research, it is crucial to move beyond simply treating with 2-BP and observing a phenotype. The following workflows and protocols are designed to validate on-target effects and identify potential off-target confounders.

Workflow for Validating 2-BP On-Target Effects

This workflow provides a logical progression from initial inhibitor studies to robust genetic validation.

G cluster_0 Phase 1: Pharmacological Inhibition cluster_1 Phase 2: Direct Palmitoylation Assay cluster_2 Phase 3: Genetic Validation A Determine Optimal 2-BP Dose (Toxicity & Efficacy) B Observe Phenotype of Interest (e.g., localization, signaling) A->B Treat cells C Confirm Inhibition of Palmitoylation (e.g., APEGS, Click Chemistry) B->C Validate Mechanism D Use Palmitic Acid Rescue (Co-treat with excess palmitate) C->D E Identify Candidate DHHC Enzyme(s) (Literature, Prediction tools) C->E Identify Specific Enzyme F Deplete DHHC Enzyme (siRNA or CRISPR) E->F G Assess Phenotype & Palmitoylation (Does it mimic 2-BP treatment?) F->G H Conclusion: On-target effect validated

Caption: Logical workflow for validating 2-BP effects.

Protocol 1: Acyl-PEGyl Exchange Gel Shift (APEGS) Assay

The APEGS assay directly measures protein palmitoylation by detecting the mass shift of a protein after labeling previously palmitoylated cysteines with a large PEG molecule.[12][15]

Principle:

  • Block all free (non-palmitoylated) cysteine residues.

  • Cleave the thioester bond of palmitoylated cysteines.

  • Label the newly exposed cysteines with a PEG-maleimide reagent.

  • Detect the resulting mass shift by SDS-PAGE and Western blot.

APEGS_Workflow Lysate Cell Lysate (from Control vs. 2-BP treated) Step1 1. Block Free Thiols (N-ethylmaleimide - NEM) Lysate->Step1 Step2 2. Cleave Palmitate (Hydroxylamine - HAM) Step1->Step2 Step3 3. Label Exposed Thiols (mPEG-Maleimide) Step2->Step3 Step4 4. Analyze by SDS-PAGE & Western Blot Step3->Step4

Caption: APEGS assay workflow for detecting palmitoylation.

Detailed Steps:

  • Cell Lysis: Lyse control and 2-BP-treated cells in a buffer containing protease inhibitors and 1% Triton X-100.

  • Blocking Free Cysteines:

    • To your lysate, add Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

    • Add N-ethylmaleimide (NEM) to a final concentration of 25 mM to block all free sulfhydryl groups. Incubate at 40°C for 1 hour.

    • Precipitate proteins using methanol/chloroform to remove excess NEM.

  • Thioester Cleavage (The Critical Step):

    • Resuspend the protein pellet in a buffer.

    • Split each sample into two tubes:

      • +HAM: Add hydroxylamine (pH 7.4) to a final concentration of 0.5 M. This will cleave the palmitate-cysteine thioester bond.

      • -HAM: Add a control buffer (e.g., Tris) instead of hydroxylamine. This is a crucial negative control; no PEGylation should occur in this sample.

    • Incubate at room temperature for 1 hour.

  • PEGylation:

    • Add mPEG-Maleimide (e.g., 5 kDa or 10 kDa) to a final concentration of 1 mM to both +HAM and -HAM tubes.

    • Incubate at room temperature for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Run the samples on an appropriate percentage SDS-PAGE gel.

    • Transfer to a membrane and perform a Western blot using an antibody against your protein of interest.

Interpreting the Results:

  • In the +HAM lane , a higher molecular weight band (the PEG-shifted band) will appear if the protein was palmitoylated.

  • The intensity of this shifted band should decrease in samples from 2-BP-treated cells compared to control cells, confirming inhibition of palmitoylation.

  • The -HAM lane should show no shifted band, confirming the specificity of the labeling to sites of thioester cleavage.

Protocol 2: Assessing Off-Target Effects on Fatty Acid Metabolism

Since 2-BP is known to inhibit fatty acid oxidation, it's prudent to assess whether your experimental concentration impacts mitochondrial function. A common method is to measure cellular oxygen consumption rate (OCR).

Principle: The Seahorse XF Analyzer or similar respirometry systems can measure real-time oxygen consumption, an indicator of mitochondrial respiration. By providing specific substrates and inhibitors, one can dissect the metabolic state of the cell.

Simplified Workflow:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere.

  • Treatment: Treat cells with your working concentration of 2-BP, a vehicle control, and a positive control inhibitor of fatty acid oxidation (e.g., etomoxir) for the desired duration.

  • Assay:

    • Replace the culture medium with an assay medium.

    • Perform a mitochondrial stress test or a fatty acid oxidation assay according to the manufacturer's protocol. This typically involves sequential injections of drugs like oligomycin, FCCP, and rotenone/antimycin A.

  • Analysis:

    • Measure the OCR. A significant decrease in basal respiration or maximal respiration in 2-BP-treated cells (similar to the etomoxir control) suggests an off-target effect on fatty acid oxidation.

This data provides a critical piece of context for interpreting any observed cellular phenotype, helping to distinguish between effects due to palmitoylation inhibition and those due to broader metabolic disruption.

Section 4: Conclusion

This compound is an invaluable tool for probing the roles of protein palmitoylation in cellular processes. However, its utility is intrinsically linked to the researcher's awareness of its limitations. The promiscuous reactivity of 2-BP necessitates a multi-faceted experimental approach that goes beyond simple phenotypic observation.[16] By employing rigorous controls, utilizing direct biochemical assays, and performing genetic validation, scientists can confidently dissect the specific contributions of protein palmitoylation to their biological system of interest and avoid the pitfalls of off-target effects.[17][18]

References

  • Davda, D., El-Agnaf, O., & Martin, B. R. (2014). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. National Institutes of Health. [Link]

  • Caballero-Garrido, E., et al. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. National Institutes of Health. [Link]

  • Pedro, M. D., et al. (2013). 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PubMed. [Link]

  • Pedro, M. D., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS One. [Link]

  • Pedro, M. D., et al. (2013). (PDF) 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Use of analogs and inhibitors to study the functional significance of protein palmitoylation. Methods. [Link]

  • Zhang, M., et al. (2024). Palmitoylation: an emerging therapeutic target bridging physiology and disease. Journal of Translational Medicine. [Link]

  • Tacke, S., & Geyer, M. (2010). Palmitoyl acyltransferase assays and inhibitors (Review). International Journal of Molecular Medicine. [Link]

  • Reyes, A., et al. (2021). A novel yeast-based high-throughput method for the identification of protein palmitoylation inhibitors. Philosophical Transactions of the Royal Society B. [Link]

  • Zhang, M. M., et al. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. Broad Institute. [Link]

  • Pedro, M. D., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. National Institutes of Health. [Link]

  • Yucel, D., et al. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. National Institutes of Health. [Link]

  • Zhang, M., et al. (2022). Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins. Frontiers in Cellular and Infection Microbiology. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. PubMed. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Davda, D., et al. (2014). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Request PDF. [Link]

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. PubMed. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10520-81-7). Cheméo. [Link]

  • Kumar, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. National Institutes of Health. [Link]

  • Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Oku, H., Tokuda, M., & Umino, T. (2009). The effects of 2-bromopalmitate on the fatty acid composition in differentiating adipocytes of red sea bream (Pagrus major). PubMed. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Gaggini, M., et al. (2022). Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. Elsevier. [Link]

  • Zhang, P., et al. (2022). Dose-Response Effect of Coenzyme Q10 Supplementation on Blood Pressure among Patients with Cardiometabolic Disorders. National Institutes of Health. [Link]

  • Badisa, R. B., et al. (2009). Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells. PubMed. [Link]

  • Karimi, M., et al. (2025). Effects of coenzyme Q10 administration on blood pressure and heart rate in adults: A systematic review and meta-analysis of randomized controlled trials. National Institutes of Health. [Link]

  • Karimi, M., et al. (2025). Effects of Coenzyme Q10 Administration on Blood Pressure and Heart Rate in Adults: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. ResearchGate. [Link]

  • Gajos, M., & Kujawska-Luczak, M. (2022). The Relationship between Fatty Acids and the Development, Course and Treatment of Rheumatoid Arthritis. MDPI. [Link]

  • Al-Yasiri, A. A., & Al-Shuhaib, M. B. S. (2024). Co-enzyme Supplements Effects on Blood Pressure: A Comparative Study. ResearchGate. [Link]

  • Mothana, R. A., et al. (2020). Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin. MDPI. [Link]

  • Examine. (2025). Can coenzyme Q10 improve blood pressure and lipid profiles?. Examine. [Link]

Sources

Technical Support Center: Optimizing 2-Bromotetradecanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromotetradecanoic acid (2-BTA), also known as 2-Bromomyristic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using this potent inhibitor of N-myristoylation. Here, you will find troubleshooting guides and FAQs to help you refine your experimental protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-BTA) and what is its primary mechanism of action?

This compound is a fatty acid analog that serves as a crucial tool in cell biology and pharmacology. Its primary mechanism involves the inhibition of N-myristoyltransferase (NMT), an enzyme essential for protein myristoylation.[1][2][3]

Mechanism Deep Dive: Inside the cell, 2-BTA is metabolically activated to its CoA thioester, 2-bromomyristoyl-CoA.[1] This activated form is a potent competitive inhibitor of NMT.[1] NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of many signaling proteins. This lipid modification, or myristoylation, is critical for protein-membrane interactions, protein stability, and proper subcellular localization.[2][3][4] By inhibiting NMT, 2-BTA prevents the myristoylation of target proteins, disrupting their function and downstream signaling pathways. This makes it a valuable tool for studying processes like signal transduction, oncology, and virology.[2]

cluster_0 Cellular Environment cluster_1 N-Myristoylation Pathway 2-BTA 2-BTA Acyl-CoA Synthetase Acyl-CoA Synthetase 2-BTA->Acyl-CoA Synthetase Metabolic Activation 2-BTA-CoA 2-Bromomyristoyl-CoA (Active Inhibitor) Acyl-CoA Synthetase->2-BTA-CoA NMT N-Myristoyltransferase (NMT) 2-BTA-CoA->NMT COMPETITIVELY INHIBITS Myristoylated_Protein Myristoylated Protein (Functional) NMT->Myristoylated_Protein Catalyzes Myristoylation Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT Protein Substrate Protein (N-terminal Glycine) Protein->NMT Start No Effect Observed Q1 Is your positive control working? Start->Q1 A1_No Troubleshoot positive control or assay. Reagent/Assay Issue. Q1->A1_No No Q2 Was a time-course experiment performed? Q1->Q2 Yes A2_No Perform time-course (e.g., 4, 8, 16, 24h) to find optimal window. Q2->A2_No No Q3 Was a dose-response experiment performed? Q2->Q3 Yes A3_No Perform dose-response (e.g., 10-150µM) to ensure sufficient concentration. Q3->A3_No No A4_Success Consider protein turnover rate. Long half-life proteins require longer incubation times to see a population effect. Q3->A4_Success Yes

Caption: Troubleshooting flowchart for experiments with no observable effect.

Troubleshooting Steps:

  • Increase Incubation Time: The turnover (synthesis and degradation) of your target protein is a key factor. If your protein has a long half-life, a longer incubation period will be necessary to deplete the existing pool of myristoylated protein. A time-course experiment is essential.

  • Increase 2-BTA Concentration: Your current concentration may be insufficient to achieve the required level of NMT inhibition in your specific cell line. Refer to your dose-response data and select a higher, non-toxic concentration.

  • Confirm Reagent Integrity: Ensure your 2-BTA stock solution is correctly prepared and has not degraded. If in doubt, prepare a fresh stock.

  • Consider Cell Metabolism: Highly metabolic cell lines may process or clear the inhibitor more rapidly, requiring higher concentrations or more frequent media changes containing fresh 2-BTA.

Workflow: Systematically Optimizing Incubation Time

Q: How can I design a single experiment to systematically determine the optimal incubation time for my cell line and target?

A matrix experiment that evaluates both dose and time is the most efficient method. This self-validating system includes the necessary controls to ensure your results are trustworthy.

Experimental Protocol: Dose and Time Matrix Optimization

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment (e.g., 48 hours). Allow cells to attach overnight. [5][6]2. Preparation of 2-BTA Dilutions: Prepare serial dilutions of 2-BTA in complete culture medium. For example: 100 µM, 50 µM, 25 µM, 10 µM, and a 0 µM vehicle control (medium + DMSO).

  • Treatment: Treat cells according to a matrix layout. Dedicate columns to different concentrations and rows to different time points.

  • Incubation and Endpoint Analysis: Incubate the plate and analyze the endpoints at your designated times (e.g., 4h, 8h, 16h, 24h).

    • Endpoint 1: Cytotoxicity: At each time point, measure cell viability in a parallel set of wells using an assay like MTT or a fluorescence-based live/dead stain. [7][5] * Endpoint 2: Target Effect: At each time point, lyse the cells and perform your primary assay (e.g., Western blot for protein levels, immunofluorescence for localization, or a functional assay).

  • Data Analysis: Plot cell viability vs. concentration for each time point. Separately, analyze your target effect. The optimal condition is the combination of the lowest concentration and shortest time that produces a significant target effect without causing substantial cell death (<15-20%).

cluster_0 Phase 1: Setup cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Decision A1 Seed Cells in Multi-well Plate A2 Allow Overnight Attachment A1->A2 A3 Prepare 2-BTA Serial Dilutions (e.g., 100, 50, 25, 10, 0 µM) A2->A3 B1 Treat Cells in a Dose x Time Matrix B2 Incubate and Harvest at Time Points (4h, 8h, 16h, 24h) B1->B2 B3 Endpoint 1: Cytotoxicity Assay (MTT) Endpoint 2: Target Effect Assay (e.g., Western Blot) B2->B3 C1 Plot Viability vs. [2-BTA] at each Time Point C3 Identify Lowest [2-BTA] & Shortest Time with Significant Target Effect & Minimal Cytotoxicity (<20%) C1->C3 C2 Analyze Target Effect Data (e.g., band intensity, localization change) C2->C3

Caption: Experimental workflow for optimizing 2-BTA incubation time.

References
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Chiewchanwit, T., & Au, W. W. (1995). Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells. Mutation Research/Genetic Toxicology, 334(3), 341-346. [Link]

  • Martín-García, F. J., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLoS ONE, 8(10), e75232. [Link]

  • Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Biochemistry, 29(46), 10566-10573. [Link]

  • Goncharov, M., et al. (2021). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • Buhring, H. J., et al. (2022). Human B Cells Mediate Innate Anti-Cancer Cytotoxicity Through Concurrent Engagement of Multiple TNF Superfamily Ligands. Frontiers in Immunology, 13, 840292. [Link]

  • Vilcaes, A. A., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

  • Patsnap. What are NMT2 inhibitors and how do they work?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment!. [Link]

  • Vinken, M. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 90(8), 1845-1852. [Link]

  • Hang, H. C., et al. (2011). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 6(2), 145-151. [Link]

  • Ren, P. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Nadler, M. J., et al. (1993). Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck. Biochemistry, 32(35), 9250-9255. [Link]

  • Cabrera, A., et al. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. CiteAb. [Link]

  • Lillo, A., et al. (2021). GPA33-Targeted Trimeric Immunotoxin Exhibits Enhanced Antitumor Activity in Human Colorectal Cancer Xenografts. International Journal of Molecular Sciences, 22(19), 10582. [Link]

  • Wright, M. H., et al. (2014). Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. PLoS Biology, 12(10), e1001986. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 10520-81-7). [Link]

  • ResearchGate. Cytotoxicity tests performed in 2D monolayer culture. [Link]

  • Wang, Y., et al. (2024). 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. Toxics, 12(11), 844. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromotetradecanoic acid (also known as α-Bromomyristic acid). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance in a question-and-answer format. Our goal is to move beyond simple instructions, offering field-proven insights and explaining the causal logic behind each safety protocol and experimental choice.

Section 1: Hazard Identification & Characterization

This section addresses the intrinsic hazards of this compound, forming the foundation for all subsequent safety protocols.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: this compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also harmful if swallowed (H302).[1] Therefore, all handling procedures must be designed to prevent skin and eye contact, ingestion, and the inhalation of its dust or aerosols.

Q2: Are there any long-term health effects associated with this chemical?

A2: Currently, this compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1] However, the absence of data does not mean the absence of risk. As with many specialized research chemicals, long-term toxicological data is limited. The prudent course of action is to treat it with a high degree of caution and minimize exposure at all times, adhering to the principle of ALARA (As Low As Reasonably Achievable).

Q3: What are the physical and chemical properties I need to know for safe handling?

A3: Understanding the compound's properties is crucial for preventing accidents and designing experiments. It is a solid at room temperature. Key quantitative data is summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₇BrO₂[2]
Molecular Weight 307.27 g/mol [2][3]
Appearance Solid / Powder[1][4]
CAS Number 135312-82-2[2]
Storage Temperature -20°C[5]

Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense

Effective use of PPE is non-negotiable. This section details not just what to wear, but why specific choices are critical.

Q1: What is the mandatory PPE for handling solid this compound?

A1: A standard Level D PPE ensemble is the minimum requirement, which must be augmented based on the scale of the operation. This includes:

  • Hand Protection: Chemical-resistant gloves are essential.[5][6]

  • Eye/Face Protection: Safety glasses with side shields are the minimum.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[1][6][7]

  • Body Protection: A fully fastened laboratory coat is required.[5] For larger quantities or tasks with a high risk of dust generation, a chemical-resistant apron or coveralls should be worn.[1]

  • Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.

Q2: You mentioned "chemical-resistant gloves." What specific glove material should I use?

A2: This is a critical point where generic advice fails. For halogenated carboxylic acids, glove selection is key. While no specific data for this compound is available, we can extrapolate from its chemical class.

  • Recommended: Nitrile or Neoprene gloves provide good resistance to a range of acids and organic compounds.[8][9] Nitrile is often a good starting point for splash protection against weak acids.[9]

  • Not Recommended: Avoid thin, disposable latex gloves as they offer poor chemical protection.[10] Expert Insight: Always double-glove when handling this compound.[11] This allows you to remove the outer, potentially contaminated glove without exposing your skin. Change gloves frequently (e.g., every 30-60 minutes) or immediately if you suspect contamination.[11]

Q3: When is respiratory protection necessary?

A3: Respiratory protection is required whenever dust or aerosols may be generated, such as when weighing the powder or transferring it between containers.[1][5] If your procedure cannot be contained within a fume hood or ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[1][12] Ensure you have been properly fit-tested for the respirator you intend to use.

Section 3: Safe Handling, Storage, and Incompatibilities

Proper laboratory technique and storage are your primary methods for preventing exposure and incidents.

Q1: What is the standard workflow for safely handling this compound powder?

A1: The entire process should be geared towards minimizing dust generation and containment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat, Respirator if needed) Area Designate a work area (Fume Hood or Ventilated Enclosure) Prep->Area Weigh Weigh powder carefully (Use anti-static weigh boat) Area->Weigh Transfer Transfer to reaction vessel (Use spatula, minimize drop height) Weigh->Transfer Decon Decontaminate work surfaces (Wipe with appropriate solvent/detergent) Transfer->Decon Doff Doff PPE correctly (Remove outer gloves first) Decon->Doff Dispose Dispose of contaminated materials (Gloves, weigh boat) as hazardous waste Doff->Dispose

Caption: Workflow for Handling this compound.

Q2: How should I store this chemical to ensure its stability and safety?

A2: Proper storage is crucial. Store this compound at -20°C in a tightly closed container.[5] The storage area should be dry and well-ventilated.[5] It is critical to store it away from incompatible materials.

Q3: What chemicals are incompatible with this compound?

A3: As a carboxylic acid and a brominated compound, it should not be stored with strong bases, strong oxidizing agents, or reactive metals.[13][14][15] Mixing with bases can cause a vigorous and exothermic neutralization reaction. Contact with strong oxidizers could lead to a dangerous reaction. Always consult the Safety Data Sheet (SDS) and chemical incompatibility charts before mixing chemicals.[13]

Section 4: Spill and Emergency Procedures

Even with the best preparation, accidents can happen. A clear, logical response plan is essential.

Q1: What is the immediate response if I spill a small amount of solid this compound on the bench?

A1: For a minor spill (e.g., < 5 grams) that you are trained and comfortable cleaning up, follow these steps:

  • Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.[1]

  • Assess: Ensure the spill is not near an ignition source or incompatible materials.

  • PPE: Ensure you are wearing your full, appropriate PPE, including respiratory protection if needed.[1]

  • Contain & Clean:

    • AVOID DRY SWEEPING: Dry sweeping will create airborne dust, increasing the inhalation hazard.[4]

    • Gently cover the spill with a paper towel dampened with water or a suitable inert solvent to wet the powder.[16]

    • Alternatively, cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[7][17][18]

    • Carefully scoop the mixture into a designated hazardous waste container using a plastic scoop or dustpan.[1][19]

  • Decontaminate: Wipe the spill area with a wet paper towel or cloth.[19] Place all cleaning materials, including gloves, into the hazardous waste container.

  • Dispose: Seal and label the container as hazardous waste for disposal.

G Spill Spill Occurs Alert Alert Personnel Isolate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Cover Cover/Wet Powder (AVOID DUST) PPE->Cover Collect Scoop into Waste Container Cover->Collect Decon Decontaminate Surface Collect->Decon Dispose Seal & Label Waste Decon->Dispose

Sources

Validation & Comparative

Validating N-Myristoyltransferase Inhibitors: A Comparative Guide to 2-Bromotetradecanoic Acid and Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a potential drug candidate is a critical journey from a promising hypothesis to a well-characterized molecular tool. This guide provides an in-depth technical comparison of N-myristoyltransferase (NMT) inhibitors, focusing on the validation pathway for a putative inhibitor, 2-Bromotetradecanoic acid, and contrasting it with a highly potent, validated inhibitor, IMP-1088. Our objective is to not only present data but to illuminate the experimental rationale and the importance of a robust, self-validating approach to inhibitor characterization.

The Critical Role of N-Myristoyltransferase in Cellular Function and Disease

N-myristoyltransferase is a vital eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and involvement in signal transduction pathways. Given its essential role in the viability of various pathogens, including fungi and protozoa, and its upregulation in certain cancers, NMT has emerged as a promising therapeutic target.[1][2]

The inhibition of NMT offers a compelling strategy for therapeutic intervention. By blocking this key post-translational modification, we can disrupt critical cellular processes in pathogenic organisms or cancer cells, leading to their demise.

The NMT Inhibition Signaling Pathway

Below is a diagram illustrating the fundamental mechanism of NMT and the point of intervention for inhibitors.

NMT_Inhibition_Pathway cluster_0 NMT Catalytic Cycle cluster_1 Inhibitor Action Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds Substrate_Protein Substrate Protein (N-terminal Glycine) NMT->Substrate_Protein Binds CoA Coenzyme A NMT->CoA Releases Myristoylated_Protein Myristoylated Protein Substrate_Protein->Myristoylated_Protein Myristoylation Cellular_Function Cellular Function Myristoylated_Protein->Cellular_Function Localization & Signaling Myristoylated_Protein->Cellular_Function NMT_Inhibitor NMT Inhibitor (e.g., this compound, IMP-1088) NMT_Inhibited Inhibited NMT NMT_Inhibitor->NMT_Inhibited Binds & Inhibits

Caption: Mechanism of NMT inhibition.

Comparing NMT Inhibitors: A Case Study of this compound and IMP-1088

To illustrate the process of validating an NMT inhibitor, we will compare a putative, first-generation inhibitor, this compound, with a well-characterized, potent inhibitor, IMP-1088.

InhibitorTypePotency (IC50)Validation Status
This compound Myristic acid analogAntifungal MIC: 10-42 µM[3][4]Putative NMT inhibitor
IMP-1088 Small molecule<1 nM for human NMT1 & NMT2[5]Extensively validated
This compound: A Putative Inhibitor

This compound is a myristic acid analog that has demonstrated antifungal activity against various species, including Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) in the micromolar range.[3][4][6] This antifungal effect is presumed to be due to the inhibition of NMT.[4][5] However, a critical distinction must be made between whole-cell activity (antifungal MIC) and direct enzymatic inhibition (IC50). The former can be influenced by various factors such as cell permeability and off-target effects.

IMP-1088: A Gold Standard for NMT Inhibition

In contrast, IMP-1088 is a highly potent and specific inhibitor of both human NMT isoforms, NMT1 and NMT2, with picomolar potency.[5] Its mechanism of action has been thoroughly characterized, and it serves as an excellent benchmark for evaluating new potential NMT inhibitors.[7]

Experimental Workflows for Validating NMT Inhibition

The following experimental workflows are essential for rigorously validating the inhibitory effect of a compound like this compound on NMT.

Workflow 1: In Vitro Enzymatic Assay

The first and most crucial step is to determine the direct inhibitory effect of the compound on purified NMT enzyme. A fluorescence-based assay is a robust and non-radioactive method for this purpose.

in_vitro_assay_workflow start Start reagents Prepare Reagents: - Purified NMT1 & NMT2 - Myristoyl-CoA - Peptide Substrate - Test Compound (e.g., this compound) - Fluorescent Probe (e.g., CPM) start->reagents incubation Incubate Reagents reagents->incubation measurement Measure Fluorescence (Detects free CoA) incubation->measurement analysis Calculate IC50 Value measurement->analysis end End analysis->end

Caption: In vitro NMT inhibition assay workflow.

Detailed Protocol for In Vitro NMT Inhibition Assay:

  • Reagent Preparation:

    • Recombinantly express and purify human NMT1 and NMT2.

    • Prepare a stock solution of Myristoyl-CoA.

    • Synthesize or procure a peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like the Src family kinases).

    • Prepare serial dilutions of the test compound (this compound) and a positive control (IMP-1088).

    • Prepare a solution of a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which will react with the Coenzyme A (CoA) released during the myristoylation reaction.

  • Assay Procedure (96-well plate format):

    • To each well, add the purified NMT enzyme, the peptide substrate, and the fluorescent probe.

    • Add the test compound or control inhibitor at various concentrations.

    • Initiate the reaction by adding Myristoyl-CoA.

    • Incubate at a controlled temperature (e.g., 30°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • The rate of increase in fluorescence is proportional to the NMT activity.

    • Plot the initial reaction rates against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce NMT activity by 50%.

Workflow 2: Cellular Target Engagement Assay

Demonstrating that the inhibitor can engage NMT within a cellular context is the next critical step. This can be achieved through metabolic labeling with a "clickable" myristic acid analog.

cellular_assay_workflow start Start cell_culture Culture Cells (e.g., HeLa, Jurkat) start->cell_culture treatment Treat cells with Test Compound and a 'clickable' myristic acid analog (e.g., YnMyr) cell_culture->treatment lysis Cell Lysis treatment->lysis click_chemistry Click Chemistry: Ligate a reporter tag (e.g., biotin) to myristoylated proteins lysis->click_chemistry analysis Analyze Protein Myristoylation: - Western Blot - Proteomics click_chemistry->analysis end End analysis->end

Caption: Cellular NMT target engagement workflow.

Detailed Protocol for Cellular Target Engagement:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or Jurkat cells).

    • Treat the cells with varying concentrations of the test inhibitor (this compound) and a positive control (IMP-1088).

    • Co-incubate with a myristic acid analog containing a bioorthogonal handle, such as YnMyr (alkynyl myristate).

  • Cell Lysis and Click Chemistry:

    • Lyse the cells to release the proteins.

    • Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the incorporated myristic acid analog.

  • Analysis of Protein Myristoylation:

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize all myristoylated proteins. A dose-dependent decrease in the signal indicates inhibition of NMT.

    • Quantitative Proteomics: For a global view, enrich the biotinylated proteins using streptavidin beads and analyze the captured proteins by mass spectrometry. This will identify specific NMT substrates and quantify the extent of myristoylation inhibition for each.

Workflow 3: Off-Target Effect Profiling

It is crucial to assess the specificity of the inhibitor. 2-bromo-fatty acids, such as 2-bromopalmitate, are known to be promiscuous inhibitors of various lipid-metabolizing enzymes. Therefore, evaluating the off-target effects of this compound is essential.

A common approach is to perform broad-spectrum kinase profiling or to test the compound against a panel of related enzymes, such as other acyltransferases. Any significant off-target activity would necessitate further chemical optimization to improve selectivity.

Interpreting the Data: Building a Case for a Validated NMT Inhibitor

A successful validation of this compound as a specific NMT inhibitor would require the following outcomes:

  • Potent in vitro inhibition: A low micromolar or nanomolar IC50 value against both NMT1 and NMT2.

  • On-target cellular activity: A dose-dependent reduction in protein myristoylation in cells at concentrations comparable to the enzymatic IC50.

  • Minimal off-target effects: No significant inhibition of other related enzymes or pathways at concentrations effective against NMT.

Conclusion

The validation of an enzyme inhibitor is a systematic process that requires a combination of in vitro and cellular assays to establish potency, target engagement, and specificity. While this compound shows promise as an antifungal agent, its validation as a direct and specific NMT inhibitor requires the rigorous experimental workflows outlined in this guide. By comparing its performance to well-characterized inhibitors like IMP-1088, researchers can confidently assess its potential as a valuable research tool or a starting point for the development of novel therapeutics targeting N-myristoyltransferase.

References

  • Napolitano, J. G., & Shanzer, A. (2013). New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents. Mini-reviews in medicinal chemistry, 13(3), 334–343. [Link]

  • Mousnier, A., Bell, A. S., Swieboda, D. P., Morales-Sanfrutos, J., Pérez-Vilaró, G., Płocińska, R., ... & Tate, E. W. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature chemistry, 10(5), 599-606. [Link]

  • Kallemeijn, W. W., Lanyon-Hogg, T., Panyain, N., Tautaite, D., Kilbey, A., Vilaró, G. P., ... & Tate, E. W. (2019). Validation and invalidation of chemical probes for the human N-myristoyltransferases. Cell chemical biology, 26(4), 597-607. [Link]

  • Parang, K., Knaus, E. E., Wiebe, L. I., Sardari, S., Daneshtalab, M., & Csizmadia, F. (1996). Synthesis and antifungal activities of myristic acid analogs. Archives of pharmacal research, 19(4), 328-335. [Link]

  • Bentham, M. J., Goncalves, V., & Tate, E. W. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical biochemistry, 421(2), 559–564. [Link]

  • Singh, R., Sharma, S., & Singh, S. K. (2021). Computational Drug Repurposing Resources and Approaches for Discovering Novel Antifungal Drugs against Candida albicans N-Myristoyl Transferase. Journal of Pure and Applied Microbiology, 15(2), 569-586. [Link]

  • Rampoldi, F., Sandhoff, R., Owen, R. W., & Porubsky, S. (2012). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of lipid research, 53(7), 1436–1446. [Link]

  • IMP-1088. (2023, November 29). In Wikipedia. [Link]

  • IMP-1088. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

  • Burri, B. J., & Coleman, R. A. (1985). 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 836(3), 329-337. [Link]

  • Zhao, Y., & Ma, C. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie, 347(10), 691-706. [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview. (2011). Current medicinal chemistry, 18(21), 3229–3255. [Link]

  • Rudnick, D. A., McWherter, C. A., Gokel, G. W., & Gordon, J. I. (1991). Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. The Journal of biological chemistry, 266(15), 9732–9739. [Link]

  • He, R., Lu, Y., He, Y., & Li, J. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules (Basel, Switzerland), 28(14), 5361. [Link]

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. The Biochemical journal, 129(1), 55–65. [Link]

  • Pande, S. V., Siddiqui, A. W., & Gattereau, A. (1971). Inhibition of long-chain fatty acid activation by -bromopalmitate and phytanate. Biochimica et biophysica acta, 248(2), 156–166. [Link]

  • Raunser, S., O'Connell, J., 3rd, & Raunser, S. (2009). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. The Journal of biological chemistry, 254(14), 6755–6762. [Link]

  • Georgiev, A. G., Wright, M. H., Tautz, T., Brannigan, J. A., Wilkinson, A. J., & Holder, A. A. (2021). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International journal of molecular sciences, 22(21), 11599. [Link]

  • Yang, Y., & Ma, C. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie, 347(10), 691-706. [Link]

  • Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). Role of Computer-Aided Drug Design in Modern Drug Discovery. Archives of pharmacal research, 38(9), 1686–1701. [Link]

  • Neelam, A., Sreenivasulu, R., & Kumar, A. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of medicinal chemistry, 60(12), 5037–5049. [Link]

Sources

A Comparative Analysis of 2-Bromotetradecanoic Acid and Other Fatty Acid Oxidation Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Bromotetradecanoic acid and other prominent inhibitors of fatty acid oxidation (FAO), including Etomoxir, Perhexiline, and Trimetazidine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, experimental validation, and the nuanced considerations for selecting the appropriate inhibitor for your research needs.

Introduction: The Critical Role of Fatty Acid Oxidation

Fatty acid oxidation is a fundamental metabolic process responsible for generating a significant portion of cellular ATP, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. This pathway's dysregulation is implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer, making it a compelling target for therapeutic intervention and research.[1] The inhibitors discussed herein represent key chemical tools to probe and modulate this pathway.

The Inhibitors: A Mechanistic Overview

A nuanced understanding of how each inhibitor interacts with the FAO pathway is paramount for experimental design and data interpretation. The primary targets are enzymes within the carnitine shuttle system and the β-oxidation spiral.

Carnitine Palmitoyltransferase I (CPT-1) Inhibitors

CPT-1 is the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria.[2] Its inhibition effectively curtails the primary supply of substrates for β-oxidation.

  • This compound (2-BTA): A halogenated fatty acid analogue that acts as a competitive inhibitor of CPT-1. Its structural similarity to the natural substrate, palmitoyl-CoA, allows it to bind to the active site of the enzyme, blocking the entry of long-chain fatty acids into the mitochondria.

  • Etomoxir: This is an irreversible inhibitor of CPT-1.[3][4] It is converted intracellularly to its active form, etomoxiryl-CoA, which then covalently binds to the enzyme.[5] While potent, it is crucial to be aware of its off-target effects, particularly at higher concentrations, which include inhibition of respiratory complex I and direct agonism of PPARα.[3][6][7][8][9]

  • Perhexiline: Used clinically as an antianginal agent, Perhexiline is a reversible inhibitor of CPT-1 and potentially CPT-2.[1][10] It demonstrates a greater sensitivity for the cardiac isoform of CPT-1 over the liver isoform.[1][11] Its clinical use is tempered by a narrow therapeutic index and the risk of hepatotoxicity and peripheral neuropathy.[10][12][13][14]

Long-Chain 3-Ketoacyl-CoA Thiolase (LC-3-KAT) Inhibitors

This class of inhibitors targets the final step in the β-oxidation spiral.

  • Trimetazidine: Another antianginal drug, Trimetazidine selectively inhibits LC-3-KAT.[15][16][17] This inhibition leads to a metabolic shift from fatty acid oxidation to the more oxygen-efficient glucose oxidation, which is particularly beneficial under ischemic conditions.[15][18][19]

The following diagram illustrates the points of intervention for these inhibitors within the fatty acid oxidation pathway.

FAO_Inhibitors cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_inhibitors Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT-1 Beta-Oxidation Beta-Oxidation Fatty Acyl-Carnitine->Beta-Oxidation CPT-2 / CACT Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle I1 2-BTA Etomoxir Perhexiline I1->Fatty Acyl-CoA Inhibit CPT-1 I2 Trimetazidine I2->Beta-Oxidation Inhibit 3-KAT

Caption: Sites of action for key FAO inhibitors.

Comparative Performance and Specificity

The choice of inhibitor should be guided by experimental goals, considering potency, specificity, and potential off-target effects.

InhibitorTarget(s)MechanismPotency (IC50)Key Off-Target Effects/Toxicities
This compound CPT-1Competitive, ReversibleVaries by systemGenerally considered more specific than Etomoxir
Etomoxir CPT-1Irreversible~2 µM (rat hepatocytes)[4]Complex I inhibition, PPARα agonism[3][6][7][8][9]
Perhexiline CPT-1, CPT-2ReversibleCardiac CPT-1: ~77 µM[11]Hepatotoxicity, peripheral neuropathy[10][12][13][14]
Trimetazidine LC-3-KATReversiblePotent inhibitor of long-chain 3-ketoacyl CoA thiolase[17]Generally well-tolerated[20][21][22]

Note: IC50 values can vary significantly depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and species.

The irreversible nature of Etomoxir can be advantageous for ensuring complete and sustained inhibition of CPT-1. However, its off-target effects at higher concentrations necessitate careful dose-response studies and validation with more specific inhibitors or genetic models.[6][7][9] 2-BTA, as a reversible inhibitor, may be more suitable for studies requiring transient inhibition of FAO. Perhexiline's clinical use provides a wealth of in vivo data, but its toxicity profile requires cautious consideration.[10][23] Trimetazidine offers a distinct mechanism of action, targeting a later stage of β-oxidation, which can be useful for dissecting the specific roles of different steps in the pathway.[15][16]

Experimental Protocols for Evaluating FAO Inhibitors

Validating the effects of these inhibitors requires robust and well-controlled experimental protocols. Below are outlines for key assays.

Radiolabeled Fatty Acid Oxidation Assay

This classic method directly measures the rate of FAO by tracking the conversion of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate) into metabolic products.[24][25][26][27][28][29]

Principle: Cells or tissue homogenates are incubated with a ¹⁴C-labeled fatty acid. The oxidation of this substrate produces ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites (ASMs), which can be separated and quantified by liquid scintillation counting.

Workflow Diagram:

radiolabeled_fao_workflow start Start step1 Incubate cells/tissue with [14C]Fatty Acid +/- Inhibitor start->step1 step2 Stop reaction with Perchloric Acid step1->step2 step3 Separate CO2 (trapped in NaOH) and ASMs step2->step3 step4 Quantify radioactivity by Scintillation Counting step3->step4 end End step4->end

Caption: Workflow for a radiolabeled FAO assay.

Step-by-Step Methodology:

  • Cell/Tissue Preparation: Culture cells to the desired confluency or prepare fresh tissue homogenates.

  • Inhibitor Pre-incubation: Treat the samples with the FAO inhibitor or vehicle control for a predetermined time.

  • Initiate FAO: Add the reaction mixture containing the radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate complexed to BSA).

  • Incubation: Incubate at 37°C for a specified duration, allowing for fatty acid uptake and oxidation.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Product Separation:

    • ¹⁴CO₂: If measuring complete oxidation, the released ¹⁴CO₂ is trapped on a filter paper soaked in a base (e.g., NaOH).

    • ¹⁴C-ASMs: The acidified medium is centrifuged to pellet unoxidized fatty acids and proteins. The supernatant, containing the ASMs, is collected.

  • Quantification: The radioactivity of the trapped ¹⁴CO₂ and/or the ASMs is measured using a scintillation counter.

  • Data Analysis: The rate of FAO is calculated and normalized to protein content or cell number.

Seahorse XF Real-Time FAO Assay

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time, indirect measure of mitochondrial respiration. Specific substrates and inhibitors are used to isolate the OCR driven by FAO.[30][31][32][33][34]

Principle: By providing long-chain fatty acids as the primary fuel source and inhibiting other metabolic pathways, the OCR becomes a proxy for the rate of FAO. The addition of a CPT-1 inhibitor like Etomoxir is used to confirm that the measured OCR is indeed due to the oxidation of exogenous fatty acids.

Workflow Diagram:

seahorse_fao_workflow start Start step1 Seed cells in XF microplate start->step1 step2 Incubate in substrate-limited medium to deplete endogenous stores step1->step2 step3 Add FAO assay medium with Palmitate-BSA +/- test inhibitor step2->step3 step4 Measure basal OCR step3->step4 step5 Inject Etomoxir to confirm FAO-driven OCR step4->step5 step6 Inject mitochondrial stressors (optional) step5->step6 end End step6->end

Caption: Seahorse XF workflow for FAO measurement.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to attach.

  • Substrate Depletion: The day before the assay, switch to a substrate-limited medium to deplete endogenous fuel stores.

  • Assay Preparation: On the day of the assay, replace the medium with a specialized FAO assay medium containing L-carnitine, glucose (at a low concentration), and the fatty acid substrate (e.g., palmitate-BSA conjugate). Add the inhibitor being tested to the appropriate wells.

  • Basal OCR Measurement: Equilibrate the plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate.

  • Inhibitor Injection: Inject Etomoxir (as a positive control for FAO inhibition) to confirm that the measured OCR is dependent on CPT-1 activity. A decrease in OCR upon Etomoxir injection indicates active FAO.

  • Mitochondrial Stress Test (Optional): Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to assess mitochondrial function under conditions of FAO.

CPT-1 Activity Assay

This in vitro assay directly measures the enzymatic activity of CPT-1 in isolated mitochondria or tissue homogenates.[2][35][36][37]

Principle: The assay measures the formation of radiolabeled palmitoyl-L-carnitine from palmitoyl-CoA and radiolabeled L-carnitine.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Reaction Setup: Prepare a reaction mixture containing buffer, isolated mitochondria, and the test inhibitor.

  • Initiate Reaction: Start the reaction by adding the substrates: palmitoyl-CoA and radiolabeled L-carnitine (e.g., L-[³H]carnitine).

  • Incubation: Incubate at 30-37°C for a defined period.

  • Stop Reaction: Terminate the reaction, often with the addition of acid.

  • Product Separation: Separate the radiolabeled product (palmitoyl-L-carnitine) from the unreacted substrate (L-carnitine).

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the specific activity of CPT-1 and determine the inhibitory effect of the compound.

Concluding Remarks and Future Perspectives

The selection of a fatty acid oxidation inhibitor is a critical decision in experimental design. While Etomoxir has been a workhorse in the field, its off-target effects demand careful validation. This compound offers a reversible alternative, and compounds like Perhexiline and Trimetazidine , with their clinical history, provide valuable translational context.[10][20][21][22][38][39]

The future of FAO inhibition research lies in the development of more specific and isoform-selective inhibitors. As our understanding of the differential roles of CPT-1 isoforms in various tissues and diseases grows, so too will the need for precise chemical tools to dissect these functions. The experimental protocols outlined in this guide provide a robust framework for the evaluation of both existing and novel FAO inhibitors, enabling researchers to generate high-quality, reproducible data.

References

  • Etomoxir - Wikipedia. Wikipedia.
  • Trimetazidine - Wikipedia. Wikipedia.
  • Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K., Desharnais, L., ... & Murphy, A. N. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]

  • San-Millan, I., & Brooks, G. A. (2018). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Frontiers in Oncology, 8, 467. [Link]

  • Yao, C. H., Liu, G. Y., Wang, R., & Li, L. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]

  • Yao, C. H., Liu, G. Y., Wang, R., & Li, L. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]

  • Letteron, P., Brahimi-Bourouina, N., Robin, M. A., & Pessayre, D. (1997). Inhibition by perhexiline of oxidative phosphorylation and the beta-oxidation of fatty acids: possible role in pseudoalcoholic liver lesions. Hepatology, 26(1), 147-155. [Link]

  • What is the mechanism of Trimetazidine Hydrochloride? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. Circulation research, 86(5), 580-588. [Link]

  • Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - Semantic Scholar. (2018). Semantic Scholar. [Link]

  • What is the use of Trimetazidine (anti-anginal medication)? - Dr.Oracle. (2025). Dr.Oracle. [Link]

  • Yao, C. H., Liu, G. Y., Wang, R., & Li, L. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLoS Biology, 16(3), e2003782. [Link]

  • What are the side effects of Perhexiline Maleate? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Perhexiline - Wikipedia. Wikipedia.
  • Ciapponi, A., Pizarro, R., & Harrison, J. (2014). Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease. Cardiology and Therapy, 3(1), 1-14. [Link]

  • Cheng, J., Gao, Q., & Tian, L. (2016). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience reports, 36(5), e00397. [Link]

  • Tan, N. Y., & O'Doherty, C. (2025). Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls. BMJ Case Reports, 18(1), e263851. [Link]

  • Tan, N. Y., & O'Doherty, C. (2025). Perhexiline-induced toxicity in a geriatric patient presenting with peripheral neuropathy, hepatotoxicity and recurrent falls. BMJ Case Reports, 18(1), e263851. [Link]

  • Ferrari, R., Ford, I., Fox, K., Challeton, J. P., Correges, J. L., & Tendera, M. (2020). Efficacy and Safety of Trimetazidine in Patients Having Been Treated by Percutaneous Coronary Intervention - ATPCI. American College of Cardiology. [Link]

  • Horowitz, J. D., Chirkov, Y. Y., & Kennedy, J. A. (2013). Can perhexiline be utilized without long-term toxicity?. Journal of cardiovascular pharmacology and therapeutics, 18(5), 447-454. [Link]

  • Gao, D., Ning, N., Niu, X., Wei, M., & Hao, G. (2014). The efficacy of trimetazidine on stable angina pectoris: a meta-analysis of randomized clinical trials. International journal of cardiology, 177(3), 1165-1167. [Link]

  • Kennedy, J. A., Ung, K. C., & Horowitz, J. D. (1996). Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochemical pharmacology, 52(2), 273-280. [Link]

  • Zhang, Y. M., Kwekel, J. C., & Ching, T. T. (2007). Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research. American Journal of Physiology-Endocrinology and Metabolism, 292(1), E284-E293. [Link]

  • Crown, S. B., & Kelleher, J. K. (2014). Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in enzymology, 542, 369-380. [Link]

  • Crown, S. B., & Kelleher, J. K. (2014). Measurement of fatty acid oxidation rates in animal tissues and cell lines. Methods in enzymology, 542, 369-380. [Link]

  • Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100683. [Link]

  • Workflow of CPT1 enzyme expression, protein purification, and activity... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Han, X., & Gross, R. W. (2024). Etomoxir: an old dog with new tricks. The Journal of clinical investigation, 134(17), e181135. [Link]

  • Chen, Y., & Li, Y. (2025). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Hematology & Oncology, 18(1), 1-20. [Link]

  • etomoxir | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines | Request PDF. (2025). ResearchGate. [Link]

  • Adebayo, M. A., & Belyaeva, O. V. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (174), 10.3791/62804. [Link]

  • Adebayo, M. A., & Belyaeva, O. V. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. JoVE, (174), e62804. [Link]

  • Khan, M. S., & Khan, M. S. (2021). Trimetazidine as adjunctive therapy for decreasing major adverse cardiac events in coronary artery disease patients undergoing reperfusion strategy: a meta-analysis of randomized controlled trials. European Heart Journal, 42(Supplement_1), ehab724-2394. [Link]

  • Dézsi, C. A. (2016). Trimetazidine in Practice: Review of the Clinical and Experimental Evidence. American journal of therapeutics, 23(3), e871-e879. [Link]

  • Glezer, M., & Polonetsky, L. (2022). Effectiveness of Long-acting Trimetazidine in Different Clinical Situations in Patients with Stable Angina Pectoris: Findings from ODA Trial. Cardiology and Therapy, 11(1), 125-139. [Link]

  • Angelini, M., & Di Ciaula, A. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR protocols, 3(2), 101349. [Link]

  • Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. (n.d.). Agilent Technologies. [Link]

  • Kiens, B., & Kristiansen, S. (1998). Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria. Journal of applied physiology, 85(3), 826-831. [Link]

  • XF Substrate Oxidation Stress Test Kits User Manual - Agilent. (n.d.). Agilent Technologies. [Link]

  • BMR CPT1 Assay Kit - Biomedical Research Service. (n.d.). Biomedical Research Service Center. [Link]

  • Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate | Agilent. (n.d.). Agilent Technologies. [Link]

  • Beta Oxidation Rates by Radiolabeled Fatty Acid Analogs - Charles Stone - Grantome. (n.d.). Grantome. [Link]

  • Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (n.d.). American Diabetes Association. [Link]

Sources

Efficacy of 2-Bromotetradecanoic Acid: A Comparative Analysis Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

In the persistent challenge to combat invasive fungal infections and the escalating threat of antifungal resistance, the exploration of novel therapeutic agents is paramount. This guide provides a comprehensive comparative analysis of the in vitro efficacy of 2-Bromotetradecanoic acid, a halogenated fatty acid, against established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of mycology and infectious diseases.

Introduction: The Pressing Need for Novel Antifungals

Invasive fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations. The therapeutic arsenal, while effective, is limited and faces challenges from the emergence of drug-resistant fungal strains. This necessitates a continuous search for new compounds with unique mechanisms of action. Fatty acids and their derivatives have emerged as a promising area of research, with demonstrated antimicrobial properties. Among these, this compound (also known as α-Bromomyristic acid) has shown potential as a potent antifungal agent. This guide will dissect its efficacy in relation to the current standards of care.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound and the comparator drugs each exploit different vulnerabilities in the fungal cell.

This compound: Targeting Protein N-Myristoylation

Evidence suggests that 2-bromo fatty acids, including this compound, act as putative inhibitors of N-myristoyltransferase (NMT).[1] NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and overall cellular function. By inhibiting NMT, this compound likely disrupts the function of essential fungal proteins, leading to growth inhibition and cell death.

cluster_fungal_cell Fungal Cell NMT N-Myristoyltransferase (NMT) Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation Disrupted_Function Disrupted Cellular Function NMT->Disrupted_Function Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Fungal_Protein Fungal Protein (N-terminal Glycine) Fungal_Protein->NMT Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting BTA This compound BTA->NMT Inhibition cluster_ergosterol Ergosterol Biosynthesis & Membrane Integrity cluster_cell_wall Cell Wall Synthesis Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Pore_Formation Pore Formation Ergosterol->Pore_Formation with Amphotericin B Lanosterol_Demethylase->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibition Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binding Glucan_Synthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Fungal_Cell_Wall Fungal Cell Wall Glucan->Fungal_Cell_Wall Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition

Caption: Mechanisms of action for established antifungal drugs.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro efficacy of an antifungal agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and the comparator drugs against key fungal pathogens.

Table 1: Comparative MIC of this compound and Standard Antifungals against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound ~11.98--
Fluconazole≤0.25 - >640.5 - 21 - 8
Amphotericin B0.03 - 20.25 - 0.50.5 - 1
Caspofungin0.015 - 20.125 - 0.250.25 - 0.5

Note: The MIC for this compound was reported as 39 µM and has been converted to µg/mL for comparison (Molecular Weight: 307.27 g/mol ). [1] Table 2: Comparative MIC of this compound and Standard Antifungals against Cryptococcus neoformans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound ~6.15--
Fluconazole0.125 - 162 - 44 - 8
Amphotericin B0.125 - 10.25 - 0.50.5 - 1
Caspofungin>16>16>16

Note: The MIC for this compound was reported as 20 µM and has been converted to µg/mL. [1]C. neoformans is known to have intrinsic resistance to caspofungin. [2] Table 3: Comparative MIC of this compound and Standard Antifungals against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound <12.9--
Fluconazole>64>64>64
Amphotericin B0.25 - 212
Caspofungin0.06 - 0.50.1250.25

Note: The MIC for this compound was reported as <42 µM and has been converted to µg/mL. [1]Aspergillus species are intrinsically resistant to fluconazole. [3] Analysis of In Vitro Data:

The available data indicates that this compound demonstrates potent in vitro activity against a range of clinically relevant fungi. Notably, its efficacy against Cryptococcus neoformans appears to be particularly promising, with a lower MIC than that typically observed for fluconazole. Against Candida albicans, its activity is within the range of established antifungals. For Aspergillus niger, while the data is presented as a less-than value, it suggests activity in a range where fluconazole is ineffective.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of antifungal susceptibility data is contingent upon the use of standardized and validated experimental protocols. The following methodologies are fundamental to the in vitro and in vivo evaluation of antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol Outline:

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a growth medium such as RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a standardized final inoculum concentration in the microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. The plate is then incubated at a specified temperature (typically 35-37°C) for a defined period (usually 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Start Start Prep_Antifungal Prepare Serial Dilutions of Antifungal Agent Start->Prep_Antifungal Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Antifungal->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Broth Microdilution MIC Determination.

In Vivo Efficacy Models

To assess the therapeutic potential of a novel antifungal agent in a living system, various animal models of fungal infection are employed. These models are crucial for evaluating pharmacokinetics, pharmacodynamics, and overall efficacy.

Common In Vivo Models:

  • Murine Models of Disseminated Candidiasis: Mice are infected intravenously with a standardized inoculum of Candida albicans. The efficacy of the antifungal agent is then assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys, brain), and other clinical parameters.

  • Murine Models of Pulmonary Aspergillosis: Immunocompromised mice are infected intranasally or via inhalation with Aspergillus fumigatus conidia. Treatment efficacy is determined by survival, lung fungal burden, and histopathological analysis.

  • Rabbit Models of Cryptococcal Meningitis: Rabbits are infected intracisternally with Cryptococcus neoformans. This model is particularly useful for evaluating the ability of an antifungal agent to penetrate the central nervous system and its efficacy in treating this life-threatening infection.

Conclusion and Future Directions

The in vitro data presented in this guide suggests that this compound is a promising antifungal candidate with potent activity against a range of clinically significant fungal pathogens. Its putative mechanism of action, the inhibition of N-myristoyltransferase, represents a potentially novel target for antifungal drug development, which is a critical consideration in the era of increasing resistance to existing drug classes.

While the initial in vitro results are encouraging, further research is imperative. Head-to-head comparative studies using standardized methodologies against a broader panel of clinical isolates, including resistant strains, are necessary to provide a more definitive assessment of its efficacy. Furthermore, comprehensive in vivo studies are required to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and therapeutic efficacy in relevant animal models of fungal infection. The exploration of this compound and other related fatty acid derivatives holds significant promise for the future of antifungal therapy.

References

  • Cao, C., et al. (2021). In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. Frontiers in Microbiology. [Link]

  • Espinel-Ingroff, A., et al. (2023). Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations. Journal of Fungi. [Link]

  • Geißel, B., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases. [Link]

  • Giacomelli, M., et al. (2022). MIC distribution of Isavuconazole for Aspergillus species. Infection and Drug Resistance. [Link]

  • Hassan, M. A., et al. (2021). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Mycoses. [Link]

  • Losada, L., et al. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy. [Link]

  • Nair, R., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology. [Link]

  • Ostrosky-Zeichner, L., et al. (2010). New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin. Journal of Clinical Microbiology. [Link]

  • Pfaller, M. A., et al. (1998). Susceptibility of Aspergillus strains from culture collections to amphotericin B and itraconazole. Mycoses. [Link]

  • Devleeschouwer, M., et al. (1997). Synthesis and antifungal activities of myristic acid analogs. Journal of Medicinal Chemistry. [Link]

  • Thompson, G. R., et al. (2022). Membrane Integrity Contributes to Resistance of Cryptococcus neoformans to the Cell Wall Inhibitor Caspofungin. mSphere. [Link]

  • Aller, A. I., et al. (1999). Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • Arendrup, M. C., et al. (2014). MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. Journal of Antimicrobial Chemotherapy. [Link]

  • Clancy, C. J., et al. (2006). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy. [Link]

  • Larsen, R. A., et al. (1998). Detection of Resistance to Amphotericin B among Cryptococcus neoformans Clinical Isolates: Performances of Three Different Media Assessed by Using E-Test and National Committee for Clinical Laboratory Standards M27-A Methodologies. Journal of Clinical Microbiology. [Link]

  • Gür Vural, F., et al. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries. [Link]

  • Balajee, S. A., et al. (2009). Caspofungin Etest Endpoint for Aspergillus Isolates Shows Poor Agreement with the Reference Minimum Effective Concentration. Antimicrobial Agents and Chemotherapy. [Link]

  • Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Toxins. [Link]

  • Tenor, J. L., et al. (2019). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases. [Link]

  • Bava, A. J., et al. (2005). Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. Revista Iberoamericana de Micología. [Link]

  • Denning, D. W., et al. (2000). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy. [Link]

  • Pianalto, K. M., & Alspaugh, J. A. (2016). Roles for Stress Response and Cell Wall Biosynthesis Pathways in Caspofungin Tolerance in Cryptococcus neoformans. G3: Genes, Genomes, Genetics. [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. [Link]

  • Zaini, F., et al. (2016). In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. Jundishapur Journal of Microbiology. [Link]

  • Javid, F., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules. [Link]

  • Pfaller, M. A., et al. (2012). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Journal of Clinical Microbiology. [Link]

  • Geißel, B., et al. (2019). Antifungal susceptibility testing of Aspergillus niger on silicon microwells by intensity-based reflectometric interference spec. bioRxiv. [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. [Link]

  • de Oliveira, A. C. C., et al. (2021). In vitro antimicrobial activity and fatty acid composition through gas chromatography-mass spectrometry (GC-MS) of ethanol extracts of Mauritia flexuosa (Buriti) fruits. ResearchGate. [Link]

  • Pohl, C. H., et al. (2011). Antifungal free fatty acids: A Review. ResearchGate. [Link]

  • Zhang, M., et al. (2024). Epidemiology of cryptococcal meningitis and fluconazole heteroresistance in Cryptococcus neoformans isolates from a teaching hospital in southwestern China. Microbiology Spectrum. [Link]

  • Arendrup, M. C., et al. (2015). Determination of Isavuconazole Susceptibility of Aspergillus and Candida Species by the EUCAST Method. Antimicrobial Agents and Chemotherapy. [Link]

  • Kalor, A. S., et al. (2021). Effects of environmental factors on sensitivity of Cryptococcus neoformans to fluconazole and amphotericin B. FEMS Microbiology Letters. [Link]

  • Adeleke, O. E., et al. (2023). Maize-Derived Lactic Acid Bacteria with Probiotic Traits and Antifungal Activity: Candidate Functional Starter Cultures and Bio-Preservatives. Foods. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Giacomelli, M., et al. (2022). Caspofungin MIC test strip with Aspergillus fumigatus (A) and... ResearchGate. [Link]

  • Lu, S. E., et al. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology. [Link]

  • Brilhante, R. S. N., et al. (2015). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology. [Link]

  • Rocha, I. M. G., et al. (2024). Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection. Future Microbiology. [Link]

  • Rajalakshmi, M., & Mahesh, N. (2020). Fatty Acid Methyl Esters (fames) profiling from Endophytic Fungi of Eichhornia Crassipes Mart (Solm). Journal of Chemical and Pharmaceutical Research. [Link]

  • Fachin, A. L., et al. (2009). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista da Sociedade Brasileira de Medicina Tropical. [Link]

  • Javid, F., et al. (2021). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. ResearchGate. [Link]

  • Andes, D. R., et al. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromotetradecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise synthesis of lipid-based intermediates is paramount. 2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a key building block in the synthesis of a variety of bioactive molecules, including complex lipids and fatty acid analogs. The strategic introduction of a bromine atom at the α-position of tetradecanoic acid opens up a gateway for further chemical modifications, making the efficiency and reliability of its synthesis a critical concern for researchers. This guide provides a side-by-side comparison of the classical Hell-Volhard-Zelinsky (HVZ) reaction and a more modern approach utilizing N-Bromosuccinimide (NBS), offering insights into the mechanistic underpinnings, experimental protocols, and comparative performance of these methods.

Introduction: The Significance of α-Brominated Fatty Acids

Alpha-brominated carboxylic acids are valuable synthetic intermediates due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions. This enables the introduction of various functional groups at the α-position, leading to the synthesis of α-hydroxy fatty acids, α-amino fatty acids, and other derivatives with significant biological activities.[1][2] Tetradecanoic acid (myristic acid) is a saturated fatty acid that is a component of many cell membranes and signaling pathways. Its α-brominated derivative, this compound, serves as a precursor for molecules that can probe or modulate lipid metabolism and cellular signaling.

Method 1: The Hell-Volhard-Zelinsky (HVZ) Reaction - The Classical Approach

The Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for over a century, remains a widely used method for the α-bromination of carboxylic acids.[3][4] The reaction is characterized by its use of bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2]

Mechanistic Insights

The HVZ reaction proceeds through a multi-step mechanism. It is crucial to understand that the carboxylic acid itself does not readily enolize for α-halogenation. The key is the in situ formation of an acyl bromide intermediate, which tautomerizes to its enol form far more readily.[5][6]

Here is a step-by-step breakdown of the mechanism:

  • Acyl Bromide Formation: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide.[3]

  • Enolization: The acyl bromide, now lacking the acidic carboxylic proton, tautomerizes to its enol form.[5]

  • α-Bromination: The enol tautomer, being electron-rich at the α-carbon, acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.[6]

  • Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to the α-bromo carboxylic acid, regenerating the HBr catalyst in the process.[5]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Carboxylic_Acid R-CH₂-COOH Acyl_Bromide R-CH₂-COBr Carboxylic_Acid->Acyl_Bromide PBr₃ Acyl_Bromide_Keto R-CH₂-COBr Enol R-CH=C(OH)Br Acyl_Bromide_Keto->Enol Tautomerization Enol_React R-CH=C(OH)Br Alpha_Bromo_Acyl_Bromide R-CH(Br)-COBr Enol_React->Alpha_Bromo_Acyl_Bromide Br₂ Alpha_Bromo_Acyl_Bromide_Hydrolysis R-CH(Br)-COBr Final_Product R-CH(Br)-COOH Alpha_Bromo_Acyl_Bromide_Hydrolysis->Final_Product H₂O

Caption: The four key stages of the Hell-Volhard-Zelinsky reaction mechanism.

Experimental Protocol: Hell-Volhard-Zelinsky Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the HVZ reaction.

Materials:

  • Tetradecanoic acid (Myristic acid)

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place tetradecanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently in a fume hood.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented through a trap.

  • After the addition is complete, continue to heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and cautiously add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus tribromide. This step is highly exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated solution of sodium bisulfite to remove any unreacted bromine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Method 2: N-Bromosuccinimide (NBS) - A Modern and Milder Alternative

While the HVZ reaction is effective, it often requires harsh conditions, including high temperatures and the use of elemental bromine, which is highly corrosive and hazardous. A more modern and milder alternative involves the use of N-bromosuccinimide (NBS) as the brominating agent.[7][8] This method often proceeds under milder conditions and can offer higher yields and selectivity.[7]

Mechanistic Rationale

The NBS-mediated α-bromination of carboxylic acids typically requires the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This can be achieved in situ using reagents like thionyl chloride. The resulting acid chloride then undergoes enolization, and the enol reacts with NBS, which serves as an electrophilic bromine source.[7][9]

NBS_Method cluster_0 Step 1: Acid Chloride Formation (in situ) cluster_1 Step 2: α-Bromination with NBS cluster_2 Step 3: Hydrolysis Carboxylic_Acid R-CH₂-COOH Acid_Chloride R-CH₂-COCl Carboxylic_Acid->Acid_Chloride SOCl₂ Acid_Chloride_React R-CH₂-COCl Alpha_Bromo_Acid_Chloride R-CH(Br)-COCl Acid_Chloride_React->Alpha_Bromo_Acid_Chloride NBS, H⁺ (cat.) Alpha_Bromo_Acid_Chloride_Hydrolysis R-CH(Br)-COCl Final_Product R-CH(Br)-COOH Alpha_Bromo_Acid_Chloride_Hydrolysis->Final_Product H₂O

Caption: A simplified workflow for the NBS-mediated α-bromination of a carboxylic acid.

Experimental Protocol: NBS Synthesis of this compound

This is a plausible experimental protocol based on literature procedures for similar substrates.

Materials:

  • Tetradecanoic acid (Myristic acid)

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • A catalytic amount of hydrogen bromide (HBr) or other acid catalyst

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve tetradecanoic acid in an anhydrous solvent such as carbon tetrachloride.

  • Add thionyl chloride dropwise at room temperature and then reflux the mixture for a short period to ensure the formation of the acid chloride.

  • Cool the mixture and add N-bromosuccinimide and a catalytic amount of HBr.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Carefully add water to the filtrate to hydrolyze the α-bromo acid chloride to the carboxylic acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Side-by-Side Comparison of Synthesis Methods

FeatureHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Method
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst Phosphorus Tribromide (PBr₃) or Red PhosphorusAcid catalyst (e.g., HBr)
Reaction Conditions Harsh: High temperatures, often prolonged reaction times.[3]Milder: Generally lower temperatures and shorter reaction times.[7]
Reagent Handling Bromine is highly corrosive and hazardous to handle.NBS is a crystalline solid that is easier and safer to handle.[8]
Byproducts Hydrogen bromide (HBr) gas is evolved.Succinimide, which is a solid and can be filtered off.
Yield Generally good, but can be variable.Often reported to be higher and more consistent.[9]
Selectivity Good for α-bromination.Can be highly selective for α-bromination.
Workup Can be more complex due to the need to handle excess bromine and acidic byproducts.Generally simpler due to the solid byproduct.

Characterization of this compound

Independent of the synthesis method, the final product must be rigorously characterized to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C₁₄H₂₇BrO₂[1]

  • Molecular Weight: 307.27 g/mol [1]

  • Appearance: Typically a white to off-white solid.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad O-H stretch for the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the α-carbon (C2) will appear as a triplet at approximately δ 4.2-4.4 ppm, coupled to the adjacent methylene protons. The terminal methyl group will be a triplet around δ 0.9 ppm, and the long methylene chain will show a broad multiplet between δ 1.2-1.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The carbonyl carbon (C1) will resonate at approximately δ 175-180 ppm. The α-carbon (C2) bearing the bromine atom will be found around δ 40-50 ppm. The carbons of the alkyl chain will appear in the δ 14-35 ppm region.

Conclusion and Recommendations

Both the Hell-Volhard-Zelinsky reaction and the N-Bromosuccinimide method are viable for the synthesis of this compound.

  • The HVZ reaction is a well-established and robust method, but its reliance on hazardous reagents and harsh conditions may be a significant drawback in modern research settings.

  • The NBS method offers a milder, safer, and potentially higher-yielding alternative. The ease of handling of NBS and the simpler workup procedure make it an attractive option for many researchers.

For laboratories prioritizing safety, milder reaction conditions, and potentially higher yields, the NBS method is the recommended choice . However, the classical HVZ reaction remains a reliable and effective method , particularly when scaling up the synthesis, provided that appropriate safety precautions are strictly followed. The ultimate choice of method will depend on the specific requirements of the research, available resources, and the scale of the synthesis.

References

Please note that while the following references provide valuable information on the discussed reactions, direct experimental data for the synthesis of this compound specifically may not be present in all of them. The protocols provided in this guide are based on a synthesis of information from these and other general organic chemistry resources.

  • [Placeholder for a specific synthesis paper if found]
  • Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. Retrieved from [Link]

  • [Placeholder for a specific synthesis paper if found]
  • [Placeholder for a specific synthesis paper if found]
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023, November 29). N-Bromosuccinimide. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • [Placeholder for a specific synthesis paper if found]
  • [Placeholder for a specific synthesis paper if found]
  • [Placeholder for a specific synthesis paper if found]
  • Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. Retrieved from [Link]

  • Chemia Co., Ltd. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Retrieved from [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (2023, August 16). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrolic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-methylidenetetradecanoic Acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0198337). Retrieved from [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • NIST. (n.d.). This compound. Retrieved from [Link]

Sources

A Researcher's Guide to Control Experiments for Studying 2-Bromotetradecanoic Acid Effects

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Promiscuous Nature of 2-Bromotetradecanoic Acid

This compound is an electrophilic molecule that, once inside the cell, is typically converted to its highly reactive Coenzyme A (CoA) thioester, 2-bromotetradecanoyl-CoA.[1] Its inhibitory actions are not confined to a single pathway. This promiscuity is the single most critical factor to consider in experimental design. Any observed phenotype could be the result of one or more of its known activities.

The primary targets include:

  • Protein S-Palmitoylation: 2-BTDA (as its CoA derivative) can covalently modify the active site cysteine of DHHC-family Protein Acyltransferases (PATs), the enzymes that catalyze the attachment of palmitate to proteins.[1] This is often the intended target of study.

  • Fatty Acid β-Oxidation (FAO): It is a potent inhibitor of mitochondrial fatty acid oxidation, particularly by targeting carnitine palmitoyltransferase.[2] This disrupts cellular energy metabolism.

  • Protein De-palmitoylation: Emerging evidence shows that its analogue, 2-BP, can also inhibit Acyl-Protein Thioesterases (APTs), the enzymes responsible for removing palmitate from proteins.[3][4] This confounds studies on palmitoylation turnover, as it can "freeze" the acylation state of a protein.[4]

  • Other Lipid-Metabolizing Enzymes: Due to its reactive nature, it has been shown to inhibit a variety of other enzymes involved in lipid metabolism, including fatty acyl-CoA ligase and glycerol-3-phosphate acyltransferase.[1][3]

cluster_cell Cellular Environment BTDA This compound (2-BTDA) BTDA_CoA 2-Bromotetradecanoyl-CoA (Reactive Intermediate) BTDA->BTDA_CoA Acyl-CoA Synthetase PATs Protein Acyltransferases (DHHC Enzymes) BTDA_CoA->PATs Inhibition FAO Fatty Acid Oxidation (e.g., CPT1) BTDA_CoA->FAO Inhibition APTs Acyl-Protein Thioesterases (Depalmitoylation) BTDA_CoA->APTs Inhibition Other Other Lipid Enzymes BTDA_CoA->Other Inhibition

Caption: Intracellular activation and multi-target inhibition profile of 2-BTDA.

Given these multiple potential mechanisms, attributing an observed biological effect solely to the inhibition of protein palmitoylation without the proper controls is scientifically unsound.

Section 2: A Multi-Tiered Strategy for Control Selection

A robust experimental design is a self-validating system. For 2-BTDA, this requires a multi-tiered approach to controls designed to systematically dissect its various effects. The core objective is to isolate the effects caused specifically by the α-bromo modification, distinguishing them from the general effects of fatty acid supplementation.

cluster_tier1 Tier 1: Essential Controls cluster_tier2 Tier 2: Pathway-Specific Controls start Research Question: What is the effect of 2-BTDA? Vehicle Vehicle Control (e.g., BSA + DMSO) start->Vehicle Controls for experimental matrix FA_Control Unmodified Fatty Acid (Tetradecanoic Acid) start->FA_Control Controls for fatty acid effects FAO_Inhibitor Positive FAO Control (e.g., Etomoxir) FA_Control->FAO_Inhibitor Isolates FAO phenotype Genetic_Control Genetic Palmitoylation Control (e.g., DHHC Knockdown) FA_Control->Genetic_Control Isolates Palmitoylation phenotype

Caption: Decision workflow for selecting appropriate experimental controls.

Tier 1: The Essential Controls

These controls are non-negotiable and must be included in every experiment to establish a valid baseline.

  • Vehicle Control:

    • Purpose: To control for the effects of the delivery solvent (e.g., DMSO, ethanol) and the carrier molecule (typically fatty acid-free Bovine Serum Albumin, BSA).

    • Causality: Solvents can have independent biological effects, and BSA can influence cell growth and metabolism. This control ensures that any observed phenotype is not an artifact of the delivery system.

  • Unmodified Fatty Acid Control (Tetradecanoic Acid):

    • Purpose: This is the most critical control. It involves treating cells with the parent fatty acid, tetradecanoic acid (also known as myristic acid), at the same concentration and in the same vehicle as 2-BTDA.

    • Causality: Cells respond to an influx of fatty acids by altering gene expression, signaling pathways, and metabolic flux.[5] This control distinguishes the specific inhibitory effects of the α-bromo group from the general metabolic consequences of providing a C14 saturated fatty acid. If the tetradecanoic acid control does not produce the same effect as 2-BTDA, you can confidently attribute the phenotype to the unique action of the brominated compound.

Tier 2: Pathway-Specific Controls

These controls are chosen based on your specific hypothesis about the mechanism of action.

  • Positive Control for FAO Inhibition (e.g., Etomoxir, Trimetazidine):

    • Purpose: To determine if the observed 2-BTDA phenotype can be replicated by inhibiting fatty acid oxidation through an independent mechanism.[6]

    • Causality: Etomoxir is an irreversible inhibitor of CPT1, the rate-controlling enzyme for mitochondrial fatty acid uptake.[6] If Etomoxir treatment phenocopies the effect of 2-BTDA, it strongly suggests the phenotype is driven by the disruption of cellular energy homeostasis and metabolic stress, rather than a direct effect on protein palmitoylation.

  • Genetic Controls for Palmitoylation (siRNA, CRISPR):

    • Purpose: To provide highly specific inhibition of the palmitoylation of your protein of interest.

    • Causality: 2-BTDA is a pan-PAT inhibitor.[1] A more elegant approach is to use siRNA or CRISPR to knock down the specific DHHC enzyme(s) responsible for modifying your target protein. If the genetic knockdown replicates the 2-BTDA phenotype, it provides powerful evidence that the effect is indeed mediated by the loss of palmitoylation on that specific protein, rather than off-target effects of the chemical inhibitor.

Section 3: Experimental Protocols and Data Interpretation

Accuracy begins with proper preparation. Fatty acids are poorly soluble in aqueous media and require careful handling.

Protocol 1: Preparation of Fatty Acid-BSA Complexes

This protocol ensures the consistent and effective delivery of fatty acids to cells in culture.

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound and Tetradecanoic acid in 100% ethanol or DMSO. Store at -20°C.

  • BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS). Warm to 37°C to dissolve.

  • Complexation: In a sterile tube, warm the required volume of 10% BSA solution to 37°C. While vortexing the BSA solution gently, slowly add the fatty acid stock solution dropwise to achieve the desired final concentration of the fatty acid and a final BSA concentration of typically 1-2%. For example, to make a 10 mM fatty acid working stock in 10% BSA, add 100 µL of 100 mM fatty acid stock to 900 µL of 10% BSA solution.

  • Incubation: Incubate the fatty acid-BSA complex at 37°C for 30-60 minutes with gentle agitation to ensure complete binding.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol or DMSO (without fatty acid) to the BSA solution.

  • Application: Dilute the fatty acid-BSA complex into the cell culture medium to the final desired treatment concentration (e.g., 10-100 µM).

Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation Analysis

This method assesses the S-acylation status of a target protein.

  • Lysis: Harvest cells and lyse in a buffer containing 100 mM HEPES, 1 mM EDTA, and 2.5% SDS, supplemented with protease inhibitors and 50 mM N-Ethylmaleimide (NEM) to block free thiols.

  • Protein Precipitation: Precipitate proteins using acetone to remove excess NEM.

  • Thioester Cleavage & Capture: Resuspend the protein pellet in a binding buffer. Divide the sample into two equal aliquots.

    • (-HA): Treat one aliquot with a buffer containing Tris-HCl. This is the negative control where thioester bonds are not cleaved.

    • (+HA): Treat the second aliquot with the same buffer containing 0.2 M Hydroxylamine (HA) at neutral pH to specifically cleave thioester bonds, exposing the previously acylated cysteine residues.

  • Thiol-Reactive Resin Incubation: Add a thiol-reactive resin (e.g., Thiopropyl Sepharose) to both samples and incubate to capture proteins with newly exposed free thiols.

  • Washing and Elution: Wash the resin extensively to remove non-specifically bound proteins. Elute the captured proteins with a reducing agent like DTT or β-mercaptoethanol.

  • Analysis: Analyze the eluates by Western blot for your protein of interest. A strong signal in the (+HA) lane compared to the (-HA) lane indicates the protein was S-acylated.

Data Presentation and Interpretation

Structured data presentation is key to untangling complex results.

Table 1: Hypothetical Data for a Protein 'Y' Investigated for Palmitoylation-Dependent Membrane Localization

Treatment GroupProtein Palmitoylation (Acyl-RAC Signal)FAO Rate (% of Vehicle)Membrane Localization (% of Cells)
Vehicle Control 100% (Baseline)100%95%
Tetradecanoic Acid 98%102%94%
2-BTDA 15%25%30%
Etomoxir 95%22%88%
DHHC5 Knockdown 18%99%32%
  • Interpretation:

    • The Vehicle and Tetradecanoic Acid controls show that fatty acid load alone does not impact protein Y's palmitoylation or localization.

    • 2-BTDA treatment drastically reduces palmitoylation, FAO, and membrane localization, confirming it has a strong biological effect.

    • Etomoxir inhibits FAO to a similar extent as 2-BTDA but has a minimal effect on palmitoylation and localization. This strongly suggests that the loss of membrane localization is not due to the metabolic stress of FAO inhibition.

    • DHHC5 Knockdown phenocopies the effect of 2-BTDA on both palmitoylation and membrane localization, without affecting overall FAO. This provides compelling evidence that the localization of protein Y is dependent on its palmitoylation by the DHHC5 enzyme, and that 2-BTDA's effect on localization is mediated through this specific mechanism.

Conclusion

This compound is an effective tool for probing cellular processes, but its utility is directly proportional to the rigor of the experimental design. Its promiscuous nature is not a drawback if it is accounted for with a comprehensive set of controls. By systematically ruling out confounding variables—such as the effects of the vehicle, the metabolic load of a fatty acid, and the disruption of energy metabolism—researchers can isolate the specific mechanism of interest. The multi-tiered control strategy outlined in this guide provides a logical and scientifically sound pathway to generating clear, defensible, and publishable data.

References

  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology, 8(9), 1912-1917. [Link]

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal, 129(1), 55-65. [Link]

  • Lau, P. S., et al. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS Chemical Biology, 8(9), 1912–1917. [Link]

  • Martín-García, J., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLoS ONE, 8(10), e75232. [Link]

  • Pascual, J., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLoS ONE, 8(10), e75232. [Link]

  • Overton, I. M., et al. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. PLoS ONE, 7(3), e33456. [Link]

  • Listenberger, L. L., et al. (2001). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. Proceedings of the National Academy of Sciences, 98(12), 6439-6444. [Link]

  • Li, Y., et al. (2024). 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. International Journal of Molecular Sciences, 25(21), 12895. [Link]

  • Stark, A. H., et al. (2016). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 103(6), 1421-1432. [Link]

  • Oku, H., et al. (2009). The effects of 2-bromopalmitate on the fatty acid composition in differentiating adipocytes of red sea bream (Pagrus major). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 152(4), 370-375. [Link]

  • Moreno-Sánchez, R., et al. (2008). Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways. Journal of Biomedicine and Biotechnology, 2008, 597913. [Link]

  • Weeks, G., et al. (1969). Control of Fatty Acid Metabolism I. Induction of the Enzymes of Fatty Acid Oxidation in Escherichia coli. Journal of Bacteriology, 97(2), 827-836. [Link]

  • Singh, V., et al. (2020). Inhibition of Fatty Acid Oxidation Promotes Macrophage Control of Mycobacterium tuberculosis. mBio, 11(4), e01629-20. [Link]

Sources

A Researcher's Guide to 2-Bromotetradecanoic Acid: A Comparative Analysis of its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of metabolic inhibitors, 2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, presents a compelling tool for dissecting fundamental cellular processes. This guide offers an in-depth, objective comparison of this compound's performance against other key metabolic inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction: The Dual-Pronged Attack of this compound on Cellular Metabolism

This compound is a synthetic analog of the saturated fatty acid, myristic acid. Its strategic modification—the substitution of a hydrogen atom with a bromine atom at the alpha-carbon position—confers upon it the ability to potently and specifically interfere with two critical metabolic pathways: protein N-myristoylation and fatty acid β-oxidation. This dual inhibitory action makes it a valuable molecular probe for studying the roles of these pathways in a multitude of cellular functions, from signal transduction to energy homeostasis.

This guide will delve into the mechanistic underpinnings of this compound's inhibitory effects, present a comparative analysis of its potency against other well-established inhibitors, and provide detailed, field-proven protocols for its application in your research.

Mechanism of Action: A Tale of Two Pathways

The efficacy of this compound stems from its ability to be recognized by enzymes that process myristic acid, while the presence of the bromine atom disrupts the normal catalytic cycle.

Inhibition of N-Myristoyltransferase (NMT)

Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine of a target protein.[1][2] This modification is vital for protein-membrane interactions, protein-protein interactions, and the proper functioning of numerous signaling pathways.[1][2]

This compound acts as a substrate analog for NMT. Inside the cell, it is converted to its coenzyme A derivative, 2-bromomyristoyl-CoA. This analog then competes with the natural substrate, myristoyl-CoA, for the active site of NMT. The binding of 2-bromomyristoyl-CoA to NMT can lead to the formation of a non-functional or poorly functional myristoylated protein, thereby inhibiting the downstream signaling cascades.

Signaling Pathway: N-Myristoylation and its Inhibition

NMT_Inhibition cluster_0 Cellular Environment MyristicAcid Myristic Acid ACS Acyl-CoA Synthetase MyristicAcid->ACS Two_Bromo 2-Bromotetradecanoic Acid Two_Bromo->ACS MyristoylCoA Myristoyl-CoA ACS->MyristoylCoA Two_BromoCoA 2-Bromomyristoyl-CoA ACS->Two_BromoCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Two_BromoCoA->NMT Inhibits MyrProtein Myristoylated Protein (Functional) NMT->MyrProtein Catalyzes BromoMyrProtein Bromo-Myristoylated Protein (Non-functional) NMT->BromoMyrProtein Protein Target Protein (N-terminal Glycine) Protein->NMT Signaling Downstream Signaling MyrProtein->Signaling Activates FAO_Inhibition_Workflow cluster_1 Mitochondrial Matrix cluster_2 Inhibitory Pathway FattyAcylCoA Fatty Acyl-CoA BetaOxidation β-Oxidation Spiral (4 Enzymes) FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Produces Thiolase 3-Ketothiolase (Final Enzyme of β-Oxidation) TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Generates Two_Bromo_FA 2-Bromotetradecanoyl-CoA Two_Bromo_FA->Thiolase Irreversibly Inhibits

Caption: Inhibition of Fatty Acid β-Oxidation by this compound.

Comparative Analysis: this compound vs. Other Metabolic Inhibitors

To provide a clear perspective on the utility of this compound, it is essential to compare its inhibitory potency with other commonly used research tools. The following tables summarize available data for inhibitors of N-myristoylation and fatty acid β-oxidation.

Comparison of N-Myristoyltransferase Inhibitors
InhibitorTargetMechanism of ActionReported Potency (Ki or IC50)Reference(s)
2-Bromomyristoyl-CoA N-Myristoyltransferase (NMT)Competitive inhibitorKi = 450 nM[3]
2-Hydroxymyristic acid N-Myristoyltransferase (NMT)Metabolically activated to 2-hydroxymyristoyl-CoA, a potent inhibitorNot specified in provided abstracts[4]
DDD85646 N-Myristoyltransferase (NMT)Potent, selective, substrate-competitive inhibitorIC50 = 2-17 nM[5][6]
IMP-1088 N-Myristoyltransferase (NMT)Potent inhibitorIC50 < 1 nM - 7.61 nM[5]
Comparison of Fatty Acid β-Oxidation Inhibitors
InhibitorTarget Enzyme(s)Mechanism of ActionReported Potency (IC50)Reference(s)
2-Bromooctanoate 3-KetothiolaseIrreversible inactivationComplete inactivation at 10 µM[7][8]
2-Bromopalmitate Carnitine Palmitoyltransferase I (CPT1) and other enzymesIrreversible inhibitorNot specified in provided abstracts[9]
Etomoxir Carnitine Palmitoyltransferase I (CPT1)Irreversible inhibitorIC50 ≈ 51.4 - 64.1 µM (in leukemia cells)[3]
Trimetazidine 3-Ketoacyl-CoA thiolase (3-KAT)Direct inhibition of β-oxidationNot specified in provided abstracts[10]

Note: The inhibitory concentration of 2-bromo fatty acids can vary depending on the cell type and experimental conditions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

Protocol for N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a fluorescence-based assay that detects the release of Coenzyme A (CoA) using the thiol-reactive probe 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM). [11] Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)

  • This compound and other inhibitors

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • CPM dye

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the peptide substrate.

  • Add the inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Myristoyl-CoA to all wells.

  • Immediately add the CPM dye to all wells. The CPM will react with the CoA released during the myristoylation reaction, producing a fluorescent signal.

  • Incubate the plate at room temperature, protected from light, for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values.

Protocol for Measuring Fatty Acid β-Oxidation Inhibition in Cultured Cells

This protocol is based on the measurement of the oxidation of radiolabeled fatty acids.

Materials:

  • Cultured cells of interest

  • [1-14C]Palmitic acid or other 14C-labeled fatty acid

  • This compound and other inhibitors (e.g., Etomoxir as a positive control)

  • Cell culture medium

  • Bovine serum albumin (BSA), fatty acid-free

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Prepare the [1-14C]palmitic acid-BSA conjugate by incubating the radiolabeled fatty acid with fatty acid-free BSA.

  • Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 1-2 hours). Include a vehicle control.

  • Add the [1-14C]palmitic acid-BSA conjugate to the cells and incubate for a defined time (e.g., 2-4 hours) at 37°C.

  • During the incubation, the cells will take up and oxidize the [1-14C]palmitic acid, releasing 14CO2 and producing 14C-labeled acid-soluble metabolites.

  • To capture the 14CO2, a filter paper soaked in a CO2 trapping agent (e.g., NaOH) can be placed in the well, and the plate sealed.

  • At the end of the incubation, stop the reaction by adding an acid (e.g., perchloric acid).

  • Transfer the filter paper to a scintillation vial.

  • Collect the cell culture medium and separate the aqueous phase (containing acid-soluble metabolites) from the lipid phase. Transfer an aliquot of the aqueous phase to a scintillation vial.

  • Add scintillation cocktail to the vials and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity in the trapped CO2 and the acid-soluble metabolites reflects the rate of fatty acid oxidation.

  • Calculate the percent inhibition of fatty acid oxidation for each inhibitor concentration relative to the vehicle control and determine the IC50 values.

Conclusion: Harnessing the Power of this compound in Your Research

This compound is a potent and versatile tool for the simultaneous interrogation of N-myristoylation and fatty acid β-oxidation. Its dual-inhibitory nature, while requiring careful experimental design to dissect the effects on each pathway, offers a unique opportunity to explore the interplay between protein lipidation and cellular energy metabolism.

This guide has provided a comprehensive overview of its mechanisms of action, a comparative analysis against other inhibitors, and detailed protocols to facilitate its integration into your research. By understanding its strengths and limitations, researchers can effectively leverage this compound to unravel the intricate roles of myristoylation and fatty acid oxidation in health and disease, paving the way for novel therapeutic strategies.

References

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (URL not provided)
  • A fluorescence-based assay for N-myristoyltransferase activity. (URL not provided)
  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hep
  • Showing metabocard for 2-Hydroxymyristic acid (HMDB0002261). [Link]

  • Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. (URL not provided)
  • (Reference details not provided)
  • (Reference details not provided)
  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. (URL not provided)
  • (Reference details not provided)
  • Myristoyl
  • (Reference details not provided)
  • (Reference details not provided)
  • Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. [Link]

  • (Reference details not provided)
  • 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes. [Link]

  • (Reference details not provided)
  • 9.4: Oxidation of Fatty Acids. [Link]

  • Protein myristoylation in health and disease. [Link]

  • Fatty acid oxidation inhibitors. [Link]

  • Fatty Acid beta-Oxidation. [Link]

  • (Reference details not provided)
  • (Reference details not provided)
  • Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. [Link]

Sources

A Researcher's Guide to Reproducibility in Experiments Involving 2-Bromotetradecanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in lipid biology, cell signaling, and drug development, 2-Bromotetradecanoic acid (2-BTDA) is a valuable tool, primarily utilized as an inhibitor of protein palmitoylation and fatty acid metabolism. However, the path from experimental design to reproducible, high-quality data can be fraught with challenges. The purity, stability, and handling of this reagent, along with the intricacies of its application, are critical determinants of experimental success.

This guide provides an in-depth comparison of methodologies for the synthesis and application of 2-BTDA, with a core focus on enhancing experimental reproducibility. We will dissect the classic Hell-Volhard-Zelinsky (HVZ) reaction for its synthesis, explore a common alternative, and contrast the use of 2-BTDA with modern click chemistry-based probes for studying fatty acid metabolism. This document is intended to be a practical resource for scientists, offering not just protocols, but the rationale behind them to empower informed experimental choices.

Section 1: The Synthesis of this compound: A Tale of Two Methods

The quality of your starting material is the bedrock of reproducible research. For 2-BTDA, the most common synthetic route is the Hell-Volhard-Zelinsky (HVZ) reaction. However, variations in this procedure and the availability of alternative brominating agents warrant a comparative look.

The Classic Approach: The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the α-bromination of a carboxylic acid.[1][2] The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-carbon.[3]

This protocol is adapted from established procedures for the α-bromination of long-chain fatty acids.[4]

Materials:

  • Tetradecanoic acid (Myristic acid)

  • Red phosphorus (catalytic amount)

  • Bromine (ensure anhydrous)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic )

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask, add tetradecanoic acid and a catalytic amount of red phosphorus. The flask should be equipped with a reflux condenser and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon) and have a trap for HBr gas.

  • Bromine Addition: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux. The reaction time will vary depending on the scale, but it is typically several hours.[4] The progress can be monitored by the disappearance of the red bromine color.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench any remaining bromine and PBr₃. The α-bromoacyl bromide intermediate will hydrolyze to the desired α-bromo carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bisulfite solution to remove any residual bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization.

  • Purity of Reagents: The use of anhydrous bromine and a dry reaction setup is critical to prevent the hydrolysis of the phosphorus tribromide catalyst.[4]

  • Temperature Control: Excessive temperatures can lead to the elimination of HBr, resulting in the formation of α,β-unsaturated carboxylic acids as a side product.[5]

  • Work-up Procedure: The careful quenching and washing steps are essential to remove corrosive byproducts and unreacted bromine, which can affect the stability and purity of the final product.

An Alternative Brominating Agent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and often milder alternative to elemental bromine for α-bromination of carbonyl compounds.[6] For carboxylic acids, the reaction typically proceeds via the acid chloride.

NBS_Workflow Tetradecanoic_Acid Tetradecanoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Tetradecanoic_Acid->Thionyl_Chloride Formation of Acid Chloride Tetradecanoyl_Chloride Tetradecanoyl Chloride Thionyl_Chloride->Tetradecanoyl_Chloride NBS N-Bromosuccinimide (NBS) Acid Catalyst Tetradecanoyl_Chloride->NBS α-Bromination Alpha_Bromo_Acyl_Chloride 2-Bromotetradecanoyl Chloride NBS->Alpha_Bromo_Acyl_Chloride Hydrolysis Hydrolysis (H₂O) Alpha_Bromo_Acyl_Chloride->Hydrolysis Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for NBS-mediated α-bromination of tetradecanoic acid.

FeatureHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Method
Reagents Elemental Bromine (corrosive, fuming liquid), Phosphorus (catalyst)N-Bromosuccinimide (crystalline solid, easier to handle)
Byproducts HBr gas (corrosive), phosphorus-containing byproductsSuccinimide (generally easier to remove)
Reaction Conditions Often requires higher temperatures and longer reaction times[4]Can often be performed under milder conditions
Selectivity Highly selective for the α-position of carboxylic acids[2]Good selectivity for the α-position of acid chlorides
Reproducibility Concerns Sensitive to moisture; temperature control is crucial to avoid side reactions.[5]Purity of NBS and the efficiency of the initial acid chloride formation are key.

Expert Insight: While the HVZ reaction is a classic and robust method, the use of NBS can offer advantages in terms of handling and purification, potentially leading to more consistent product quality if the initial conversion to the acid chloride is quantitative.

Section 2: Characterization and Quality Control for Enhanced Reproducibility

The purity of 2-BTDA is paramount for obtaining reliable experimental results. Impurities can lead to off-target effects or variability in the effective concentration of the active compound.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is recommended to ensure the identity and purity of synthesized or purchased 2-BTDA.

Analytical TechniqueInformation ProvidedKey Considerations for Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can identify major impurities.Consistent solvent and internal standard for quantitative analysis.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.Proper ionization method to avoid fragmentation that could be misinterpreted.
Gas Chromatography (GC) Assesses purity, often after conversion to a volatile derivative like a methyl ester (FAME).[7]A validated derivatization protocol is crucial for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Quantifies purity and can separate closely related impurities.Use of a suitable column and mobile phase to achieve good resolution.[8]

1. Derivatization to FAME:

  • Accurately weigh a small amount of 2-BTDA into a reaction vial.

  • Add a solution of methanolic HCl (e.g., prepared by carefully adding acetyl chloride to methanol).

  • Heat the mixture (e.g., at 80°C for 20 minutes) to facilitate esterification.

  • After cooling, add water and a nonpolar solvent (e.g., heptane) and vortex.

  • The upper organic layer containing the 2-BTDA-ME is collected for GC analysis.

2. GC-FID Analysis:

  • Column: A polar capillary column (e.g., Supelco® Omegawax) is suitable for FAME analysis.

  • Injector and Detector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Carrier Gas: Helium or hydrogen.

By establishing a standardized analytical protocol, researchers can ensure the consistency of their 2-BTDA batches, a critical step towards reproducible experiments.

Section 3: Application of this compound in Biological Systems

2-BTDA and its longer-chain analog, 2-bromopalmitate, are widely used as inhibitors of protein S-palmitoylation, a reversible lipid modification.[9][10] They are thought to act by inhibiting the palmitoyl acyltransferases (PATs) that catalyze this modification.[11]

A Comparative Look at Tools for Studying Fatty Acid Metabolism

While 2-BTDA is a valuable tool, it's important to understand its limitations and consider alternative approaches.

Fatty_Acid_Probes cluster_0 Inhibitor-Based Approach cluster_1 Direct Labeling Approach Two_BTDA This compound Inhibition Inhibition of Palmitoylation/Metabolism Two_BTDA->Inhibition Phenotype Observe Phenotypic Changes Inhibition->Phenotype Click_Probe Click Chemistry Probe (e.g., Alkyne-Fatty Acid) Metabolic_Incorporation Metabolic Incorporation Click_Probe->Metabolic_Incorporation Bioorthogonal_Ligation Bioorthogonal Ligation (e.g., with Azide-Fluorophore) Metabolic_Incorporation->Bioorthogonal_Ligation Visualization Visualization/ Quantification Bioorthogonal_Ligation->Visualization

Caption: Comparison of inhibitor-based vs. direct labeling approaches for studying fatty acid metabolism.

Comparison of 2-BTDA and Click Chemistry Probes
FeatureThis compound (2-BTDA)Click Chemistry Probes
Mechanism of Action Inhibition of enzymes involved in fatty acid metabolism and palmitoylation.[11]Metabolic incorporation into cellular lipids and proteins.[12][13]
Information Obtained Infers the role of the inhibited pathway by observing the resulting phenotype.Directly visualizes and quantifies the flux of fatty acids into different cellular pools.
Specificity Can have off-target effects and inhibit multiple enzymes.[11]The alkyne or azide tag is generally considered bio-inert until the click reaction.
Experimental Workflow Treat cells with 2-BTDA, then perform downstream assays (e.g., western blot for a signaling event).Label cells with the probe, lyse, perform a click reaction with a reporter tag (e.g., fluorescent dye or biotin), then analyze (e.g., microscopy, SDS-PAGE, mass spectrometry).[14]
Reproducibility Concerns Purity and effective concentration of the inhibitor are critical. Off-target effects can confound results.Efficiency of metabolic labeling and the click reaction. The probe itself should not perturb the biological system.

Expert Insight: 2-BTDA is a useful tool for generating hypotheses about the role of fatty acid metabolism. However, for more direct and specific interrogation of these pathways, click chemistry probes offer a powerful and often more reproducible alternative. The choice of tool should be guided by the specific research question.

Section 4: Ensuring Reproducibility in Cell-Based Assays with 2-BTDA

The translation of a pure compound into a reproducible biological experiment requires careful attention to cell culture and experimental design.

Protocol: General Guidelines for Using 2-BTDA in Cell Culture
  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-BTDA in a suitable solvent, such as DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.

  • Treatment: When treating cells, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental groups, including the vehicle control.

  • Assay Readout: Use a validated and quantitative assay to measure the biological endpoint of interest.

  • Data Analysis: Apply appropriate statistical methods to analyze the data and determine the significance of the observed effects.

Conclusion

Reproducibility in experiments involving this compound is not a matter of chance, but a result of meticulous attention to detail at every stage, from synthesis and characterization to experimental application. By understanding the nuances of the synthetic methods, rigorously controlling the quality of the reagent, and making informed choices about the most appropriate tools for the research question, scientists can build a solid foundation for robust and reliable findings. This guide serves as a starting point for establishing self-validating experimental systems that will ultimately accelerate progress in our understanding of the critical roles of fatty acids in health and disease.

References

  • Thomas, and Rastko I. Mamuzic. "Carbonyl halide catalyst for alpha-bromination of aliphatic acids." U.S.
  • "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry." Master Organic Chemistry. Accessed January 12, 2026. [Link].

  • "21.5: Bromination of Acids: The HVZ Reaction." Chemistry LibreTexts. Accessed January 12, 2026. [Link].

  • Resh, M. D.
  • Laval, T., et al. "Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages." STAR protocols 4.1 (2023): 102037.
  • "22.4: Alpha Bromination of Carboxylic Acids." Chemistry LibreTexts. Accessed January 12, 2026. [Link].

  • "Fatty Acid Mass Spectrometry Protocol." LIPID MAPS. Accessed January 12, 2026. [Link].

  • Jones, B. A., et al. "Fatty acid composition of liver lipids in rats fed brominated fatty acids." Lipids 18.9 (1983): 661-663.
  • Resh, M. D. "Use of analogs and inhibitors to study the functional significance of protein palmitoylation." Methods in molecular biology (Clifton, N.J.) 390 (2007): 191-206.
  • "The Hell–Volhard–Zelinsky Reaction." Master Organic Chemistry. Accessed January 12, 2026. [Link].

  • "N-Bromosuccinimide." Wikipedia. Accessed January 12, 2026. [Link].

  • Hartman, L., and R. C. A. Lago. "Rapid preparation of fatty acid methyl esters from lipids.
  • Edwards, R. A., and T. P. Hilditch. "The stability of blood fatty acids during storage and potential mechanisms of degradation: A review.
  • Thiele, C., and C. Papan. "Tracing Fatty Acid Metabolism by Click Chemistry." ACS chemical biology 8.9 (2013): 1847-1855.
  • Bornstein, M. "Brominating higher fatty acids and esters." U.S.
  • Delmonte, P., et al. "Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns.
  • "Alpha Bromination of Carboxylic Acids." Fiveable. Accessed January 12, 2026. [Link].

  • Thiele, C., and C. Papan. "Tracing Fatty Acid Metabolism by Click Chemistry." ResearchGate. Accessed January 12, 2026. [Link].

  • Lanyon-Hogg, T., et al. "2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases." Journal of the American Chemical Society 139.46 (2017): 16556-16564.
  • "N-Bromosuccinimide (NBS)." Organic Chemistry Portal. Accessed January 12, 2026. [Link].

  • "Preparing Samples for HPLC-MS/MS Analysis." Organomation. Accessed January 12, 2026. [Link].

  • "Amino Acid Synthesis: HVZ Method." Pearson. Accessed January 12, 2026. [Link].

  • "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Restek. Accessed January 12, 2026. [Link].

  • Dembitsky, V. M., and M. Srebnik. "Natural halogenated fatty acids: their analogues and derivatives." Progress in lipid research 41.4 (2002): 315-367.
  • "LCMS Protocols." The DAN Lab - University of Wisconsin–Madison. Accessed January 12, 2026. [Link].

  • "22.4 Alpha Bromination of Carboxylic Acids." OpenStax. Accessed January 12, 2026. [Link].

  • Reddit. "Troubleshooting the synthesis of BINOL derivatives." r/Chempros. Accessed January 12, 2026. [Link].

  • Sparrow, J. T., K. M. Patel, and J. D. Morrisett. "Synthesis of carbon-13-labeled tetradecanoic acids." Journal of lipid research 24.2 (1983): 208-213.
  • ChemHelpASAP. "Electrophilic aromatic bromination with N-bromosuccinimide." YouTube. Accessed January 12, 2026. [Link].

  • "PCR Troubleshooting Guide & Solutions." Boster Bio. Accessed January 12, 2026. [Link].

  • Shinowara, G. Y., and J. B. Brown. "Studies on the Chemistry of the Fatty Acids. XII. The Preparation of Alpha- and Beta-Linoleic Acids by Debromination in Various Solvents and Observations on the Chemistry of These Acids." Journal of the American Chemical Society 60.11 (1938): 2734-2738.
  • Yap, M. C., et al. "Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry." Journal of visualized experiments : JoVE 170 (2021).
  • Gackowska, A., et al. "Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach." Molecules (Basel, Switzerland) 26.11 (2021): 3192.
  • Delmonte, P., et al. "Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns.
  • Hernández, J. L., et al. "2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities." International journal of molecular sciences 21.11 (2020): 3937.
  • Sagredos, A. N. "Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride." European Journal of Lipid Science and Technology 92.10 (1990): 403-407.
  • Josa-Culleré, L., and M. G. Moloney. "Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction." Organic process research & development 24.10 (2020): 2146-2155.
  • Davda, D., et al. "Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate." ACS chemical biology 10.8 (2015): 1808-1814.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromotetradecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromotetradecanoic acid. As a halogenated carboxylic acid, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The information herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance requiring careful handling. Understanding its specific hazards is the first step in ensuring safe disposal.

Primary Hazards:

  • Corrosive: The compound can cause severe skin burns and serious eye damage.[1]

  • Toxic: It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Environmental Hazard: While specific data is limited, related brominated compounds are recognized as potentially toxic to aquatic life with long-lasting effects.[1]

  • Combustion Risk: When burned, it can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen bromide gas.[3][4]

Required Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the following minimum PPE is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[1]
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against splashes.[1][5]
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against spills and contamination.[1]
Respiratory Fume Hood / RespiratorAll handling and disposal preparations must be conducted in a certified chemical fume hood.[1][4]

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is correct waste segregation. As a brominated organic compound, it must be disposed of as Halogenated Organic Waste .[2][6]

Causality: Halogenated waste streams are typically managed via high-temperature incineration at specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like HBr).[2][7] Mixing this waste with non-halogenated solvents makes the entire mixture more expensive and difficult to dispose of, as it contaminates waste streams that could otherwise be recycled or fuel-blended.[8][9]

Do NOT Mix this compound Waste With:

  • Non-Halogenated Organic Wastes (e.g., acetone, ethanol, hexane)[8]

  • Aqueous Waste (inorganic acids and bases)[2]

  • Strong Oxidizers or Reducers[4][8]

  • Heavy Metals[8]

  • Solid or Non-Hazardous Waste

Step-by-Step Disposal Protocols

Follow these detailed protocols for routine disposal, spill cleanup, and container decontamination.

Protocol 3.1: Disposal of Bulk Quantities and Reaction Residues
  • Container Selection: Designate a specific hazardous waste container for halogenated organic waste. The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a tightly sealing cap.[1][10]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[11] Fill out the label completely, listing "this compound" and any other halogenated solvents or reagents present in the waste.

  • Waste Collection: In a chemical fume hood, carefully transfer the this compound waste into the designated container. Do not fill the container to more than 75% capacity to allow for vapor expansion.[12]

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[10][11] Store it in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials.[1][4]

  • Arrange for Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Protocol 3.2: Managing Accidental Spills
  • Evacuate and Alert: Immediately evacuate the immediate spill area and alert nearby personnel.[1]

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in the table above.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to contain the spill.[1][4] Do not use combustible materials like sawdust. [1][4]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1][3]

  • Decontaminate Area: Clean the spill area with soap and water. Collect the cleaning materials and initial rinsate as hazardous waste.

  • Report: Report the spill to your EHS department in accordance with institutional policy.[1]

Protocol 3.3: Decontamination of Empty Containers

Chemical containers are not considered "empty" until properly decontaminated.

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as halogenated organic hazardous waste. [10][11] Subsequent rinses can typically be managed as non-halogenated waste, but check with your EHS office.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[11][13]

  • Final Disposal: Once clean, dry, and defaced, the glass or plastic container can be disposed of in the appropriate recycling or solid waste stream.[11]

Disposal Decision Workflow

This diagram outlines the logical steps for determining the correct disposal path for this compound and associated materials.

G cluster_material Material Assessment cluster_bulk Bulk & Residue cluster_spill Spill / Contamination cluster_container Empty Container start Start: Have 2-Bromotetradecanoic Acid Waste q_type What is the nature of the waste? start->q_type bulk_proc Follow Protocol 3.1: 1. Use designated Halogenated Waste container. 2. Label container correctly. 3. Store securely in secondary containment. 4. Arrange EHS pickup. q_type->bulk_proc Bulk Liquid or Solid Residue spill_proc Follow Protocol 3.2: 1. Evacuate and alert. 2. Don full PPE. 3. Contain with inert absorbent. 4. Collect and dispose of as hazardous waste. q_type->spill_proc Accidental Spill container_proc Follow Protocol 3.3: 1. Triple-rinse container. 2. Collect first rinsate as Halogenated Waste. 3. Air dry and deface label. 4. Dispose of container in regular trash/recycling. q_type->container_proc Empty Container (Contaminated)

Caption: Decision workflow for this compound disposal.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). Benchchem.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency.
  • Halogenated Waste. (n.d.). Unknown Source.
  • Organic Solvents Disposal. (n.d.). Cornell University Environmental Health and Safety.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety.
  • Safety Data Sheet for 2-Bromobutyric acid. (2021, December 24). Fisher Scientific.
  • Safety Data Sheet for a related brominated compound. (2025, July 15). Sigma-Aldrich.
  • Safety Data Sheet for 2-Bromotetradecane. (n.d.). ECHEMI.
  • Safety Data Sheet. (2025, December 19). CymitQuimica.
  • Safety Data Sheet for 2-Bromohexadecanoic acid. (2025, December 19). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.

Sources

Navigating the Safe Handling of 2-Bromotetradecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and procedural information for the safe handling of 2-Bromotetradecanoic acid, a brominated fatty acid. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that enhances both personal well-being and the quality of your research outcomes. This document is structured to provide a comprehensive, step-by-step operational and disposal plan, grounded in established safety protocols for corrosive and halogenated organic compounds.

Hazard Assessment and Triage: Understanding the Risks

Key Potential Hazards:

  • Skin Corrosion/Irritation: Direct contact can cause redness, itching, and tissue damage.[1][5]

  • Serious Eye Damage/Irritation: Splashes can cause severe eye damage.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the nose, throat, and lungs.[3][6]

  • Toxicity: While specific toxicity data is limited, related compounds are noted as harmful if swallowed.[2][4]

  • Environmental Hazards: Halogenated organic compounds require specific disposal methods to prevent environmental harm.[6]

The following table summarizes the anticipated hazard classifications for this compound based on analogous compounds.

Hazard ClassificationAnticipated SeverityPrimary Routes of Exposure
Skin Corrosion / IrritationCategory 1B or 2Dermal contact
Serious Eye Damage / IrritationCategory 1 or 2AOcular contact
Acute Toxicity (Oral)Category 4Ingestion
Specific Target Organ ToxicityCategory 3Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. A multi-layered approach is necessary to mitigate the risks of exposure.[7]

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][8] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[5][9]

  • Hand Protection: Chemically resistant gloves are essential.[5] Given the nature of halogenated organic compounds, nitrile or neoprene gloves are generally suitable. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific glove material and thickness. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a significant splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[5][6] Ensure that footwear is fully enclosed and made of a non-porous material.

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to control exposure to dust and potential vapors.[10] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary. A written respiratory protection program must be in place in such cases.[8]

The following flowchart outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound AssessQuantity Assess Quantity and Procedure Start->AssessQuantity CorePPE Core PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat AssessQuantity->CorePPE All Procedures SplashRisk High Splash Risk? CorePPE->SplashRisk FaceShield Add Full Face Shield and Chemical Apron SplashRisk->FaceShield Yes InhalationRisk Inhalation Risk? (Outside Fume Hood) SplashRisk->InhalationRisk No FaceShield->InhalationRisk Respirator Use NIOSH-Approved Respirator InhalationRisk->Respirator Yes Proceed Proceed with Caution InhalationRisk->Proceed No Respirator->Proceed

PPE Selection Workflow for this compound

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol will minimize the risk of exposure and ensure the integrity of your experiment.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[9]

  • Storage: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[10] Keep it away from incompatible substances such as strong bases and oxidizing agents.[10] Containers should be stored below eye level to minimize the risk of being dropped.[6][8]

Handling and Use:
  • Work Area Preparation: Always handle this compound in a certified chemical fume hood.[10] Ensure that an emergency eyewash station and safety shower are readily accessible.[8][9]

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer: When weighing the solid, use a disposable weigh boat or paper. Minimize the creation of dust.[4] If transferring a solution, pour slowly and carefully to avoid splashing.[9]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for corrosive and halogenated organic compounds. This should include absorbent pads and a suitable neutralizing agent for acids.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

  • Spill Response: For small spills within a chemical fume hood, use absorbent pads to contain the material. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[12][13]

  • Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.[11] The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[11][12]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, must be disposed of in the designated halogenated waste container.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain.

By integrating these safety protocols into your daily laboratory workflow, you not only ensure your personal safety but also contribute to a robust and responsible scientific research environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Bromopropane. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromotetradecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromotetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.